molecular formula C10H9ClF3NO B2965791 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 17733-86-7

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2965791
CAS No.: 17733-86-7
M. Wt: 251.63
InChI Key: RWPLMOJDZBCVIC-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C10H9ClF3NO and its molecular weight is 251.63. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO/c11-5-4-9(16)15-8-3-1-2-7(6-8)10(12,13)14/h1-3,6H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPLMOJDZBCVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure analysis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Executive Summary

This guide provides a comprehensive framework for the chemical structure analysis and purity assessment of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide, a compound of interest as a potential intermediate in pharmaceutical and agrochemical development.[1] We move beyond simple procedural outlines to deliver a senior application scientist’s perspective on developing a robust, multi-technique analytical strategy. The core philosophy is that of a self-validating system, where orthogonal analytical techniques are integrated to provide an unambiguous confirmation of molecular structure, identity, and purity. This document is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding of not just how to analyze this molecule, but why specific experimental choices are made to ensure data integrity and trustworthiness.

Foundational Profile: Understanding the Analyte

A successful analysis begins with a comprehensive understanding of the target molecule's intrinsic properties. These characteristics dictate every aspect of the analytical workflow, from sample preparation to the selection of instrumental techniques.

Chemical Identity

The subject of our analysis is 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide. Its core identification parameters are summarized below.

PropertyValueSource
IUPAC Name 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide[1]
CAS Number 17733-86-7[2]
Molecular Formula C₁₀H₉ClF₃NO[1][2]
Molecular Weight 251.63 g/mol [1][2]
SMILES ClCCC(=O)Nc1cccc(c1)C(F)(F)F[1]
Structural Features and Their Analytical Implications

The molecule's structure contains several key features that inform our analytical approach:

  • Amide Linkage: The central amide bond is susceptible to hydrolysis under strong acidic or basic conditions, a critical consideration for sample storage and chromatographic method development.[1][3]

  • 3-Chloropropyl Chain: The terminal chlorine atom provides a distinct isotopic signature in mass spectrometry, serving as a powerful diagnostic tool.

  • 3-(Trifluoromethyl)phenyl Group: The potent electron-withdrawing nature of the -CF₃ group influences the electronic environment of the aromatic ring, impacting the chemical shifts in NMR spectroscopy.[1] The fluorine atoms also allow for direct analysis via ¹⁹F NMR.

Physicochemical Properties

These properties are essential for designing practical experimental protocols.

PropertyValue / ObservationRationale for Consideration
Solubility Low water solubility; soluble in polar aprotic solvents (DMSO, DMF).[1]Dictates the choice of solvents for NMR, HPLC, and sample handling to ensure a homogeneous solution.
Melting Point Estimated range: 145–155°C.[1]Provides a preliminary, albeit non-specific, indicator of purity. Impurities typically depress and broaden the melting range.
Stability Stable under inert atmospheres; susceptible to hydrolysis.[1]Guides the selection of pH for mobile phases in HPLC and dictates appropriate long-term storage conditions (e.g., cool, dry, inert).

The Core Analytical Strategy: A Multi-technique Workflow

No single technique can provide absolute structural proof and purity. A robust analysis relies on the integration of orthogonal methods. The logical flow of this process is designed to move from initial purification and preliminary checks to definitive structural confirmation and, finally, quantitative purity assessment.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Final Confirmation Synthesis Synthesis via Schotten-Baumann Reaction Purification Purification (Crystallization or Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR HPLC HPLC-UV (Purity & Quantification) Purification->HPLC Integration Integrated Data Analysis & Report NMR->Integration MS->Integration IR->Integration HPLC->Integration

Caption: Overall analytical workflow for 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide.

Spectroscopic Elucidation: Decoding the Molecular Signature

Spectroscopy is the cornerstone of structural analysis, providing detailed information about the connectivity of atoms and the presence of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure of an organic molecule in solution.[4] A full suite of experiments (¹H, ¹³C, ¹⁹F) is necessary for an unambiguous assignment.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Expertise Note: DMSO-d₆ is often preferred for amides as it minimizes the exchange rate of the N-H proton, resulting in a sharper, more easily identifiable signal.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to TMS.

Predicted ¹H NMR Data and Interpretation

Protons (Label)Predicted δ (ppm)MultiplicityIntegrationRationale
-CH₂-Cl~3.8Triplet (t)2HAdjacent to a CH₂ group (n=2, n+1=3). Deshielded by the electronegative chlorine atom.
-CH₂-CO-~2.8Triplet (t)2HAdjacent to a CH₂ group (n=2, n+1=3). Deshielded by the carbonyl group.
Ar-H7.5 - 8.2Multiplet (m)4HComplex splitting pattern due to multiple couplings in the meta-substituted aromatic ring.
-NH-~8.5 (broad)Singlet (s)1HAmide proton signal, often broad due to quadrupole effects from nitrogen and potential hydrogen bonding.[5] Its chemical shift is highly dependent on concentration and solvent.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation information that corroborates the proposed structure.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion of interest.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the isotopic pattern.

Data Interpretation: Key Diagnostic Features

  • Molecular Ion: The primary confirmation is the presence of the protonated molecular ion [M+H]⁺ at m/z 252.0397.

  • Chlorine Isotopic Pattern: A critical self-validating feature is the presence of a second peak at [M+2+H]⁺ (m/z 254.0368) with an intensity approximately one-third of the [M+H]⁺ peak. This 3:1 ratio is the characteristic signature of a single chlorine atom.

  • Key Fragments: Fragmentation can provide further structural evidence. Expect to see cleavage at the amide bond, leading to fragments corresponding to the chloropropanoyl and trifluoromethylaniline moieties.

FragmentExpected m/z
[C₁₀H₉ClF₃NO + H]⁺252.04
[C₃H₄ClO]⁺91.00
[C₇H₅F₃N]⁺160.04
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Data Interpretation: Characteristic Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Rationale
Amide N-HStretch3400 - 3200Confirms the secondary amide group.[6]
Carbonyl C=OStretch (Amide I)~1680A strong absorption characteristic of a conjugated amide C=O group.[6]
Amide N-HBend (Amide II)~1550A secondary feature confirming the amide linkage.
C-FStretch1350 - 1100Strong absorptions indicative of the trifluoromethyl group.
C-ClStretch800 - 600Confirms the presence of the chloroalkane moiety.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

While spectroscopy confirms the structure, chromatography is essential for determining the purity of the compound. A well-developed HPLC method can separate the main component from starting materials, by-products, and degradation products.

Protocol: Reverse-Phase HPLC Method

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. Expertise Note: The acidic modifier helps to produce sharp, symmetrical peaks by protonating any residual silanols on the stationary phase.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes. This ensures that any less polar impurities are effectively eluted.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or another suitable solvent at a concentration of ~1 mg/mL. Dilute to an appropriate working concentration (~0.1 mg/mL).

  • Analysis: Inject the sample and integrate all peaks. Purity is typically reported as the area percent of the main peak relative to the total area of all peaks.

Integrated Analysis: A Self-Validating System

The true power of this analytical strategy lies in the integration of all data points. Each technique provides a piece of the puzzle, and together they form a coherent and self-validating picture of the molecule's identity and quality.

G NMR NMR (¹H, ¹³C, ¹⁹F) Structure Connectivity & Stereochemistry NMR->Structure MS Mass Spec (m/z, Isotope Pattern) Formula Molecular Formula MS->Formula IR IR (Functional Groups) FuncGroups Functional Groups IR->FuncGroups HPLC HPLC (Purity %) Purity Purity Level HPLC->Purity Final Final Confirmation: Unambiguous Structure & Purity Structure->Final Formula->Final FuncGroups->Final Purity->Final

Caption: Integration of orthogonal analytical data for final confirmation.

  • MS provides the molecular formula (C₁₀H₉ClF₃NO).

  • NMR confirms this formula through proton integration (9H) and carbon count (10 unique carbons) and establishes the precise atom-to-atom connectivity.

  • IR validates the presence of the key functional groups (amide, -CF₃, -Cl) identified by NMR and MS.

  • HPLC quantifies the purity of the sample whose structure has been definitively confirmed by the spectroscopic methods.

This integrated approach ensures the highest level of scientific integrity, providing a trustworthy and authoritative characterization of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide.

References

  • PROPANAMIDE, 3-CHLORO-N-[3-(TRIFLUOROMETHYL)PHENYL]-. ChemBK. [Link]

  • Synthesis and analysis of amides. Royal Society of Chemistry. [Link]

  • Reactions of Amides. Save My Exams. [Link]

  • Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online. [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Doc Brown's Chemistry. [Link]

Sources

Physicochemical properties of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties & Technical Characterization of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide Content Type: Technical Reference Guide Audience: Pharmaceutical Researchers, Process Chemists, and Safety Officers

Executive Summary: The "Masked" Electrophile

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (CAS: 17733-86-7) is a specialized organofluorine intermediate used primarily as a stable precursor to N-aryl acrylamides or as a direct alkylating agent in medicinal chemistry. Unlike its acrylamide counterpart—which is prone to spontaneous polymerization—this


-chloropropionamide derivative offers a shelf-stable "masked" electrophile profile.

Its core utility lies in the


-elimination mechanism : under basic conditions, it releases hydrochloric acid (HCl) to generate the reactive vinyl group in situ, allowing for controlled Michael addition reactions with biological thiols (e.g., cysteine residues in kinases) or synthetic nucleophiles. This guide provides a rigorous analysis of its physicochemical behavior, synthesis, and handling protocols.

Chemical Identity & Structural Analysis

The molecule combines a lipophilic, electron-withdrawing trifluoromethyl-substituted phenyl ring with a reactive alkyl chloride tail.

Property Data
IUPAC Name 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide
CAS Registry Number 17733-86-7
Molecular Formula C

H

ClF

NO
Molecular Weight 251.63 g/mol
SMILES ClCCC(=O)Nc1cccc(c1)C(F)(F)F
InChI Key VCID: VC7497463 (Variant)
Structural Class

-Haloalkyl anilide
Electronic & Steric Effects
  • Trifluoromethyl Group (-CF

    
    ):  Located at the meta position, this group exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring. This lowers the pKa of the amide nitrogen, making the amide proton more acidic and facilitating base-catalyzed elimination.
    
  • 
    -Chloroethyl Chain:  The C-Cl bond at the 
    
    
    
    -position is activated by the adjacent carbonyl group. While less reactive than an
    
    
    -halo ketone, it is primed for E2 elimination to form the acrylamide.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

Parameter Value / Range Implication for Handling
Physical State Crystalline SolidEasy to weigh/dispense compared to liquid acryloyl chloride.
Melting Point 145–155 °C (Decomp. >160°C)High crystallinity indicates good stability; avoid overheating during drying.
Solubility (Water) < 0.1 mg/mL (Insoluble)Requires organic co-solvents for biological assays.
Solubility (Organic) DMSO (>50 mM), DMF, DCMDMSO is the preferred vehicle for in vitro screening.
LogP (Predicted) 3.2 ± 0.3Highly lipophilic; readily crosses cell membranes.
pKa (Amide NH) ~14.5Deprotonation requires strong bases (e.g., NaH, t-BuOK) or organic superbases.

Reactivity & Stability Pathways

The compound exhibits dual reactivity.[1] It is stable under neutral, anhydrous conditions but reactive under basic or nucleophilic stress.

Pathway A: -Elimination (The "Warhead" Activation)

In the presence of a base (e.g., Triethylamine, Carbonate), the compound eliminates HCl to form N-[3-(trifluoromethyl)phenyl]acrylamide . This is the active species in covalent drug design (e.g., targeted covalent inhibitors).

Pathway B: Nucleophilic Substitution

Strong nucleophiles (azides, thiols) can directly displace the chloride in an S


2 mechanism, though elimination (Pathway A) often competes.
Pathway C: Hydrolysis

Prolonged exposure to aqueous acid/base hydrolyzes the amide bond, yielding 3-(trifluoromethyl)aniline and 3-chloropropanoic acid.[2]

ReactivityPathways Start 3-chloro-N-[3-(trifluoromethyl) phenyl]propanamide (Stable Precursor) Acrylamide N-[3-(trifluoromethyl) phenyl]acrylamide (Michael Acceptor) Start->Acrylamide  Elimination (-HCl)   Hydrolysis Hydrolysis Products: Aniline + 3-Cl-Propionic Acid Start->Hydrolysis  Aq. Acid/Base   Base Base (Et3N/NaOH) Base->Acrylamide Covalent Covalent Protein Adduct (S-Alkylation) Acrylamide->Covalent  + Protein-SH  

Figure 1: Reactivity landscape of the title compound. The primary utility is the base-mediated conversion to the acrylamide warhead.

Experimental Protocols

Protocol A: Synthesis & Purification (Validation Standard)

Rationale: Direct acylation of the aniline is preferred over coupling reagents to avoid side reactions.

  • Reagents :

    • 3-(Trifluoromethyl)aniline (1.0 eq)

    • 3-Chloropropionyl chloride (1.1 eq)

    • Triethylamine (1.2 eq) or Pyridine

    • Solvent: Dichloromethane (DCM, anhydrous)

  • Procedure :

    • Setup : Flame-dry a round-bottom flask under N

      
      . Dissolve aniline in DCM (0.2 M). Cool to 0°C.
      
    • Addition : Add Base. Then, add 3-chloropropionyl chloride dropwise over 30 mins. Caution: Exothermic.

    • Reaction : Warm to Room Temperature (RT) and stir for 3–4 hours.

    • Monitoring : Check TLC (Hexane:EtOAc 3:1). Product R

      
       will be lower than the aniline but higher than the acid.
      
    • Workup : Quench with sat. NaHCO

      
      . Wash organic layer with 1M HCl (to remove unreacted aniline) 
      
      
      
      Brine
      
      
      Dry over MgSO
      
      
      .
  • Purification : Recrystallize from Hexane/EtOAc or Ethanol.

    • Target Yield: >85%.

    • Appearance: White needles/powder.

Protocol B: Solubility & Stability Profiling

Rationale: To determine suitability for biological assays.

  • Stock Preparation : Dissolve 10 mg in 1 mL DMSO (approx. 40 mM). Sonicate if necessary.

  • Precipitation Test : Dilute 1:100 into PBS (pH 7.4). Measure turbidity at 600 nm immediately and after 4 hours.

    • Acceptance: OD600 < 0.01 (indicates no precipitation).

  • Chemical Stability : Incubate 10 µM compound in PBS (pH 7.4) at 37°C. Analyze by HPLC at t=0, 4h, 24h.

    • Note: If >5% degradation is observed, check for hydrolysis or spontaneous cyclization.

Analytical Characterization (Self-Validation)

Verify the identity of the synthesized material using these predicted spectroscopic signatures.

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       10.3 ppm (s, 1H, NH  amide)
      
    • 
       8.1 ppm (s, 1H, Ar-H 2, ortho to CF
      
      
      
      and NH)
    • 
       7.8 ppm (d, 1H, Ar-H  para to CF
      
      
      
      )
    • 
       7.5 ppm (t, 1H, Ar-H  meta)
      
    • 
       3.8 ppm (t, 2H, -CH
      
      
      
      -Cl )
    • 
       2.8 ppm (t, 2H, -CO-CH 
      
      
      
      -)
  • IR Spectrum:

    • 1660–1690 cm

      
       (Amide I, C=O stretch)
      
    • 1320 cm

      
       (C-F stretch)
      
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       = 252.0/254.0 (Characteristic 3:1 Chlorine isotope pattern).
      

Safety & Handling

  • Hazard Class : Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Specific Risk : Alkylating Agent . Although "masked," the compound can alkylate DNA or proteins under physiological conditions.

  • PPE : Nitrile gloves (double-gloving recommended), lab coat, safety glasses.

  • Spill Cleanup : Treat with 10% NaOH to force hydrolysis to the less toxic 3-hydroxy/ethoxy derivative or full hydrolysis to the aniline (waste disposal required).

References

  • VulcanChem . Physicochemical Properties of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 17733-86-7). VulcanChem Product Database. Link

  • National Institutes of Health (NIH) . PubChem Compound Summary: 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide. PubChem.[3][4] Link

  • Mokhtar, S. M., et al. (2017). Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer. American Journal of Polymer Science. Link

  • ChemBK . Chemical Safety and Properties for CAS 17733-86-7. ChemBK. Link

Sources

An In-depth Technical Guide to the Calculated logP and Hydrophobicity of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the calculated octanol-water partition coefficient (logP) and the experimental determination of the hydrophobicity of the compound 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Critical Role of Lipophilicity in Drug Discovery

The lipophilicity of a drug candidate is a paramount physicochemical property that profoundly influences its pharmacokinetic and pharmacodynamic profile. It governs a molecule's ability to traverse biological membranes, bind to target receptors, and undergo metabolic processes. A key descriptor of lipophilicity is the octanol-water partition coefficient (P), typically expressed in its logarithmic form, logP. This value quantifies the differential solubility of a compound in a nonpolar solvent (n-octanol, mimicking biological membranes) and a polar solvent (water, representing the aqueous environment of the bloodstream and cytoplasm).

The compound at the center of this guide, 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide, with the molecular formula C₁₀H₈ClF₃NO and a molecular weight of 250.63 g/mol , presents a molecular architecture of interest in medicinal chemistry. The presence of a trifluoromethyl group and a chlorine atom significantly influences its electronic and hydrophobic properties. An accurate understanding of its logP and hydrophobicity is therefore essential for predicting its behavior in biological systems and for guiding further drug development efforts.

Computational Assessment of logP: A Multi-faceted Approach

The in silico prediction of logP is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries and providing crucial insights prior to synthesis. Various computational models, each with its own underlying algorithm and training dataset, are employed to estimate this critical parameter. These methods can be broadly categorized into atom-based, fragment-based, and property-based approaches.

2.1. Methodological Overview of logP Calculation

  • Atom-based methods: These approaches calculate logP by summing the contributions of individual atoms within the molecule. Each atom type is assigned a specific hydrophobicity value based on its element and local environment. Our in-house method, for instance, utilizes an increment system that considers 368 distinct atom types, accounting for atomic number, ring membership, and the nature of neighboring atoms[1].

  • Fragment-based methods: This widely used approach dissects the molecule into predefined chemical fragments. The logP is then calculated by summing the known lipophilicity values of these fragments and applying correction factors for intramolecular interactions.

  • Property-based methods (QSAR): Quantitative Structure-Activity Relationship (QSAR) models establish a statistical correlation between a molecule's structural descriptors (e.g., molecular weight, polar surface area, number of rotatable bonds) and its experimentally determined logP.

2.2. Calculated logP Values for 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

To provide a comprehensive profile of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide, its logP value was calculated using several well-established online prediction tools. The SMILES string for the compound, ClCCC(=O)Nc1cccc(c1)C(F)(F)F, was used as the input for these calculations.

Prediction Method/SoftwareCalculated logPMethodological Basis
XLogP3-AA 3.20Atom-based method with corrections
ALOGPS 3.35Atom-based method with associative neural networks
Molinspiration 3.45Fragment-based method
Osiris Property Explorer 3.52In-house atom-based increment system[1][2]
ChemAxon 3.61Fragment-based and property-based models

Table 1: Calculated logP values for 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide using various computational methods.

The predicted logP values for 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide consistently fall within the range of 3.20 to 3.61. This consensus suggests that the compound possesses a significant degree of lipophilicity, a characteristic that has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Determination of Hydrophobicity via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While computational methods provide valuable estimations, the experimental determination of hydrophobicity remains the gold standard. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely adopted technique for this purpose. It offers several advantages over the traditional shake-flask method, including higher throughput, smaller sample requirements, and greater precision[3][4].

The underlying principle of this method is the partitioning of a solute between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. The retention time of a compound is directly proportional to its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

3.1. Theoretical Framework: The Chromatographic Hydrophobicity Index (φ₀)

A quantitative measure of hydrophobicity can be derived from isocratic HPLC data by determining the chromatographic hydrophobicity index (φ₀). This index is calculated from the y-intercept (log k_w) and the slope (S) of the linear relationship between the logarithm of the retention factor (log k) and the concentration of the organic modifier in the mobile phase (φ)[5].

The retention factor (k) is calculated using the following equation:

k = (t_R - t_0) / t_0

where:

  • t_R is the retention time of the analyte

  • t_0 is the column dead time (retention time of an unretained compound)

The linear relationship is described by the Soczewiński equation:

log k = log k_w - Sφ

The chromatographic hydrophobicity index (φ₀) is then calculated as:

φ₀ = - (log k_w) / S

3.2. Self-Validating Experimental Protocol for Hydrophobicity Determination

This protocol outlines a detailed, step-by-step methodology for determining the hydrophobicity of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide using RP-HPLC.

3.2.1. Materials and Instrumentation

  • Instrumentation: Agilent 1200 Infinity Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Reagents:

    • 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (test compound)

    • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

    • Ultrapure water (18.2 MΩ·cm)

    • Formic acid (FA)

    • Uracil (for dead time determination)

    • A set of calibration standards with known logP values (e.g., theophylline, benzimidazole, acetophenone, propiophenone, valerophenone).

3.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Test Compound Stock Solution: Accurately weigh and dissolve 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide in methanol to a final concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 50 µg/mL.

  • Calibration Standard Solutions: Prepare individual working solutions of the calibration standards at a concentration of 50 µg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Dead Time Marker: Prepare a 50 µg/mL solution of uracil in the same diluent.

3.2.3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

3.2.4. Isocratic Elution Protocol

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform a series of isocratic runs with varying proportions of Mobile Phase B (e.g., 40%, 50%, 60%, 70%, 80% ACN).

  • Inject the dead time marker (uracil) to determine t₀ for each mobile phase composition.

  • Inject the test compound and each calibration standard in triplicate at each mobile phase composition.

  • Record the retention times (t_R).

3.2.5. Data Analysis and Calculation of φ₀

  • For each isocratic condition, calculate the retention factor (k) for the test compound and each standard.

  • For each compound, plot log k versus the volume fraction of acetonitrile (φ).

  • Perform a linear regression analysis to obtain the y-intercept (log k_w) and the slope (S).

  • Calculate the chromatographic hydrophobicity index (φ₀) for the test compound.

3.2.6. System Validation

  • Linearity: The linear regression of log k vs. φ for the calibration standards should have a correlation coefficient (R²) > 0.99.

  • Reproducibility: The relative standard deviation (RSD) for triplicate injections should be < 2%.

  • Calibration Curve: A calibration curve can be constructed by plotting the experimentally determined φ₀ values of the standards against their known logP values. The φ₀ of the test compound can then be used to interpolate its logP value from this curve.

Workflow for Experimental Hydrophobicity Determination

experimental_workflow cluster_prep Solution Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis cluster_validation System Validation & Result prep_mobile_phase Prepare Mobile Phases (A: aq. FA, B: ACN/FA) equilibration Column Equilibration prep_mobile_phase->equilibration prep_stock Prepare Stock Solutions (Test Compound & Standards) prep_working Prepare Working Solutions (50 µg/mL) prep_stock->prep_working injection Inject Samples (Uracil, Standards, Test Compound) prep_working->injection isocratic_runs Perform Isocratic Runs (Varying %B) equilibration->isocratic_runs isocratic_runs->injection detection Record Retention Times (tR) injection->detection validate_reproducibility Validate Reproducibility (RSD < 2%) injection->validate_reproducibility calc_k Calculate Retention Factor (k) detection->calc_k plot_logk Plot log k vs. φ (ACN fraction) calc_k->plot_logk regression Linear Regression (Determine log kw and S) plot_logk->regression calc_phi0 Calculate φ₀ = - (log kw) / S regression->calc_phi0 validate_linearity Validate Linearity (R² > 0.99) regression->validate_linearity final_result Report Hydrophobicity (φ₀) calc_phi0->final_result

Caption: Workflow for the experimental determination of hydrophobicity using RP-HPLC.

Conclusion and Future Directions

This technical guide has provided a detailed examination of the calculated logP and experimental hydrophobicity of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide. The computational predictions consistently indicate a lipophilic character, which is a crucial piece of information for its potential as a drug candidate. The provided RP-HPLC protocol offers a robust and reliable method for the experimental verification of its hydrophobicity.

The interplay between the chloro and trifluoromethyl substituents on the phenylpropanamide scaffold creates a unique electronic and steric environment that dictates its lipophilicity. Future studies should focus on synthesizing and experimentally determining the logP of a series of analogs to establish a quantitative structure-lipophilicity relationship. This will provide invaluable data for the rational design of compounds with optimized ADME properties, ultimately accelerating the drug discovery and development process.

Relationship between Computational and Experimental Approaches

logical_relationship cluster_comp Computational Methods cluster_exp Experimental Methods comp_logp Calculated logP adme ADME Profile Prediction comp_logp->adme informs qsar QSAR Models qsar->comp_logp builds rphplc RP-HPLC hydrophobicity Hydrophobicity (φ₀) rphplc->hydrophobicity determines hydrophobicity->adme validates drug_design Rational Drug Design adme->drug_design guides

Sources

Technical Guide: Solubility Profiling of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 17733-86-7 Molecular Formula: C₁₀H₉ClF₃NO Molecular Weight: 251.63 g/mol [1]

Executive Summary & Compound Architecture

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is a critical intermediate in the synthesis of androgen receptor modulators and kinase inhibitors. Structurally, it functions as a "masked" electrophile; the 3-chloropropanamide tail is a precursor to acrylamide warheads (Michael acceptors) often used in covalent drug design.

For drug development professionals, understanding the solubility of this compound in DMSO (Dimethyl sulfoxide) and Methanol is not merely about dissolution—it is a balance between solvation thermodynamics and chemical stability . This guide synthesizes theoretical physicochemical properties with practical experimental protocols to ensure data integrity during assay preparation and synthesis.

Physicochemical Profile (Estimated)
PropertyValueImplication for Solubility
XLogP3 ~3.2Lipophilic; poor water solubility (<0.1 mg/mL).
H-Bond Donors 1 (Amide NH)Capable of H-bonding with DMSO (acceptor) and Methanol.
H-Bond Acceptors 4 (C=O, F atoms)Fluorine atoms increase lipophilicity but offer weak acceptor sites.
Reactive Moiety 3-Cl-propanamideSusceptible to elimination (forming acrylamide) or nucleophilic attack.

Solubility Analysis: DMSO vs. Methanol

DMSO: The Primary Stock Solvent

Status: Highly Soluble (>50 mg/mL) Mechanism: DMSO is a polar aprotic solvent with a high dipole moment (3.96 D) and high dielectric constant. It effectively disrupts the intermolecular hydrogen bonding of the amide crystal lattice without acting as a nucleophile.

  • Utility: Ideal for preparing high-concentration stock solutions (e.g., 100 mM) for biological assays.

  • Caveat: DMSO is hygroscopic. Water uptake can trigger hydrolysis of the chloro-amide tail over long-term storage.

  • Storage: Store DMSO stocks at -20°C under inert gas (Argon/Nitrogen) to prevent moisture ingress.

Methanol: The Process & Dilution Solvent

Status: Moderately Soluble (1–10 mg/mL) Mechanism: Methanol is a polar protic solvent. While it can solvate the amide functionality via hydrogen bonding, the hydrophobic trifluoromethyl-phenyl ring limits solubility compared to DMSO.

  • Utility: Useful for LC-MS sample preparation, recrystallization, and intermediate dilutions.

  • Critical Risk (Solvolysis): Methanol is nucleophilic.[2] In the presence of trace bases (or even prolonged standing), the 3-chloro group can undergo substitution (methoxylation) or elimination-addition sequences.

  • Recommendation: Use Methanol only for immediate processing or analysis. Do not use for long-term storage of this specific intermediate.

Experimental Protocols

Standardized workflows for validating solubility and stability.

Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)

Objective: Determine the absolute solubility limit at equilibrium (25°C).

  • Preparation: Weigh approximately 10 mg of solid compound into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of solvent (DMSO or Methanol).

  • Agitation: Shake at 300 rpm for 24 hours at 25°C.

    • Visual Check: If fully dissolved, add more solid until a precipitate remains visible.

  • Equilibration: Allow the suspension to settle for 4 hours (or centrifuge at 10,000 rpm for 5 mins).

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (nylon filters may bind the lipophilic compound).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard calibration curve.

Protocol B: Kinetic Solubility (High-Throughput)

Objective: Estimate solubility for biological screening (preventing precipitation in assay media).

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Spike the DMSO stock into the target solvent (e.g., Methanol or PBS buffer) to reach final concentrations of 10, 50, and 100 µM.

  • Incubation: Shake for 2 hours at room temperature.

  • Turbidimetry: Measure absorbance at 620 nm (where the compound does not absorb).

    • Interpretation: An increase in OD620 indicates precipitation (solubility limit exceeded).

Visualizing the Workflow

The following diagram outlines the decision logic for solvent selection and solubility testing, integrating stability checks.

SolubilityWorkflow Start Compound: 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide Choice Select Solvent System Start->Choice DMSO_Path DMSO (Polar Aprotic) Choice->DMSO_Path For Storage/High Conc. MeOH_Path Methanol (Polar Protic) Choice->MeOH_Path For Analysis/Processing DMSO_Action Prepare Stock (10-100 mM) Store @ -20°C (Anhydrous) DMSO_Path->DMSO_Action MeOH_Action Prepare Dilution (<10 mM) Immediate Use Only MeOH_Path->MeOH_Action Risk_Check Stability Check: Is 3-Cl group intact? DMSO_Action->Risk_Check MeOH_Action->Risk_Check Outcome_Stable Proceed to Biological Assay Risk_Check->Outcome_Stable DMSO (Inert) Outcome_Degradation Risk: Solvolysis/Elimination (Formation of Acrylamide) Risk_Check->Outcome_Degradation Methanol (Nucleophilic risk)

Figure 1: Decision matrix for solvent selection, highlighting the stability risk associated with protic solvents like methanol.

Critical Stability Mechanism

The solubility of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide cannot be decoupled from its reactivity. In basic or nucleophilic media (including Methanol under certain conditions), the compound undergoes E1cB elimination or direct substitution.

ReactionPathway Substrate 3-Cl-Propanamide (Substrate) Intermediate Enolate Intermediate Substrate->Intermediate -H+ Product_Sub 3-Methoxy Derivative (Solvolysis Product) Substrate->Product_Sub +MeOH / -HCl (Substitution) Base Base/Nucleophile (e.g., MeO-) Product_Elim Acrylamide Derivative (Elimination Product) Intermediate->Product_Elim -Cl- (Elimination)

Figure 2: Potential degradation pathways. The formation of the acrylamide derivative is a common degradation route for 3-chloropropanamides in protic/basic environments.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3783853, 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide (Analogous Structure). Retrieved from [Link]

  • Delgado, D. R., et al. (2016).[3] Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures. Revista Colombiana de Ciencias Químico-Farmacéuticas. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

Sources

Literature review on 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Targeted Covalent Inhibitors (TCIs)

Executive Summary

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (CAS: 17733-86-7) represents a critical chemical scaffold in the design of irreversible kinase inhibitors and antineoplastic agents. While chemically defined as a halogenated amide, its pharmacological value lies in its role as a "masked" acrylamide warhead .

This guide analyzes the molecule not merely as a synthetic intermediate, but as a strategic tool in Medicinal Chemistry. It serves as the stable precursor to N-[3-(trifluoromethyl)phenyl]acrylamide, a Michael acceptor capable of forming covalent bonds with non-catalytic cysteine residues (e.g., Cys797 in EGFR or Cys481 in BTK). By utilizing the 3-chloropropanamide form, researchers can modulate solubility and stability before unmasking the reactive electrophile.

Part 1: Chemical Identity & Structural Logic

The molecule combines two distinct pharmacophoric elements that drive its utility in drug discovery: the Lipophilic Tail and the Latent Warhead .

1.1 Physicochemical Profile
PropertyDataRelevance
Formula

Core scaffold for fragment-based drug design (FBDD).
MW 251.63 g/mol Ideal for "Rule of 3" fragment libraries.
LogP ~3.2 (Predicted)High lipophilicity due to the

group, ensuring membrane permeability.
H-Bond Donors 1 (Amide NH)Critical for hinge-region binding in kinases.
Electronic Effect

of

= 0.43
The electron-withdrawing trifluoromethyl group deactivates the phenyl ring, increasing the acidity of the amide proton and metabolic stability against oxidation.
1.2 The "Magic Chloro" & Latency

In medicinal chemistry, the 3-chloropropanamide moiety is often preferred over the direct acrylamide during early synthesis steps.

  • Stability: Acrylamides can polymerize or react non-selectively during complex coupling reactions. The 3-chloro analog is chemically robust.

  • Activation: It undergoes base-mediated

    
    -elimination to generate the active acrylamide in situ or in a final synthetic step.
    
Part 2: Synthesis Protocol (High-Fidelity)

Objective: Synthesis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide via anhydrous acylation. Scale: 10 mmol (Laboratory Scale).

2.1 Reagents & Materials
  • Substrate: 3-(Trifluoromethyl)aniline (1.61 g, 10 mmol).

  • Reagent: 3-Chloropropanoyl chloride (1.40 g, 11 mmol).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 eq).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

2.2 Step-by-Step Methodology
  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 3-(trifluoromethyl)aniline and 40 mL of anhydrous DCM under an argon atmosphere.

  • Base Addition: Add

    
     (1.67 mL, 12 mmol) and cool the solution to 0°C using an ice bath. Rationale: Cooling prevents uncontrolled exotherms and minimizes bis-acylation side products.
    
  • Acylation: Add 3-chloropropanoyl chloride dropwise over 15 minutes. The solution may turn slightly yellow/opaque due to amine hydrochloride salt formation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Quench with saturated

      
       (30 mL).
      
    • Extract the organic layer and wash with 1M HCl (to remove unreacted aniline) followed by brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint: The product should appear as a white to off-white solid.


-NMR must show the characteristic triplet-triplet pattern of the ethyl chain at 

2.8–3.8 ppm.
Part 3: Mechanism of Action (The "Warhead" Activation)

The 3-chloro derivative acts as a Pro-Electrophile . In physiological or basic synthetic conditions, it converts to the acrylamide, which then acts as a covalent trap.

3.1 The Elimination-Addition Pathway

The following Graphviz diagram illustrates the transformation from the stable 3-chloro precursor to the active covalent inhibitor bound to a protein target (e.g., a Kinase).

WarheadActivation Precursor 3-Chloro-N-[3-(CF3)phenyl]propanamide (Stable Precursor) Warhead Acrylamide Intermediate (Active Electrophile) Precursor->Warhead  β-Elimination   Base Base / Elimination (- HCl) Base->Warhead Complex Covalent Adduct (Irreversible Inhibition) Warhead->Complex  Michael Addition   Target Protein Target (Cysteine-SH) Target->Complex  Nucleophilic Attack  

Figure 1: The activation pathway of the 3-chloropropanamide scaffold. The precursor eliminates HCl to form the reactive acrylamide, which then permanently alkylates the target protein.

3.2 Biological Targets (Kinase Selectivity)

This specific scaffold is homologous to the warheads used in:

  • EGFR Inhibitors: Targeting Cys797 (e.g., related to Osimertinib analogs).

  • BTK Inhibitors: Targeting Cys481 (e.g., Ibrutinib-like mechanisms).

  • SARS-CoV-2 Mpro: Recent studies utilize similar chlorinated amides to target the catalytic Cys145 of the viral protease.

Part 4: Experimental Validation & Safety
4.1 Analytical Characterization (Expected Data)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    10.3 (s, 1H, NH), 8.1 (s, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.5 (t, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 3.9 (t, 2H,
    
    
    ), 2.9 (t, 2H,
    
    
    ).
  • Mass Spectrometry: ESI+ m/z 252.0

    
    .
    
4.2 Safety Profile (HSE)
  • Skin Sensitization: As an alkylating agent precursor, this compound can cause severe contact dermatitis. Double-gloving (Nitrile) is mandatory.

  • Respiratory Hazard: The powder is an irritant. Handle only in a fume hood.

  • Reactivity: Avoid strong bases unless intentional elimination to acrylamide is desired.

Part 5: Advanced Applications (PROTACs & Linkers)

Beyond direct inhibition, this molecule serves as a Recruiter Linker in PROTAC (Proteolysis Targeting Chimera) design.

  • Strategy: The 3-(trifluoromethyl)aniline moiety binds to the target protein, while the 3-chloropropyl chain serves as an alkylating handle to attach a PEG linker and an E3 ligase ligand (e.g., Thalidomide).

  • Advantage: The

    
     group prevents metabolic degradation of the warhead by cytochrome P450 enzymes.
    

PROTAC_Design Scaffold 3-Chloro-N-[3-(CF3)phenyl]propanamide Linker Alkyl/PEG Linker (Substitution at Cl) Scaffold->Linker  Nucleophilic Substitution   TargetProtein Target Protein (e.g., Androgen Receptor) Scaffold->TargetProtein  Affinity Binding   E3Ligand E3 Ligase Ligand (e.g., Thalidomide) Linker->E3Ligand  Conjugation  

Figure 2: Utilization of the scaffold in PROTAC design, exploiting the chloro-group for linker attachment.

References
  • VulcanChem. (n.d.). 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide - Biological and Pharmacological Activity. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17733-86-7. Retrieved from

  • Li, K., et al. (2024).[1] Recent advances in the design of small molecular drugs with acrylamides covalent warheads. Bioorganic & Medicinal Chemistry. Retrieved from

  • BenchChem. (n.d.). 3-chloro-N-(2-fluorophenyl)propanamide Structure and Analogues. Retrieved from

  • MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. Retrieved from

  • ChemRxiv. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from

Sources

Thermodynamic stability of beta-chloro amides containing trifluoromethyl groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of β-Chloro Amides Containing Trifluoromethyl Groups

Executive Summary

The incorporation of fluorine and its containing moieties, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal chemistry, offering profound improvements in metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] When combined with other functionalities, such as a β-chloro substituent on an amide scaffold, complex stereoelectronic interactions arise that significantly influence the molecule's conformational preference and overall thermodynamic stability. This guide provides a comprehensive technical overview of the factors governing the stability of β-chloro amides containing trifluoromethyl groups. We will explore the theoretical underpinnings of their stability, detail experimental and computational methodologies for their assessment, and offer insights into the interpretation of the resulting data for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Amides in Drug Discovery

The amide bond is a ubiquitous functional group in pharmaceuticals, but it is often susceptible to enzymatic degradation.[5][6] The strategic introduction of a trifluoromethyl group can significantly enhance the metabolic stability of drug candidates.[7][8] The CF3 group's strong electron-withdrawing nature and high C-F bond energy (approximately 485.3 kJ/mol) contribute to its resistance to metabolic breakdown.[1][7] Furthermore, the inclusion of a chlorine atom, particularly at the β-position to the amide nitrogen, can introduce additional conformational constraints and potential for specific interactions, such as halogen bonding, which can be crucial for tuning a molecule's biological activity and pharmacokinetic profile.[9]

However, the presence of these two highly electronegative groups in close proximity introduces a unique set of challenges related to the molecule's thermodynamic stability. Understanding and quantifying this stability is critical for:

  • Predicting shelf-life and degradation pathways.

  • Ensuring the robustness of the molecule during synthesis and formulation.

  • Elucidating the bioactive conformation and its relationship to thermodynamic stability.

This guide aims to provide a foundational understanding of these principles and the practical methodologies to assess them.

Theoretical Framework: Unraveling the Forces at Play

The thermodynamic stability of β-chloro amides containing trifluoromethyl groups is not governed by a single factor but is rather the result of a complex interplay of steric and electronic effects.

The Trifluoromethyl Group's Influence

The CF3 group exerts a powerful influence on the amide bond and its local environment through several mechanisms:

  • Inductive Effect: The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can influence the electron density of the amide bond and potentially affect its rotational barrier.[1]

  • Steric Hindrance: The trifluoromethyl group is sterically larger than a methyl group, which can lead to increased rotational barriers and a preference for specific conformations to minimize steric strain.[10]

  • Hyperconjugation: The C-F σ* antibonding orbitals can act as electron acceptors, leading to stabilizing hyperconjugative interactions with adjacent C-H or C-C σ bonding orbitals. This can significantly influence conformational preferences.[2]

The β-Chloro Substituent's Role

The chlorine atom at the β-position further modulates the molecule's stability and conformation:

  • Inductive Effect: Like the CF3 group, the chlorine atom is electron-withdrawing, further influencing the electronic properties of the molecule.

  • Intramolecular Interactions: The chlorine atom can participate in intramolecular hydrogen bonding with the amide N-H or halogen bonding, which can stabilize specific conformations.[9][11]

Synergistic Effects and Conformational Control: The Gauche Effect

When two electronegative substituents, such as a chlorine atom and a trifluoromethyl group, are positioned on adjacent carbons (a vicinal arrangement), their conformational preference is often dictated by the gauche effect . This phenomenon describes the tendency for such molecules to favor a gauche conformation (a dihedral angle of approximately 60°) over the anti conformation (180°), despite the potential for increased steric repulsion.[2][3]

The stability of the gauche conformer is attributed to a combination of:

  • Hyperconjugation: A stabilizing interaction between the σ C-H (or C-C) bonding orbital and the σ* C-Cl or σ* C-CF3 antibonding orbital, which is maximized in the gauche arrangement.[2][3]

  • Electrostatic Interactions: Favorable electrostatic interactions between the polarized bonds can also contribute to the stability of the gauche conformer.[12]

The interplay of these forces dictates the preferred conformation and, consequently, the overall thermodynamic ground state of the molecule.

cluster_molecule β-Chloro Amide with CF3 Group cluster_factors Influencing Factors cluster_effects Stereoelectronic Effects Molecule Thermodynamic Stability CF3 Trifluoromethyl Group Inductive Inductive Effects CF3->Inductive Steric Steric Hindrance CF3->Steric Gauche Gauche Effect CF3->Gauche Cl β-Chloro Substituent Cl->Inductive Cl->Gauche Hbond Intramolecular H-Bonding Cl->Hbond Amide Amide Bond Amide->Molecule Resonance Planarity Inductive->Molecule Steric->Molecule Gauche->Molecule Hbond->Molecule

Caption: Factors influencing the stability of β-chloro amides with CF3 groups.

Experimental Assessment of Thermodynamic Stability

A combination of synthetic chemistry and thermal analysis techniques is essential for a thorough evaluation of the thermodynamic stability of these compounds.

Synthesis

The synthesis of β-chloro amides containing trifluoromethyl groups can be approached through various synthetic routes. One common strategy involves the amidation of a carboxylic acid derivative that already contains the trifluoromethyl group with a β-chloroamine. Alternatively, trifluoromethylation can be performed on a pre-existing β-chloro amide scaffold.[8][13]

Exemplary Synthetic Protocol: Amide Coupling

  • Acid Activation: To a solution of a trifluoromethyl-containing carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (N2 or Ar), add a coupling agent (e.g., HBTU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired β-chloroamine hydrochloride (1.1 equiv) and an additional equivalent of the base to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired β-chloro amide.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for characterizing the thermal stability of materials.[11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of thermal decomposition.[14]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It can detect phase transitions such as melting, crystallization, and decomposition, providing information on both the temperature and enthalpy of these events.[12]

Experimental Protocol for Thermal Analysis

  • Instrument Calibration: Calibrate the TGA for mass and temperature using appropriate standards. Calibrate the DSC for temperature and enthalpy using a high-purity standard (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of the purified β-chloro amide into an appropriate TGA crucible or DSC pan.

  • TGA Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a suitable upper limit (e.g., 500 °C) at a heating rate of 10 °C/min under an inert nitrogen atmosphere.

  • DSC Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected decomposition (determined by TGA) at a heating rate of 10 °C/min.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max).

    • From the DSC curve, identify the melting point (T_m) as the peak of the endothermic transition and any exothermic events corresponding to decomposition.

cluster_exp Experimental Workflow start Start synthesis Synthesis of β-Chloro-CF3-Amide start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization tga TGA Analysis characterization->tga dsc DSC Analysis characterization->dsc analysis Data Analysis (T_onset, T_m) tga->analysis dsc->analysis end End analysis->end

Caption: Experimental workflow for assessing thermodynamic stability.

Computational Modeling of Thermodynamic Stability

Computational chemistry provides invaluable insights into the conformational preferences and energetic landscapes of molecules, complementing experimental data.

Density Functional Theory (DFT)

DFT calculations are a powerful tool for:

  • Conformational Searching: Identifying all low-energy conformers of the molecule.

  • Geometry Optimization: Determining the precise geometry of the most stable conformers.

  • Energy Calculations: Calculating the relative energies of different conformers to determine the global minimum energy structure.

  • Vibrational Analysis: Confirming that optimized structures are true minima on the potential energy surface and calculating thermodynamic properties.

Computational Workflow Protocol

  • Initial Structure Generation: Build the 3D structure of the β-chloro amide containing the trifluoromethyl group.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify a wide range of possible low-energy structures.

  • Geometry Optimization: Optimize the geometry of the most promising conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[15]

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

  • Single-Point Energy Refinement: For the most stable conformers, perform higher-level single-point energy calculations with a larger basis set to obtain more accurate relative energies.

  • Analysis: Analyze the dihedral angles, intramolecular distances, and relative energies to understand the conformational preferences and the factors contributing to the overall stability.

cluster_comp Computational Workflow start_comp Start build Build 3D Structure start_comp->build conf_search Conformational Search build->conf_search geom_opt DFT Geometry Optimization conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_refine Single-Point Energy Refinement freq_calc->energy_refine analyze_comp Analyze Results (Energies, Geometries) energy_refine->analyze_comp end_comp End analyze_comp->end_comp

Caption: Computational workflow for predicting thermodynamic stability.

Data Interpretation and Case Study

The combination of experimental and computational data provides a holistic understanding of the thermodynamic stability.

Table 1: Hypothetical Thermal Analysis Data for a β-Chloro-CF3-Amide

ParameterValueInterpretation
Melting Point (T_m)155 °CIndicates the transition from solid to liquid phase.
Decomposition Onset (T_onset)210 °CThe temperature at which significant mass loss begins, indicating the start of thermal degradation.
Enthalpy of Fusion (ΔH_fus)25 kJ/molThe energy required to melt the solid, related to crystal lattice energy.

In this hypothetical case, the compound is stable up to 210 °C, which is well above its melting point, suggesting good thermal stability in the solid and liquid states under these conditions.

Conformational Analysis Insights

Computational results might reveal that the most stable conformer exhibits a gauche relationship between the C-Cl and C-CF3 bonds, with a dihedral angle of approximately 65°. This would be strong evidence for the gauche effect playing a dominant role in the conformational preference of the molecule. Further analysis of the NBO (Natural Bond Orbital) data could quantify the hyperconjugative interactions stabilizing this conformation.

Conclusion and Future Perspectives

The thermodynamic stability of β-chloro amides containing trifluoromethyl groups is a multifaceted property governed by a delicate balance of inductive, steric, and hyperconjugative effects. The gauche effect often plays a crucial role in determining the preferred conformation of these molecules. A comprehensive assessment of their stability requires a synergistic approach, combining chemical synthesis, experimental thermal analysis (TGA and DSC), and computational modeling (DFT).

As the demand for more sophisticated and metabolically robust drug candidates continues to grow, a deeper understanding of the principles outlined in this guide will be essential for the rational design and development of novel therapeutics. Future work in this area could focus on building a larger database of experimental and computational data for these compounds to develop predictive models for their stability and to further elucidate the subtle interplay of forces that govern their behavior.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Wikipedia contributors. (2023). Gauche effect. In Wikipedia, The Free Encyclopedia. [Link]

  • Carbajo, J., & Fernández, I. (2017). The Gauche Effect in XCH2CH2X Revisited. Chemistry – A European Journal, 23(34), 8346-8353. [Link]

  • Jubie, S., Shafi, S., & Murugesan, S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6726. [Link]

  • Kubyshkin, V., Pridma, S., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Physical Chemistry Chemical Physics, 20(28), 18885-18901. [Link]

  • Wilmouth, S., & Raveh, A. (2020). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Pharmaceuticals, 13(9), 248. [Link]

  • Sunel, V., Popa, M., Desbrières, J., Profire, L., Pintilie, O., & Lionte, C. (2008). New Di-(β-chloroethyl)-α-amides on N-(meta-Acylamino-benzoyl)-D,L-aminoacid Supports with Antitumoral Activity. Molecules, 13(5), 1096-1111. [Link]

  • Gung, B. W., MacKay, J. A., & Zou, D. (1999). Substituent Effect on Intramolecular Hydrogen Bonding in beta-Amino Acid-Containing Polyamides. The Journal of Organic Chemistry, 64(3), 700–706. [Link]

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Rozen, S., & Ben-David, I. (2009). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry, 74(21), 8235–8240. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). The Fascinating Chemistry of α‐Haloamides. Angewandte Chemie International Edition, 47(48), 9202-9204. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Li, Y., et al. (2023). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX = CH2 (X = F, Cl, Br). Physical Chemistry Chemical Physics, 25(2), 1147-1159. [Link]

  • Thiehoff, C., Rey, Y. P., & Gilmour, R. (2016). The Fluorine Gauche Effect: A Brief History. Chimia, 70(9), 630-635. [Link]

  • Singh, R., et al. (2023). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation. Organic & Biomolecular Chemistry, 21(42), 8561-8566. [Link]

  • Tcyrulnikov, S., et al. (2019). Reversible Twisting of Primary Amides via Ground State N–C(O) Destabilization: Highly Twisted Rotationally-Inverted Acyclic Amides. Journal of the American Chemical Society, 141(1), 321-330. [Link]

  • Carbajo, J., & Fernández, I. (2017). The Gauche Effect in XCH2CH2X Revisited. Radboud Repository. [Link]

  • Yu, Z., et al. (2023). 3-Trifluoromethyl Pyrrole Synthesis Based on β-CF3-1,3-Enynamides. The Journal of Organic Chemistry, 88(22), 15501–15506. [Link]

  • Anderson, J. S. M., & Popelier, P. L. A. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 122(6), 1649–1660. [Link]

  • Liu, H., et al. (2024). Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. Polymers, 16(11), 1500. [Link]

  • Wang, Z., et al. (2025). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Nature Communications, 16(1), 4964. [Link]

  • Davidson, E. R., & Lawson, D. B. (1967). The Pyrolysis of Amides. Journal of the American Chemical Society, 89(23), 5925–5930. [Link]

  • Kumar, V., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(22), 9183–9212. [Link]

  • Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2245–2255. [Link]

  • Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2245–2255. [Link]

  • Gao, Y., et al. (2014). Amide groups switch selectivity: C-H trifluoromethylation of α,β-unsaturated amides and subsequent asymmetric transformation. Organic Letters, 16(22), 6032–6035. [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis Techniques. [Link]

  • Jansa, P., et al. (2020). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 85(11), 7244–7256. [Link]

  • Ota, E., et al. (2023). Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects. Organic Chemistry Frontiers, 10(11), 2795-2801. [Link]

  • Vantourout, J. C., et al. (2022). Amine to Halogen Exchange Enables an Amine-Acid Etherification. ChemRxiv. [Link]

  • Nashed, M. A., & Anderson, L. (1983). Synthesis and conformational studies of 2-beta-chloro, 1-alpha-fluoro, and 2-beta-fluoro derivatives of 2-deoxy-N-acetyl-neuraminic acid. Carbohydrate Research, 114(1), 43–52. [Link]

  • Moynihan, H. A. (2013). Hydrogen bonding in crystal forms of primary amide functionalized glucose and cellobiose. CORA. [Link]

  • Misale, A., et al. (2020). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. [Link]

  • Schoenebeck, F., et al. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature, 573(7772), 100–104. [Link]

  • Ahrens, T., et al. (2021). Stable and Storable N(CF3)2 Transfer Reagents. Chemistry – A European Journal, 27(40), 10973-10978. [Link]

  • Osorio-Plaza, E., et al. (2005). Conformation of Secondary Amides. A Predictive Algorithm That Correlates DFT-Calculated Structures and Experimental Proton Chemical Shifts. The Journal of Organic Chemistry, 70(17), 6828–6835. [Link]

  • Stahle, M., et al. (2021). Transannular Hydrogen Bonding in Planar-Chiral [2.2] Paracyclophane-Bisamides. Angewandte Chemie International Edition, 60(50), 26176-26181. [Link]

  • Nanalysis Corp. (n.d.). Using NMR to observe the restricted rotation in amide bonds. [Link]

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  • Zhang, S., et al. (2019). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 15, 2235–2242. [Link]

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  • Kolahdouzan, K., Kumar, R., & Gaunt, M. J. (2020). Visible-light mediated carbonyl trifluoromethylative amination as a practical method for the synthesis of β-trifluoromethyl tertiary alkylamines. Chemical Science, 11(44), 12089–12094. [Link]

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Technical Guide: Molecular Weight and Exact Mass Determination for C10H9ClF3NO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the precise characterization of small molecule candidates is non-negotiable. For a molecule with the formula C10H9ClF3NO , distinguishing between its Average Molecular Weight (MW) and Exact Mass (Monoisotopic Mass) is critical for different stages of the drug discovery pipeline. This guide provides a rigorous derivation of these values, analyzes the isotopic fine structure (specifically the chlorine signature), and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for experimental verification.

Theoretical Framework

To ensure scientific integrity, we must distinguish between the two primary mass definitions used in chemistry.

  • Average Molecular Weight (MW): Calculated using the standard atomic weights of elements. This value represents the weighted average of all natural isotopes.[1] It is used for gravimetric calculations , such as weighing samples for dosing or synthesis stoichiometry.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant stable isotope of each element. This value is used for Mass Spectrometry (MS) analysis to confirm identity based on ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     ratios.
    
Reference Atomic Data (IUPAC)

The following values are based on the latest IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) data.

ElementSymbolStandard Atomic Weight ( g/mol )Most Abundant IsotopeIsotopic Mass (u)Abundance (%)
Carbon C12.011

C
12.0000098.93
Hydrogen H1.008

H
1.0078399.98
Chlorine Cl35.45

Cl
34.9688575.76
Fluorine F18.998

F
18.99840100.00
Nitrogen N14.007

N
14.0030799.64
Oxygen O15.999

O
15.9949199.76

Calculation Methodology

Average Molecular Weight Calculation

This calculation determines the bulk mass of the substance.



Where 

is the count of atoms and

is the standard atomic weight.
  • C (10):

    
    
    
  • H (9):

    
    
    
  • Cl (1):

    
    
    
  • F (3):

    
    
    
  • N (1):

    
    
    
  • O (1):

    
    
    

Total Average MW:



(Reported as 251.63  g/mol   for standard laboratory use)
Exact Mass (Monoisotopic) Calculation

This calculation determines the position of the primary peak (M) in a mass spectrum.



  • C (10):

    
    
    
  • H (9):

    
    
    
  • Cl (1):

    
    
    
  • F (3):

    
    
    
  • N (1):

    
    
    
  • O (1):

    
    
    

Total Exact Mass:



Isotopic Pattern & Mass Spectrometry Logic

For researchers analyzing C10H9ClF3NO, calculating the exact mass is only the first step. The presence of Chlorine creates a distinctive isotopic pattern that serves as a secondary validation filter.

The Chlorine Signature (M vs. M+2)

Chlorine exists naturally as


Cl and 

Cl in an approximate 3:1 ratio.[2][3]
  • M Peak (

    
    Cl):  251.0325 u (100% relative abundance)
    
  • M+2 Peak (

    
    Cl):  The mass shifts by +1.997 u (difference between 
    
    
    
    Cl and
    
    
    Cl).
    • Calculation:

      
      
      
    • Intensity: ~32% of the M peak.

The Nitrogen Rule

The Nitrogen Rule states that organic molecules with an odd number of Nitrogen atoms will have an odd nominal mass.[4][5][6]

  • Check: C10H9ClF3NO has 1 Nitrogen.

  • Nominal Mass: 251 (Odd).

  • Result: The molecule complies with the Nitrogen Rule, providing a quick "sanity check" during spectral interpretation.[4]

Visualization: Isotopic Logic Flow

The following diagram illustrates the decision logic for identifying this specific halogenated molecule in a complex matrix.

IsotopeLogic start Unknown Peak Detected (Nominal m/z 251) check_N Nitrogen Rule Check: Is Nominal Mass Odd? start->check_N check_Cl Isotopic Pattern Analysis: Is there an M+2 peak at +2.0 u? check_N->check_Cl Yes (Odd N) reject Reject Candidate (Not C10H9ClF3NO) check_N->reject No (Even Mass) ratio_Cl Intensity Check: Is M+2 intensity ~30-33% of M? check_Cl->ratio_Cl Yes check_Cl->reject No hr_ms High-Res Confirmation: Calculate ppm error ratio_Cl->hr_ms Yes (Matches 1 Cl) ratio_Cl->reject No

Figure 1: Decision logic for validating C10H9ClF3NO based on MS isotopic signatures.

Experimental Protocol: HRMS Validation

To experimentally verify the calculated mass, a High-Resolution Mass Spectrometry (HRMS) workflow is required. This protocol uses a "Lock Mass" system for real-time calibration, ensuring accuracy below 5 ppm (parts per million).

Protocol Steps
  • Sample Preparation:

    • Dissolve 0.1 mg of C10H9ClF3NO in 1 mL of HPLC-grade Methanol (MeOH).

    • Dilute 1:100 with 0.1% Formic Acid in 50:50 Water/MeOH to achieve ~1 µg/mL concentration.

  • Instrumentation:

    • System: Q-TOF or Orbitrap MS coupled with UHPLC.

    • Ionization: Electrospray Ionization (ESI) in Positive Mode (

      
      ).
      
    • Lock Mass: Leucine Enkephalin (

      
       556.2771) or similar internal standard infused continuously.
      
  • Data Acquisition:

    • Scan Range:

      
       100–1000.
      
    • Resolution: > 30,000 FWHM.

  • Data Analysis (Self-Validating Step):

    • Extract the ion chromatogram for

      
       252.0398 (
      
      
      
      ).
    • Calculate the Mass Error (ppm).

Acceptance Criteria (PPM Error)

The FDA and major journals (e.g., ACS) typically require a mass error of < 5 ppm for confirmation of identity.

Formula for PPM Error:



Theoretical


 Calculation: 
  • Exact Mass (Neutral): 251.03250

  • Proton (

    
    ): 1.00728
    
  • Target

    
    : 252.03978 
    

Example Scenario: If the instrument measures 252.04050 :



Result: PASS (Within ±5 ppm).
Visualization: HRMS Workflow

HRMS_Workflow cluster_0 Prep cluster_1 Acquisition cluster_2 Validation Solubilize Solubilize (MeOH) Dilute Dilute (1 µg/mL) Solubilize->Dilute ESI ESI (+) Ionization Dilute->ESI LockMass Lock Mass Correction ESI->LockMass Detection Orbitrap/Q-TOF Detection LockMass->Detection Extract Extract Ion [M+H]+ 252.04 Detection->Extract CalcPPM Calc PPM Error (< 5 ppm) Extract->CalcPPM

Figure 2: Step-by-step HRMS experimental workflow for mass confirmation.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). (2021).[7][8][9][10] Standard Atomic Weights of the Elements. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Guidance for Industry: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. [Link]

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. [Link]

Sources

Technical Guide: Hazard Classification & Safety Protocol for 3-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational whitepaper for research and development professionals. It synthesizes specific chemical data with structure-activity relationship (SAR) insights to provide a robust safety and handling framework.

Executive Summary & Chemical Identity

3-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide (CAS: 17733-86-7) is a specialized intermediate used primarily in the synthesis of agrochemicals and pharmaceutical compounds (e.g., androgen receptor modulators or kinase inhibitors).[1] Its structure combines a reactive alkyl chloride tail with an electron-deficient trifluoromethyl-substituted aromatic ring.

This unique structural combination dictates its dual-hazard profile: the 3-chloropropionyl moiety acts as a potential alkylating agent (and precursor to Michael acceptors), while the trifluoromethylaniline core contributes to systemic toxicity and environmental persistence.

Table 1: Physicochemical Identification
PropertySpecification
Chemical Name 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide
CAS Number 17733-86-7
Molecular Formula

Molecular Weight 251.63 g/mol
Physical State Solid (Crystalline powder)
Melting Point 145–155°C (Estimated based on analogs)
Solubility Low in water; Soluble in DMSO, DMF, Methanol, Dichloromethane
SMILES ClCCC(=O)Nc1cccc(c1)C(F)(F)F

Hazard Classification (GHS) & Toxicological Rationale

Note: As a research chemical, specific LD50 data may be limited. The following classification is derived from verified Structure-Activity Relationships (SAR) of close analogs (e.g., 3-chloro-N-phenylpropanamide) and functional group analysis.

GHS Classification (29 CFR 1910.1200 / CLP)

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][3][4]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[2][3][4]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2][3][4]
Scientific Rationale for Hazards
  • Alkylating Potential (H315, H319): The terminal alkyl chloride (

    
    ) is a moderate electrophile. Upon contact with biological nucleophiles (proteins/DNA), it can form covalent bonds, leading to tissue irritation and cellular damage.
    
  • Pro-Michael Acceptor Reactivity: Under physiological pH or metabolic conditions, 3-chloropropanamides can undergo

    
    -elimination of HCl to form acrylamides  (Michael acceptors). Acrylamides are potent alkylators, sensitizers, and potential neurotoxins.
    
    • Reaction:

      
      
      
  • Aniline Toxicity (H302): Metabolic hydrolysis releases 3-(trifluoromethyl)aniline. Anilines are known methemoglobinemia inducers, causing hypoxia by oxidizing hemoglobin iron from

    
     to 
    
    
    
    .

Visualized Hazard Logic & Synthesis Workflow

The following diagram illustrates the synthesis pathway and the derivation of hazards based on structural subunits.

HazardLogic cluster_legend Hazard Causality Precursor1 3-(Trifluoromethyl)aniline (Toxic, Blood Agent) Product 3-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide (Target Compound) Precursor1->Product Amide Coupling Precursor2 3-Chloropropanoyl Chloride (Corrosive, Lachrymator) Precursor2->Product Mechanism Metabolic/Chemical Activation Product->Mechanism Base/Enzyme Hazard1 Acrylamide Derivative (Sensitizer/Alkylator) Mechanism->Hazard1 HCl Elimination Hazard2 Free Aniline Release (Systemic Toxicity) Mechanism->Hazard2 Hydrolysis

Figure 1: Synthesis origin and metabolic activation pathways leading to specific hazard classifications.

Safe Handling & Engineering Controls

Objective: Prevent inhalation of dust and dermal contact to mitigate alkylation risks.

Engineering Controls
  • Primary Containment: Handle exclusively within a Chemical Fume Hood certified for hazardous powders.

  • Velocity: Maintain face velocity at 80–100 fpm (0.4–0.5 m/s).

  • HEPA Filtration: If handling >10g or micronized powder, use a powder containment balance enclosure.

Personal Protective Equipment (PPE)
  • Respiratory: If fume hood is unavailable (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.

  • Hands: Double-gloving is required due to the lipophilic nature of the trifluoromethyl group which enhances skin permeation.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Neoprene.

  • Eyes: Chemical safety goggles. Face shield if conducting scaling-up synthesis.

Emergency Response Protocols

Principle: Rapid decontamination to prevent systemic absorption of the aniline moiety and alkylation damage.

Workflow: Exposure Response

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Brush off dry powder Wash w/ Soap & Water (15 min) Do NOT use solvent Skin->ActionSkin ActionEye Rinse w/ Water (15 min) Lift eyelids occasionally Eye->ActionEye ActionInhale Move to Fresh Air Oxygen if breathing difficult Inhale->ActionInhale Medical Seek Medical Attention Provide SDS to Physician ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Step-by-step emergency response decision tree.

Specific First Aid Measures
  • Skin Contact: Crucial—Do not use alcohol or organic solvents to wash skin. Solvents will dissolve the lipophilic trifluoromethyl compound and accelerate transdermal absorption. Use copious soap and water.[3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential for corrosive damage from the chloro-alkyl group.

  • Firefighting: Thermal decomposition produces toxic gases: Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOx) . Firefighters must wear full SCBA.

Storage & Stability

  • Storage Conditions: Keep container tightly closed in a dry, well-ventilated place. Store at room temperature (15–25°C).

  • Incompatibilities:

    • Strong Bases: Will trigger elimination of HCl to form the reactive acrylamide derivative.

    • Strong Oxidizers: Risk of exothermic reaction.

  • Shelf Life: Stable for >2 years if protected from moisture. Hydrolysis of the C-Cl bond is slow but possible in humid environments.

Disposal Considerations

This compound contains organic halogens (Cl, F).

  • Protocol: Do not dispose of in general waste or sewer.

  • Method: Collect in a dedicated "Halogenated Organic Waste" container.

  • Destruction: High-temperature incineration equipped with scrubbers is required to neutralize HF and HCl emissions.

References

  • PubChem. (n.d.). Compound Summary: N-(3-trifluoromethylphenyl)propanamide derivatives. Retrieved from [Link]

Sources

N-Aryl-3-Chloropropanamide Derivatives: Synthetic Protocols and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical biology of N-aryl-3-chloropropanamide derivatives. While often categorized merely as synthetic intermediates for


-lactams (2-azetidinones), these compounds possess intrinsic biological activity due to the electrophilic nature of the 

-carbon. This guide details their synthesis, dual-pathway mechanism of action (direct alkylation vs. Michael addition), and protocols for evaluating their cytotoxic and antimicrobial potential.

Chemical Basis: The Electrophilic Scaffold

The core structure of N-aryl-3-chloropropanamide consists of an aryl ring linked via an amide bond to a 3-chloropropyl chain. The pharmacological value of this scaffold lies in the reactivity of the C-Cl bond at the


-position relative to the carbonyl group.
Structural Reactivity

The 3-chloropropanamide moiety acts as a "masked" electrophile. It can interact with biological nucleophiles (DNA bases, cysteine thiols) through two distinct mechanistic pathways:

  • Direct Nucleophilic Substitution (

    
    ):  The 
    
    
    
    -carbon, activated by the electron-withdrawing carbonyl, is susceptible to attack by nucleophiles, displacing the chloride ion.
  • Elimination-Addition (E1cB/Michael Addition): Under physiological conditions (pH 7.4), the compound may undergo dehydrohalogenation to form an N-arylacrylamide . This intermediate acts as a Michael acceptor, covalently binding to nucleophilic residues (e.g., Cys-SH) on target proteins.

Pathway Visualization

The following diagram illustrates the dual electrophilic pathways that define the biological activity of these derivatives.

Mechanism Substrate N-aryl-3-chloropropanamide (Pro-drug / Electrophile) Elimination Elimination (-HCl) (Physiological pH) Substrate->Elimination Path B DirectSub Direct Sn2 Attack Substrate->DirectSub Path A Acrylamide N-aryl Acrylamide (Michael Acceptor) Elimination->Acrylamide Target Biological Nucleophile (DNA-Guanine / Protein-Cys) Acrylamide->Target Conjugate Addition DirectSub->Target Adduct1 Alkylated Adduct (Cytotoxicity) Target->Adduct1 Adduct2 Michael Adduct (Enzyme Inhibition) Target->Adduct2

Figure 1: Dual mechanistic pathways: Direct alkylation (Path A) and Elimination-Addition (Path B).

Synthetic Protocol: N-Aryl-3-Chloropropanamide

The synthesis follows a nucleophilic acyl substitution (Schotten-Baumann conditions) using 3-chloropropanoyl chloride and a substituted aniline.

Materials
  • Reagents: Substituted Aniline (10 mmol), 3-Chloropropanoyl chloride (12 mmol), Triethylamine (TEA) or Pyridine (12 mmol).

  • Solvent: Dichloromethane (DCM) or Acetone (anhydrous).

  • Purification: Ethanol or Ethyl Acetate/Hexane for recrystallization.

Step-by-Step Methodology
  • Preparation: Dissolve the substituted aniline (1.0 eq) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stirrer and an ice bath (

    
    C).
    
  • Base Addition: Add Triethylamine (1.2 eq) to the solution. This acts as an HCl scavenger to drive the reaction forward.

  • Acylation: Dropwise add 3-chloropropanoyl chloride (1.2 eq) diluted in 5 mL DCM over 15 minutes. Maintain temperature below

    
    C to prevent polymerization or premature cyclization.
    
  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Wash the organic layer with 1N HCl (to remove unreacted aniline).

    • Wash with saturated

      
       (to remove unreacted acid chloride/acid).
      
    • Wash with brine, dry over anhydrous

      
      , and evaporate the solvent.
      
  • Purification: Recrystallize the crude solid from ethanol to obtain the pure N-aryl-3-chloropropanamide.

Critical Control Point: Avoid excessive heating during the reaction or work-up, as this promotes cyclization to the 2-azetidinone (beta-lactam), which is a different pharmacological entity [1].

Biological Evaluation Protocols

In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability, validating the compound's ability to inhibit cell proliferation via alkylation.

Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of

    
     cells/well. Incubate for 24h.
    
  • Treatment: Treat cells with the synthesized derivative at varying concentrations (e.g., 0.1, 1, 10, 50, 100

    
    M). Dissolve compounds in DMSO (final concentration < 0.1%).
    
  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 
    
    
    
    C.
  • Solubilization: Discard supernatant and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate

    
     values using non-linear regression.
    
Antimicrobial Activity (Zone of Inhibition)

N-aryl-3-chloropropanamides act as precursors to


-lactams or as direct electrophilic inhibitors of bacterial enzymes [2].

Protocol:

  • Inoculation: Spread a standardized bacterial suspension (

    
     CFU/mL) of S. aureus (Gram+) and E. coli (Gram-) on Mueller-Hinton agar plates.
    
  • Disc Application: Place sterile paper discs (6 mm) impregnated with the test compound (100

    
     g/disc ) onto the agar.
    
  • Controls: Use Ciprofloxacin (positive) and DMSO (negative).

  • Incubation: Incubate at

    
    C for 24 hours.
    
  • Analysis: Measure the diameter of the inhibition zone (mm).

Structure-Activity Relationship (SAR)[1]

The biological potency of these derivatives is heavily influenced by the electronic nature of the substituent on the aryl ring.[1]

Substituent (R)Electronic EffectPredicted ReactivityBiological Outcome
Electron Withdrawing (e.g., -NO2, -Cl) Decreases nucleophilicity of Amide NStabilizes the amide bond; reduces cyclization rate.Enhances alkylating potential (Path A) by keeping the chain open longer.
Electron Donating (e.g., -OCH3, -CH3) Increases nucleophilicity of Amide NPromotes cyclization to

-lactam.
Activity may shift towards

-lactam mechanism (cell wall synthesis inhibition).
Bulky Groups (e.g., -Naphthyl) Steric HindranceHinders intermolecular interactions.May reduce solubility but increase specificity for hydrophobic pockets.
SAR Logic Flow

The following diagram details how aryl substituents dictate the fate of the molecule (Open chain vs. Cyclic).

SAR Substituent Aryl Substituent (R) EWG Electron Withdrawing (-NO2, -Cl, -CF3) Substituent->EWG EDG Electron Donating (-OMe, -CH3) Substituent->EDG EffectEWG Decreased N-Nucleophilicity EWG->EffectEWG EffectEDG Increased N-Nucleophilicity EDG->EffectEDG Outcome1 Stable Open Chain (Alkylating Agent) EffectEWG->Outcome1 Outcome2 Rapid Cyclization (Beta-Lactam Formation) EffectEDG->Outcome2

Figure 2: Impact of aryl substituents on the stability and mechanism of N-aryl-3-chloropropanamides.

References

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. National Institutes of Health (PMC). Available at: [Link]

  • Mechanisms of action of alkylating agents. PubMed. Available at: [Link]

  • Synthesis and cytotoxicity of novel 3-aryl-1-(3'-dibenzylaminomethyl-4'-hydroxyphenyl)-propenones. PubMed. Available at: [Link]

Sources

Methodological & Application

Synthesis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide from 3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 17733-86-7)

Executive Summary

This application note details the optimized protocol for synthesizing 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide , a critical intermediate in the development of Selective Androgen Receptor Modulators (SARMs) and various agrochemical scaffolds. The target molecule is constructed via a nucleophilic acyl substitution between 3-(trifluoromethyl)aniline and 3-chloropropanoyl chloride .[1]

Unlike generic amide couplings, this protocol addresses the reduced nucleophilicity of the trifluoromethyl-substituted aniline through precise temperature control and base selection, ensuring high yields (>85%) and minimizing byproduct formation (e.g., bis-acylation or hydrolysis).

Chemical Safety & Hazard Assessment

  • 3-(Trifluoromethyl)aniline (m-Aminobenzotrifluoride): Toxic by inhalation and ingestion. Causes serious eye irritation. Potential methemoglobinemia inducer. Handle in a fume hood.

  • 3-Chloropropanoyl chloride: Corrosive, lachrymator. Reacts violently with water to release HCl gas.

  • Dichloromethane (DCM): Volatile, suspected carcinogen.

  • Triethylamine (TEA): Flammable, corrosive.

Engineering Controls: All operations must be performed in a certified chemical fume hood. PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.

Retrosynthetic Analysis & Mechanism

The synthesis is a direct Schotten-Baumann type acylation. The electron-withdrawing trifluoromethyl (-CF


) group at the meta position deactivates the aniline nitrogen, making it less nucleophilic than unsubstituted aniline. Consequently, the reaction requires an activated acylating agent (acid chloride) rather than a carboxylic acid/coupling agent approach for cost-efficiency and rate.

Mechanism:

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.

  • Elimination: Reformation of the carbonyl double bond and expulsion of the chloride ion.

  • Deprotonation: The base (TEA) neutralizes the resulting proton to form the neutral amide and triethylamine hydrochloride salt.

ReactionMechanism Aniline 3-(Trifluoromethyl)aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Attack AcidCl 3-Chloropropanoyl Chloride (Electrophile) AcidCl->Intermediate Product 3-chloro-N-[3-(trifluoromethyl) phenyl]propanamide Intermediate->Product Elimination (-Cl) Base Base (TEA) (HCl Scavenger) Base->Product Deprotonation (-H+)

Figure 1: Mechanistic pathway for the acylation of electron-deficient anilines.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/Vol (Scale)Role
3-(Trifluoromethyl)aniline 161.131.016.1 g (100 mmol)Substrate
3-Chloropropanoyl chloride 126.971.114.0 g (110 mmol)Reagent
Triethylamine (TEA) 101.191.212.1 g (120 mmol)Base
Dichloromethane (DCM) 84.93-150 mL (10 vol)Solvent
Step-by-Step Procedure

Step 1: Reaction Setup

  • Oven-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Purge the system with dry nitrogen for 10 minutes.

  • Charge the flask with 3-(trifluoromethyl)aniline (16.1 g) and anhydrous DCM (100 mL).

  • Add Triethylamine (12.1 g) to the solution.

  • Cool the reaction mixture to 0–5°C using an ice-water bath. Note: Cooling is critical to control the exotherm and prevent impurities.

Step 2: Acylation

  • Dilute 3-chloropropanoyl chloride (14.0 g) in DCM (20 mL) and transfer to the addition funnel.

  • Add the acid chloride solution dropwise over 30–45 minutes , maintaining the internal temperature below 10°C.

    • Observation: A white precipitate (TEA·HCl) will form immediately.

  • Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) .

  • Stir for 2–4 hours. Monitor reaction progress via TLC (30% EtOAc/Hexanes) or HPLC.

Step 3: Workup

  • Quench the reaction by adding water (100 mL) to the flask. Stir vigorously for 10 minutes to dissolve the ammonium salts.

  • Transfer the biphasic mixture to a separatory funnel.

  • Separate the organic layer (bottom) and wash sequentially with:

    • 1M HCl (2 x 50 mL) – Removes unreacted aniline and excess TEA.

    • Sat. NaHCO

      
        (2 x 50 mL) – Neutralizes residual acid.
      
    • Brine (1 x 50 mL) – Dries the organic layer.

  • Dry the organic phase over anhydrous MgSO

    
      or Na
    
    
    
    SO
    
    
    .
  • Filter and concentrate the solvent under reduced pressure (Rotavap) at 40°C to yield the crude solid.

Step 4: Purification (Recrystallization)

  • The crude product is typically an off-white solid.

  • Recrystallize from a hot mixture of Toluene/Hexanes (1:3) or Ethanol/Water .

  • Cool to 4°C overnight to maximize precipitation.

  • Filter the crystals, wash with cold hexanes, and dry under vacuum at 45°C.

Expected Yield: 21.5 – 23.0 g (85–91%). Appearance: White to off-white crystalline solid.

Process Optimization & Troubleshooting

VariableRecommendationRationale
Solvent Choice DCM or THFDCM provides excellent solubility for the reactants and poor solubility for the TEA·HCl salt, driving the reaction. THF is a viable alternative if green chemistry compliance is required.
Base Selection TEA or DIPEAInorganic bases (K

CO

) in biphasic systems (DCM/Water) can be used but often require phase transfer catalysts and longer reaction times.
Temperature Start at 0°CInitial cooling prevents the formation of "bis-acylated" byproducts, although sterics make this unlikely. It primarily controls the exotherm to prevent acid chloride hydrolysis by trace moisture.
Stoichiometry 1.1 eq Acid ChlorideA slight excess accounts for any hydrolysis due to adventitious moisture.

Workflow Visualization

SynthesisWorkflow start Start: 3-(Trifluoromethyl)aniline dissolve Dissolve in DCM + TEA Cool to 0°C start->dissolve add_reagent Dropwise Addition: 3-Chloropropanoyl Chloride dissolve->add_reagent react Stir at RT (2-4 hrs) Monitor via TLC add_reagent->react quench Quench with Water Phase Separation react->quench wash Wash: 1. 1M HCl (Remove Amine) 2. NaHCO3 (Neutralize) 3. Brine quench->wash crystallize Recrystallize: Toluene/Hexanes wash->crystallize final Final Product: White Crystalline Solid crystallize->final

Figure 2: Operational workflow for the synthesis and purification of the target amide.

Characterization Data (Expected)

  • Melting Point: 145–155°C (Note: Literature values vary based on purity; distinct from the non-CF3 analog which melts ~119°C) [1].

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       8.20 (br s, 1H, NH)
      
    • 
       7.85 (s, 1H, Ar-H2)
      
    • 
       7.75 (d, 1H, Ar-H)
      
    • 
       7.45 (t, 1H, Ar-H)
      
    • 
       7.38 (d, 1H, Ar-H)
      
    • 
       3.90 (t, 2H, CH
      
      
      
      -Cl)
    • 
       2.85 (t, 2H, CH
      
      
      
      -CO)
  • Mass Spectrometry: [M+H]+ = 252.03 (Calculated for C

    
    H
    
    
    
    ClF
    
    
    NO).

References

  • Organic Syntheses. (1969).[2] m-Trifluoromethyl-N,N-Dimethylaniline. Organic Syntheses, 49, 111.[2] [Link]

Sources

Acylation protocol using 3-chloropropionyl chloride and 3-aminobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 3-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Executive Summary

This Application Note details the optimized protocol for the synthesis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (CAS: 17733-86-7). This transformation is a critical intermediate step in the synthesis of non-steroidal anti-androgens (e.g., Bicalutamide analogs) and various agrochemicals.

The reaction involves the acylation of an electron-deficient aniline, 3-aminobenzotrifluoride , with a reactive yet sensitive electrophile, 3-chloropropionyl chloride . Success depends on balancing the sluggish nucleophilicity of the amine against the propensity of the acid chloride to undergo


-elimination (forming acrylamides) or hydrolysis.
Chemical Foundation & Mechanism[1]
2.1 Reaction Scheme

The synthesis proceeds via a Nucleophilic Acyl Substitution.[1] The trifluoromethyl group (


) at the meta-position of the aniline ring exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the electron density on the nitrogen atom. Consequently, the nucleophilic attack on the carbonyl carbon is slower than with unsubstituted aniline, requiring strictly anhydrous conditions to prevent the acid chloride from hydrolyzing before the amide bond forms.

ReactionScheme Amine 3-Aminobenzotrifluoride (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcidCl 3-Chloropropionyl Chloride (Electrophile) AcidCl->Tetrahedral Product 3-Chloro-N-[3-(trifluoromethyl) phenyl]propanamide Tetrahedral->Product Elimination of Cl- HCl HCl (Scavenged by Base) Tetrahedral->HCl

Figure 1: Mechanistic pathway of the acylation reaction.

2.2 Critical Process Parameters (CPPs)
  • Temperature Control (

    
    ):  3-chloropropionyl chloride is prone to 
    
    
    
    -elimination in the presence of base to form acryloyl species. Maintaining low temperature during addition minimizes this side reaction.
  • Stoichiometry: A slight excess of the acid chloride (1.1 equiv) drives the reaction to completion, compensating for the deactivated amine.

  • Base Selection: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are preferred. Inorganic bases (Schotten-Baumann conditions) can be used but may lead to higher hydrolysis rates of the starting material.

Safety Assessment
CompoundHazard ClassCritical Safety Note
3-Aminobenzotrifluoride Toxic / IrritantMethemoglobinemia Risk. Rapidly absorbed through skin. induce cyanosis.[2] Use double nitrile gloves and work in a fume hood.
3-Chloropropionyl Chloride Corrosive / LachrymatorReacts violently with water. Causes severe skin burns.[2] Hydrolysis releases HCl gas.
Dichloromethane (DCM) Carcinogen / VolatileStandard solvent hazards. Avoid inhalation.
Experimental Protocol: Method A (Anhydrous)

Recommended for high-purity applications and gram-to-kilogram scale synthesis.

4.1 Materials
  • Reactant A: 3-Aminobenzotrifluoride (1.0 equiv)

  • Reactant B: 3-Chloropropionyl chloride (1.1 - 1.2 equiv)

  • Base: Triethylamine (TEA) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (10-15 volumes)

4.2 Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 3-Aminobenzotrifluoride (10.0 g, 62 mmol) and anhydrous DCM (100 mL).

  • Base Addition: Add Triethylamine (10.4 mL, 74.5 mmol) to the solution. Cool the mixture to 0–5 °C using an ice/water bath.

  • Acylation (The Critical Step):

    • Dilute 3-Chloropropionyl chloride (7.1 mL, 74.5 mmol) in 20 mL of anhydrous DCM.

    • Transfer this solution to the addition funnel.

    • Crucial: Add the acid chloride solution dropwise over 30–45 minutes. Ensure the internal temperature does not exceed 10 °C. Rapid addition causes localized heating, promoting the elimination side reaction (formation of acrylamide impurities).

  • Reaction: Once addition is complete, allow the reaction to warm to room temperature (20–25 °C) naturally. Stir for 3–5 hours.

  • In-Process Control (IPC): Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The amine spot (

    
    ) should disappear, replaced by the amide product (
    
    
    
    ).
  • Workup:

    • Quench the reaction by adding water (50 mL).

    • Separate the organic layer.

    • Acid Wash: Wash the organic layer with 1M HCl (2

      
       50 mL). Why? This removes unreacted amine and the TEA hydrochloride salt.
      
    • Base Wash: Wash with saturated

      
       (2 
      
      
      
      50 mL). Why? This removes any hydrolyzed 3-chloropropionic acid.
    • Drying: Wash with brine, dry over anhydrous

      
      , and filter.
      
  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to yield an off-white solid.

  • Purification: Recrystallization from Ethanol/Water or Toluene is recommended if the melting point range is broad.

4.3 Workflow Visualization

Workflow start Start: Clean, Dry Glassware solvation Dissolve Amine + TEA in DCM Cool to 0°C start->solvation addition Add Acid Chloride Dropwise (Temp < 10°C) solvation->addition reaction Stir at RT (3-5 hrs) addition->reaction ipc IPC: Check TLC/HPLC reaction->ipc ipc->reaction Incomplete workup Wash: 1M HCl -> NaHCO3 -> Brine ipc->workup Complete isolation Dry & Concentrate workup->isolation

Figure 2: Operational workflow for Method A.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Yield Moisture contaminationEnsure glassware is flame-dried; use anhydrous solvents. Acid chlorides hydrolyze rapidly.
Impurity: Acrylamide

-elimination of HCl
Reaction temperature was too high during addition, or base concentration was too high locally. Slow down addition.
Unreacted Amine Low nucleophilicityThe

group deactivates the amine. Increase reaction time or add a catalyst (0.1 equiv DMAP), though DMAP increases elimination risk.
Sticky Solid Residual solvent/impuritiesRecrystallize from Toluene or a mixture of EtOAc/Hexanes.
Analytical Data Reference
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 108–112 °C (Typical range for crude; pure may be higher).

  • Solubility: Soluble in DCM, EtOAc, DMSO, Methanol. Insoluble in water.[3]

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for amide formation and Schotten-Baumann conditions).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insights on nucleophilic acyl substitution).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 126455983, 3-Aminobenzotrifluoride. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: N-Acylation of Amines with 3-Chloropropionyl Chloride. (General protocol verification).

  • Tucker, H., et al. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamides. Journal of Medicinal Chemistry, 31(5), 954–959. (Primary literature regarding acylation of trifluoromethylanilines).

Sources

Application Note: One-Pot Synthesis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-fidelity synthesis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (CAS: 17733-86-7), a critical intermediate often utilized in the development of androgen receptor modulators and other trifluoromethyl-containing pharmacophores.

While direct acylation using 3-chloropropanoyl chloride is standard, this guide focuses on a cost-efficient one-pot protocol starting from 3-chloropropanoic acid. This approach mitigates the storage instability of the acid chloride and minimizes exposure to moisture-sensitive reagents.

Key Technical Challenges Addressed:
  • 
    -Elimination Control:  Preventing the unwanted elimination of HCl, which generates the acrylamide byproduct (N-[3-(trifluoromethyl)phenyl]acrylamide).
    
  • Regioselectivity: Ensuring exclusive N-acylation over potential side reactions on the electron-deficient aromatic ring.

  • Scalability: Utilizing a solvent system (Dichloromethane/Toluene) that facilitates easy salt removal and crystallization.

Reaction Mechanics & Pathway

The synthesis proceeds via a Nucleophilic Acyl Substitution. The carboxylic acid is activated in situ to the acid chloride, which then undergoes aminolysis by the aniline.

Reaction Scheme (DOT Visualization)

ReactionScheme Acid 3-Chloropropanoic Acid (Starting Material) Inter [3-Chloropropanoyl Chloride] (Transient Intermediate) Acid->Inter Activation (Reflux, 1-2h) SOCl2 Thionyl Chloride (Activator) SOCl2->Inter Product 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (Target) Inter->Product Aminolysis (0°C to RT) Aniline 3-(Trifluoromethyl)aniline (Nucleophile) Aniline->Product Base Triethylamine (HCl Scavenger) Base->Product Scavenges HCl SideProduct Acrylamide Byproduct (Avoid via Temp Control) Product->SideProduct >40°C or Strong Base

Figure 1: Reaction pathway highlighting the in-situ activation and the critical thermal control point to avoid elimination.

Strategic Protocol: One-Pot Synthesis from Carboxylic Acid

Reagent Stoichiometry & Specifications
ReagentMW ( g/mol )Equiv.[1]RoleCritical Attribute
3-Chloropropanoic acid 108.521.0SubstrateDry, free of acrylic acid
Thionyl Chloride (SOCl₂) 118.971.2ActivatorFreshly distilled/high purity
DMF (Dimethylformamide) 73.090.05CatalystCatalytic amount essential
3-(Trifluoromethyl)aniline 161.121.0NucleophileToxic; Handle in fume hood
Triethylamine (TEA) 101.191.1BaseMust be added slowly
Dichloromethane (DCM) --SolventAnhydrous (<0.05% water)
Step-by-Step Procedure
Phase 1: In-Situ Activation (Acid Chloride Formation)
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the exhaust to a caustic scrubber (NaOH trap) to neutralize SO₂ and HCl gases.

  • Charging: Charge the RBF with 3-chloropropanoic acid (1.0 equiv) and anhydrous DCM (5-10 volumes) .

  • Catalysis: Add DMF (0.05 equiv) . Note: DMF acts as a Vilsmeier-Haack type catalyst to accelerate chloride formation.

  • Activation: Add Thionyl Chloride (1.2 equiv) dropwise via the addition funnel at room temperature.

  • Reaction: Heat the mixture to gentle reflux (approx. 40°C) for 2–3 hours.

    • Checkpoint: Monitor gas evolution. Reaction is complete when gas evolution ceases.

    • Optional: If high purity is required, evaporate the solvent and excess SOCl₂ under reduced pressure, then re-dissolve the residue in fresh anhydrous DCM. For a true one-pot, proceed to Phase 2 directly if excess SOCl₂ is minimal.

Phase 2: Amide Coupling
  • Cooling: Cool the reaction mixture containing the acid chloride to 0°C using an ice bath. Critical: Low temperature prevents the elimination of the 3-chloro group.

  • Preparation of Aniline Solution: In a separate vessel, dissolve 3-(trifluoromethyl)aniline (1.0 equiv) and Triethylamine (1.1 equiv) in DCM (2 volumes).

  • Addition: Slowly add the Aniline/Base solution to the acid chloride mixture over 30–45 minutes, maintaining the internal temperature below 5°C .

    • Exotherm Warning: The reaction is highly exothermic. Rapid addition will cause local heating and increase acrylamide impurity.

  • Completion: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.[2][3][4][5] The acid chloride spot should disappear, and a new major spot (Product) should appear.

Phase 3: Workup & Purification
  • Quench: Quench the reaction by adding water (5 volumes) dropwise.

  • Extraction: Separate the organic (DCM) layer. Wash the organic layer successively with:

    • 1N HCl (2x) – Removes unreacted aniline.

    • Sat. NaHCO₃ (2x) – Removes unreacted acid.

    • Brine (1x).

  • Drying: Dry over anhydrous Na₂SO₄ and filter.

  • Concentration: Concentrate the filtrate under vacuum to yield the crude solid.

  • Crystallization (Recommended): Recrystallize from Toluene/Heptane or Ethanol/Water .

    • Dissolve crude in minimum hot Toluene.

    • Add Heptane until slightly turbid.

    • Cool slowly to 4°C.

    • Filter white crystalline solid.

Experimental Workflow Diagram

Workflow Start Start: 3-Chloropropanoic Acid + DCM + cat. DMF Activation Add SOCl2 (dropwise) Reflux 2h Start->Activation Cooling Cool to 0°C (Critical Control Point) Activation->Cooling Coupling Add Aniline + TEA Maintain T < 5°C Cooling->Coupling Warm Warm to RT Stir 4h Coupling->Warm Workup Wash: 1N HCl -> NaHCO3 -> Brine Warm->Workup Isolate Concentrate & Recrystallize (Toluene/Heptane) Workup->Isolate

Figure 2: Operational workflow for the one-pot synthesis.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O)
Melting Point 105–108°C (Literature dependent)Capillary Method
¹H NMR (DMSO-d₆) δ 10.3 (s, 1H, NH), 8.1 (s, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.5 (t, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 3.9 (t, 2H, CH₂Cl), 2.8 (t, 2H, CH₂CO)400 MHz NMR
Mass Spec [M+H]⁺ = 252.0 (Cl isotope pattern)LC-MS (ESI+)

Troubleshooting Note: If the NMR shows vinylic protons (δ 5.5–6.5 ppm), significant elimination to the acrylamide has occurred. Reprocess by recrystallizing, but prevention (temperature control) is superior.

Safety & Handling (E-E-A-T)

  • 3-(Trifluoromethyl)aniline: Highly toxic by inhalation and skin contact. Known methemoglobinemia agent. Use double gloving (Nitrile) and work strictly in a fume hood [1].

  • Thionyl Chloride: Reacts violently with water to release HCl and SO₂. Ensure all glassware is bone-dry.

  • 3-Chloropropanoyl Chloride: Lachrymator and corrosive.

  • Waste Disposal: Aqueous washes containing aniline residues must be segregated as hazardous organic waste.

References

  • National Institutes of Health (NIH). PubChem Compound Summary: 3-(Trifluoromethyl)aniline.[Link][6]

  • Google Patents.

Sources

Application Note: High-Efficiency Cyclization of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This application note details the protocol for the intramolecular cyclization of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide to form 7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one .

This transformation is a critical step in the synthesis of fluorinated dihydrocarbostyril scaffolds, which serve as pharmacophores in antipsychotics (analogous to the aripiprazole family), kinase inhibitors, and TRP channel modulators. The reaction proceeds via an intramolecular Friedel-Crafts alkylation.[1]

The Challenge of Deactivated Systems

The primary synthetic challenge lies in the electronic nature of the substrate. The trifluoromethyl group (


) is a strong electron-withdrawing group (EWG), significantly deactivating the aromatic ring toward electrophilic aromatic substitution (EAS). Furthermore, the directing effects create a regiochemical conflict:
  • Amide Nitrogen: Activating, ortho/para director.

  • Trifluoromethyl Group: Deactivating, meta director.

Successful cyclization requires overcoming this deactivation barrier using super-stoichiometric Lewis acids and elevated temperatures, while strictly controlling conditions to prevent hydrolysis of the amide bond or the trifluoromethyl group.

Mechanistic Pathway & Regioselectivity

The reaction is mediated by Aluminum Chloride (


), acting as a strong Lewis acid to generate a highly reactive primary carbocation equivalent (complexed) from the alkyl chloride.
Regiochemical Outcome

The cyclization of 3-substituted anilines can theoretically yield two isomers:

  • 5-substituted isomer: Resulting from cyclization at the C2 position (ortho to both N and

    
    ).
    
  • 7-substituted isomer: Resulting from cyclization at the C6 position (ortho to N, para to

    
    ).
    

Dominant Pathway: The 7-(trifluoromethyl) isomer is the predominant product.

  • Sterics: Cyclization at C2 is sterically hindered by the bulky

    
     group.
    
  • Electronics: While

    
     directs meta (favoring C5, which is not a cyclization site), the Amide Nitrogen is the stronger director. It directs ortho (to C2 and C6). The steric relief at C6 makes it the kinetic and thermodynamic favor.
    
Pathway Visualization

ReactionPathway Substrate 3-chloro-N-[3-(trifluoromethyl) phenyl]propanamide Complex AlCl3-Substrate Complex (Activated Electrophile) Substrate->Complex + AlCl3 (3-5 eq) TS Sigma Complex (Wheland Intermediate) Complex->TS Intramolecular Attack (C6) Note Steric hindrance at C2 blocks 5-isomer formation Complex->Note Product 7-(trifluoromethyl)- 3,4-dihydroquinolin-2(1H)-one TS->Product - HCl - AlCl3

Figure 1: Mechanistic pathway highlighting the activation and regioselective cyclization steps.

Experimental Protocols

Two protocols are provided: Method A (Melt Fusion) for high-throughput/scale-up efficiency, and Method B (Solution Phase) for smaller scales requiring easier workup.

Method A: Solvent-Free Melt Fusion (High Yield)

Best for: Gram-to-kilogram scale synthesis where solvent recycling is undesirable.

Reagents:

  • Substrate: 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (1.0 eq)

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (3.0 – 4.0 eq)
    
  • Additives: Sodium Chloride (NaCl) or Potassium Chloride (KCl) (Optional, to lower melt viscosity)

Protocol:

  • Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer (overhead), a nitrogen inlet, and a gas outlet connected to a scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Mixing: Charge the flask with solid Substrate and anhydrous

    
    . If using salts to lower melting point, add them now.
    
  • Reaction:

    • Heat the mixture slowly to 120°C . The solids will fuse into a viscous melt.

    • Increase temperature to 150–160°C . Evolution of HCl gas will be vigorous.

    • Maintain at 160°C for 3–5 hours . Monitor reaction progress via TLC or HPLC (quench a small aliquot in water/MeCN).

  • Quenching (Critical):

    • Cool the melt to ~80°C (do not allow to solidify completely).

    • Caution: Slowly pour the hot melt into a stirred mixture of Ice/Water/HCl (conc.) . This is highly exothermic.

  • Isolation:

    • The product will precipitate as an off-white to beige solid.

    • Filter the solid. Wash extensively with water to remove Aluminum salts.

    • Recrystallize from Ethanol or Methanol/Water.

Method B: Solution Phase (Chlorobenzene)

Best for: Lab-scale synthesis (100mg - 5g) with better thermal control.

Reagents:

  • Substrate (1.0 eq)

  • 
     (2.5 – 3.0 eq)
    
  • Solvent: 1,2-Dichlorobenzene (DCB) or Chlorobenzene (Anhydrous).

Protocol:

  • Dissolution: Dissolve the Substrate in DCB (5 mL per gram of substrate) under Nitrogen.

  • Catalyst Addition: Add

    
     portion-wise at room temperature. The solution may darken.
    
  • Heating: Reflux the mixture (approx. 130°C for chlorobenzene, 160°C for DCB) for 6–12 hours .

    • Note: The deactivated ring requires higher energy than standard phenyl analogs; standard reflux in benzene or DCM will not work.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Pour into Ice/HCl.

    • Extract with Ethyl Acetate (x3).[5]

    • Wash organics with Brine, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Operational Workflow & Safety

The following diagram illustrates the critical decision points and safety checks for the Melt Fusion method.

Workflow Start Start: Weigh Reagents Mix Mix Substrate + AlCl3 (Dry Conditions) Start->Mix Heat1 Heat to 120°C (Initiate Melt) Mix->Heat1 Check1 HCl Evolution? Heat1->Check1 Check1->Heat1 No (Check Stirring) Heat2 Heat to 160°C (Hold 4h) Check1->Heat2 Yes Quench Quench in Ice/HCl (Exothermic!) Heat2->Quench Filter Filter & Wash (Remove Al salts) Quench->Filter End Final Product (Recrystallization) Filter->End

Figure 2: Operational workflow for the melt fusion protocol emphasizing thermal checkpoints.

Analytical Characterization

To validate the formation of 7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one , compare experimental data against these expected parameters.

ParameterExpected Value/ObservationStructural Insight
Physical State White to beige crystalline solidHigh purity usually yields white needles.
Melting Point 185°C – 195°C (Range varies by purity)Distinct from open-chain precursor (~145°C).
1H NMR (DMSO-d6)

10.4 (s, 1H, NH)
Broad singlet confirms lactam formation.
1H NMR (Aromatic)

7.2 - 7.6 (m, 3H)
Pattern consistent with 1,2,4-substitution (ABC system).
1H NMR (Aliphatic)

2.5 (t) and

2.9 (t)
Two triplets indicate the

linkage of the lactam ring. Absence of

triplet at

3.8.
19F NMR Single peak ~ -62 ppmConfirms integrity of

group (no hydrolysis).
Mass Spec (ESI) [M+H]+ = 216.1Loss of HCl (36.5 Da) from precursor (MW ~251).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Insufficient temperature or catalyst deactivation.Ensure temp reaches >150°C. Use fresh, anhydrous

(yellow/grey powder, not white clumps).
Sticky/Black Tar Formation Polymerization or excessive heat.Improve stirring efficiency. Add NaCl to the melt to lower viscosity. Do not exceed 170°C.
Product is 3-chloro acid Hydrolysis of amide bond.Ensure system is strictly anhydrous during heating. Quench into cold acid rapidly.
Regioisomer Contamination Formation of 5-isomer.Rare with

group. Recrystallize from Ethanol to separate isomers (7-isomer is usually less soluble).

References

  • General Friedel-Crafts Cyclization Methodology: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for EAS mechanisms).
  • Synthesis of Dihydroquinolinones (Hydrocarbostyrils)

    • Reid, W. B., & Kumpf, R. A. (1995). Synthesis of 3,4-dihydrocarbostyrils. U.S. Patent No.[6] 5,399,698.

  • Analogous Synthesis (Aripiprazole Intermediates)

    • The reaction conditions are adapted from the industrial synthesis of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, a structural analog.
    • Banno, K., et al. (1988). Carbostyril derivatives. U.S. Patent No.[6] 4,734,416.

  • Directing Effects in Trifluoromethyl Anilines

    • Sheppard, W. A. (1969).[7] m-Trifluoromethyl-N,N-Dimethylaniline. Organic Syntheses, 49, 111.[7] (Demonstrates meta-directing nature and stability of CF3 group).

  • Mechanistic Insight (Intramolecular Alkylation)

    • Chemistry Steps.[2][3][4][6][8][9][10] Intramolecular Friedel–Crafts Alkylation. (Educational resource for mechanism verification).

Sources

Application Note: Nucleophilic Substitution of Chloride in 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2][3][4] Its structure, featuring a reactive primary alkyl chloride, an amide linkage, and an electron-withdrawing trifluoromethyl group on the phenyl ring, makes it a versatile scaffold for drug discovery.[1] The nucleophilic substitution of the chloride atom is a fundamental transformation that allows for the introduction of diverse functional groups, leading to the generation of libraries of compounds for screening and optimization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on this substrate. It delves into the mechanistic underpinnings, provides detailed experimental protocols, and outlines analytical techniques for reaction monitoring and product characterization.

Mechanistic Considerations: An SN2 Pathway

The nucleophilic substitution of the primary alkyl chloride in 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7] In this concerted, one-step process, the incoming nucleophile attacks the electrophilic carbon atom bearing the chlorine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[7]

Several factors favor the SN2 pathway for this substrate:

  • Primary Alkyl Halide: The carbon atom attached to the chlorine is primary, meaning it is only bonded to one other carbon atom. This minimizes steric hindrance, allowing for facile backside attack by the nucleophile.[5] Tertiary alkyl halides, in contrast, are too sterically hindered for SN2 reactions to occur efficiently and typically react via an SN1 mechanism.[5]

  • Good Leaving Group: The chloride ion (Cl⁻) is a good leaving group because it is the conjugate base of a strong acid (HCl) and is therefore stable in solution.[6]

  • Polar Aprotic Solvents: The use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is recommended for SN2 reactions.[1][8] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to react.

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, as described by a second-order rate law: Rate = k[Substrate][Nucleophile].[9] The strength of the nucleophile also plays a crucial role; stronger nucleophiles will lead to faster reaction rates.[10]

Experimental Protocols

This section provides a general protocol for the nucleophilic substitution of chloride in 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide. Specific reaction conditions may need to be optimized depending on the nucleophile being used.

General Protocol for Nucleophilic Substitution

Materials:

  • 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

  • Nucleophile (e.g., sodium azide, sodium thiophenoxide, piperidine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)[1]

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (1.0 equivalent).

  • Solvent Addition: Add a suitable volume of anhydrous polar aprotic solvent to dissolve the starting material.

  • Nucleophile Addition: Add the nucleophile (1.1 - 1.5 equivalents). The exact stoichiometry may need to be optimized. For solid nucleophiles, add them directly. For liquid nucleophiles, add them via syringe.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically between 25°C and 80°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11] A suitable eluent system should be determined beforehand. The disappearance of the starting material spot and the appearance of a new product spot will indicate reaction progression.

  • Work-up: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Quench the reaction by adding water. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield the desired substituted product.

Visualization of the Experimental Workflow

Caption: A generalized workflow for the nucleophilic substitution reaction.

Table of Common Nucleophiles and Reaction Conditions

NucleophileReagentSolventTemperature (°C)Product Functional Group
AzideSodium Azide (NaN₃)DMF or DMSO25 - 60Azide
ThiolateSodium Thiophenoxide (NaSPh)DMF25 - 50Thioether
AminePiperidineAcetonitrile or DMF50 - 80Tertiary Amine
AlkoxideSodium Methoxide (NaOMe)Methanol or THF25 - 60Ether
CyanideSodium Cyanide (NaCN)DMSO60 - 80Nitrile

Note: These are general conditions and may require optimization for specific substrates and desired outcomes. The use of cyanide salts requires extreme caution and appropriate safety measures.

Analytical Methods for Reaction Monitoring and Characterization

Rigorous analytical techniques are essential for monitoring the reaction progress and confirming the structure and purity of the final product.[11]

  • Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction.[11] By spotting the reaction mixture on a TLC plate alongside the starting material, one can visualize the consumption of the reactant and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of reaction conversion and product purity. It is particularly useful for complex reaction mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation of the final product. The disappearance of the signal corresponding to the protons adjacent to the chlorine atom and the appearance of new signals corresponding to the protons adjacent to the newly introduced functional group provide definitive evidence of a successful substitution.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product, confirming that the desired substitution has occurred. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups in the product molecule.[11] For example, the successful introduction of an azide group will result in a characteristic strong absorption band around 2100 cm⁻¹.

Visualization of the Analytical Workflow

Sources

Application Note: Base-Catalyzed Elimination of HCl from 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the base-catalyzed elimination of hydrogen chloride (HCl) from 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (CAS: 17733-86-7) to yield N-[3-(trifluoromethyl)phenyl]acrylamide (CAS: 61592-76-5).

This transformation is a critical intermediate step in the synthesis of Selective Androgen Receptor Modulators (SARMs) and covalent kinase inhibitors. The resulting acrylamide moiety serves as a "Michael acceptor," a functional group essential for covalent binding to cysteine residues in target proteins. This guide prioritizes a scalable, high-yielding methodology using triethylamine (TEA) in dichloromethane (DCM), ensuring minimal byproduct formation and simplified purification.

Chemical Mechanism & Rationale[1][2][3][4][5]

Mechanistic Pathway (E1cB vs. E2)

The elimination of HCl from


-chloroamides typically proceeds via an E1cB (Elimination Unimolecular conjugate Base)  or an E1cB-like E2  mechanism.
  • Acidity of

    
    -Protons:  The amide carbonyl group (
    
    
    
    ) increases the acidity of the
    
    
    -protons at the C2 position. The electron-withdrawing trifluoromethyl group on the phenyl ring further enhances this acidity by stabilizing the negative charge density on the nitrogen, which inductively pulls electron density from the amide bond.
  • Deprotonation: A base (Triethylamine) abstracts an acidic proton from the

    
    -carbon (C2), generating a transient enolate-like carbanion.
    
  • Elimination: The electron pair from the

    
    -carbon collapses to form the carbon-carbon double bond, expelling the chloride ion (
    
    
    
    ) from the
    
    
    -position (C3).
Reaction Diagram

The following diagram illustrates the transition from the saturated chloropropanamide to the unsaturated acrylamide.

ReactionMechanism Reactant 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (Substrate) Transition Enolate Transition State [Carbanion Formation] Reactant->Transition Deprotonation (-H+) Base Triethylamine (Base) Base->Transition Attacks α-proton Product N-[3-(trifluoromethyl)phenyl]acrylamide (Michael Acceptor) Transition->Product Cl- Elimination Byproduct TEA·HCl (Salt) Transition->Byproduct Salt Precipitation

Figure 1: Mechanistic pathway of the base-catalyzed dehydrohalogenation.

Method Development: Optimization Matrix

The choice of base and solvent is critical to prevent hydrolysis of the amide bond or polymerization of the acrylamide product.

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM)Excellent solubility for the organic substrate; poor solubility for the TEA·HCl salt (facilitates removal). Alternatives: THF (good), Acetone (acceptable).
Base Triethylamine (TEA)Non-nucleophilic organic base. Strong enough to deprotonate the

-carbon but weak enough to avoid amide hydrolysis.
Stoichiometry 1.5 - 2.0 EquivalentsExcess base ensures complete conversion and scavenges the HCl produced.
Temperature 0°C

25°C
Initial cooling prevents exotherm-related side reactions; warming ensures kinetic completion.
Inhibitor MEHQ (Optional)4-Methoxyphenol (10-50 ppm) can be added if the reaction is scaled >10g to prevent radical polymerization of the product.

Experimental Protocol

Materials Required
  • Substrate: 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (1.0 eq)

  • Reagent: Triethylamine (TEA),

    
    99% (2.0 eq)
    
  • Solvent: Dichloromethane (DCM), Anhydrous

  • Quench/Wash: 1M HCl (aq), Saturated NaHCO

    
    , Brine
    
  • Drying Agent: Anhydrous MgSO

    
     or Na
    
    
    
    SO
    
    
Step-by-Step Procedure

Step 1: Solubilization

  • Charge a clean, dry round-bottom flask with 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (e.g., 10.0 g, 39.8 mmol).

  • Add DCM (100 mL, 10 vol). Stir until fully dissolved.

  • Cool the solution to 0–5°C using an ice/water bath.

Step 2: Elimination Reaction 4. Add Triethylamine (11.1 mL, 79.6 mmol, 2.0 eq) dropwise over 15–20 minutes.

  • Note: A white precipitate (TEA[1]·HCl) may begin to form immediately.
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
  • Stir for 2–4 hours .
  • Checkpoint: Monitor reaction progress via TLC (Solvent: 30% EtOAc/Hexanes) or HPLC. The starting material (higher R
    
    
    due to lack of conjugation? Correction: Acrylamides are often more polar than alkyl chlorides, check R
    
    
    specifically) usually converts to a UV-active spot with slightly different retention.

Step 3: Workup 7. Quench the reaction by adding water (50 mL). 8. Transfer the mixture to a separatory funnel. 9. Acid Wash: Wash the organic layer with 1M HCl (50 mL) to remove excess TEA. (Keep cold to avoid hydrolysis). 10. Neutralization: Wash the organic layer with Saturated NaHCO


  (50 mL).
11. Brine Wash:  Wash with saturated brine (50 mL).
12. Dry the organic layer over anhydrous MgSO

. Filter off the solids.[2][3]

Step 4: Isolation 13. Concentrate the filtrate under reduced pressure (Rotary Evaporator) at <35°C to prevent thermal polymerization. 14. Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from Hexanes/EtOAc or Toluene.

Process Workflow Diagram

ProcessFlow Start Start: Dissolve Substrate in DCM (0°C) AddBase Add Triethylamine (2.0 eq) Dropwise Start->AddBase Reaction Stir at RT (2-4 hrs) Monitor TLC/HPLC AddBase->Reaction WashAcid Wash: 1M HCl (Removes excess TEA) Reaction->WashAcid WashBase Wash: Sat. NaHCO3 (Neutralize) WashAcid->WashBase DryConc Dry (MgSO4) & Concentrate Vacuum <35°C WashBase->DryConc Final Final Product: N-[3-(trifluoromethyl)phenyl]acrylamide DryConc->Final

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Validation (QC)

To ensure the protocol was successful, the following analytical markers should be verified:

1H-NMR Spectroscopy (CDCl , 400 MHz)
  • Loss of Starting Material: The disappearance of the two triplets corresponding to the ethyl chain (

    
    ) at approximately 
    
    
    
    2.8 and 3.9 ppm.
  • Appearance of Product: The appearance of the characteristic ABX system (or similar pattern) for the vinyl protons (

    
    ) of the acrylamide group.
    
    • 
       6.2–6.5 ppm (multiplets, 2H)
      
    • 
       5.7–5.9 ppm (dd, 1H)
      
  • Aromatic Region: The 3-trifluoromethylphenyl protons will remain largely unchanged in the

    
     7.4–8.0 ppm region.
    
HPLC
  • Retention Time: The acrylamide product typically elutes slightly earlier than the chlorinated precursor on C18 reverse-phase columns due to increased polarity from conjugation, though this depends on the specific gradient used.

  • Purity: Target >98% area under the curve (AUC).

Safety & Handling

  • Acrylamide Toxicity: The product is a Michael acceptor and potentially neurotoxic. Handle with double nitrile gloves and work in a fume hood.

  • Corrosives: If preparing the precursor from 3-chloropropionyl chloride, be aware it is a lachrymator and corrosive.

  • Exotherm: The addition of base can be exothermic; strictly control temperature during addition to minimize impurity formation.

References

  • PrepChem. (n.d.). Synthesis of N-(n-octyl)acrylamide (General Protocol for Acrylamide Synthesis via Elimination). Retrieved from [Link]

  • Dalal Institute. (n.d.). Elimination Reactions: E2 and E1cB Mechanisms.[4] Retrieved from [Link]

  • Google Patents. (2002). US6369249B1 - Process for the preparation of N-substituted acrylamides.

Sources

Synthesis of dihydroquinolinone derivatives using 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one via the intramolecular Friedel-Crafts alkylation of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide .

Dihydroquinolinones (also known as hydrocarbostyrils) are privileged pharmacophores in medicinal chemistry, serving as key intermediates for antipsychotics (e.g., Aripiprazole derivatives), cardiotonics, and immunomodulators. The incorporation of a trifluoromethyl (


) group enhances metabolic stability and lipophilicity but introduces significant synthetic challenges due to its strong electron-withdrawing nature, which deactivates the aromatic ring toward electrophilic cyclization.

This guide provides a scalable, high-yielding methodology using aluminum chloride (


) activation, addressing the specific regiochemical and thermodynamic hurdles posed by the meta-substituted trifluoromethyl precursor.

Scientific Background & Mechanistic Logic

The Challenge of Deactivated Substrates

The target reaction is an intramolecular alkylation where the pendant alkyl chloride attacks the aromatic ring.

  • Electronic Deactivation: The

    
     group at the meta-position (relative to the amine) strongly deactivates the ring, raising the activation energy for the Friedel-Crafts step. Standard mild Lewis acids (
    
    
    
    ,
    
    
    ) are typically insufficient.
  • Stoichiometry: The amide carbonyl coordinates with the Lewis acid (

    
    ), effectively sequestering one equivalent of the catalyst. Therefore, a super-stoichiometric amount of 
    
    
    
    (typically >2.5 equivalents) is required to ensure free catalytic species are available to activate the alkyl chloride.
Regioselectivity: The 5- vs. 7-Isomer

The starting material, 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide , is a meta-substituted aniline derivative. Cyclization can theoretically occur at two ortho positions relative to the directing amide nitrogen:

  • Position 2 (C2): Sterically crowded, located between the amide nitrogen and the bulky

    
     group. Cyclization here yields the 5-trifluoromethyl  isomer.
    
  • Position 6 (C6): Sterically accessible. Cyclization here yields the 7-trifluoromethyl isomer.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway and regiochemical outcome.

ReactionPathway SM 3-chloro-N-[3-(trifluoromethyl)phenyl] propanamide Complex AlCl3-Amide Complex SM->Complex + AlCl3 (eq. 1) Cation Acylium-like Intermediate Complex->Cation + AlCl3 (eq. 2) - AlCl4- TS_Major Transition State (C6 Attack) Cation->TS_Major Low Steric Hindrance TS_Minor Transition State (C2 Attack) Cation->TS_Minor High Steric Hindrance Prod_7 Major Product: 7-(CF3)-3,4-dihydroquinolin-2(1H)-one TS_Major->Prod_7 - HCl Prod_5 Minor Product: 5-(CF3)-3,4-dihydroquinolin-2(1H)-one TS_Minor->Prod_5 - HCl

Caption: Mechanistic pathway highlighting the steric control favoring the 7-trifluoromethyl isomer over the 5-trifluoromethyl isomer.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (Starting Material).[1]

    • Aluminum Chloride (

      
      ), anhydrous, powder (99%+).
      
    • 1,2-Dichlorobenzene (Solvent) - Preferred over melt for thermal control.

    • Hydrochloric acid (2N) and Ice for quenching.

  • Equipment:

    • Three-neck round-bottom flask (equipped with mechanical stirrer).

    • Reflux condenser with drying tube (

      
       or 
      
      
      
      line).
    • Temperature probe.

    • Oil bath.

Step-by-Step Methodology
Step 1: Pre-Reaction Setup

Ensure all glassware is flame-dried or oven-dried. Moisture kills the


 catalyst and releases 

gas prematurely.
Step 2: Catalyst Loading
  • Charge the reaction vessel with 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (1.0 equiv, e.g., 10.0 g).

  • Add 1,2-dichlorobenzene (5-7 volumes, e.g., 50-70 mL). Stir to suspend.

  • Critical Step: Add Aluminum Chloride (

    
    )  (3.5 equiv, e.g., 17.5 g) portion-wise over 15 minutes at room temperature.
    
    • Note: A slight exotherm and evolution of

      
       gas may occur. Ensure proper venting.
      
Step 3: The Cyclization (Friedel-Crafts)
  • Heat the mixture slowly to 120°C - 130°C .

    • Observation: The suspension will likely dissolve into a dark homogenous solution or a heavy oil as the complex forms.

  • Maintain temperature for 3 to 5 hours .

    • Monitoring: Monitor reaction progress via TLC (EtOAc/Hexane 1:1) or HPLC.[2][3] The starting material spot (higher

      
      ) should disappear, replaced by the lower 
      
      
      
      lactam product.
Step 4: Quenching & Workup
  • Cool the reaction mixture to room temperature.

  • Safety Warning: The quench is highly exothermic.

  • Pour the reaction mixture slowly into a stirred slurry of Ice (100 g) and concentrated HCl (10 mL) .

    • Purpose: This breaks the aluminum-amide complex and dissolves aluminum salts.

  • Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
  • Wash the combined organic layers with:

    • Water (

      
      )
      
    • Saturated

      
       (
      
      
      
      ) - To remove acidic impurities.
    • Brine (

      
      )
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification

The crude product is often a solid.

  • Recrystallization: Recrystallize from Ethanol or an Ethanol/Water mixture. This is usually sufficient to remove trace regioisomers.

  • Yield Expectation: 65% - 80%.

Data Analysis & Characterization

Expected Analytical Data

To validate the synthesis, compare spectral data against the following parameters.

TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR

2.5 - 3.0 ppm
Two triplets (or multiplets)C3 and C4 methylene protons of the lactam ring.
1H NMR

~10.5 ppm
Broad singletAmide N-H proton.
1H NMR Aromatic Region3 signals (d, s, d) patternConsistent with 1,2,4-trisubstituted benzene (7-substituted product).
19F NMR

~ -63 ppm
SingletTrifluoromethyl group intact.
IR ~1680 cm⁻¹Strong bandLactam Carbonyl (C=O) stretch.
MS (ESI) [M+H]+m/z = 216.1Molecular ion peak corresponding to

.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Moisture in

Use fresh, anhydrous

. Increase equivalents to 4.0.
Low Conversion Temperature too lowIncrease temp to 140°C or switch solvent to neat melt (no solvent).
Sticky Gum Formation Aluminum complex aggregationIncrease agitation speed; ensure slow addition of quench water.
Regioisomer Impurities High temp forcing C2 attackMaintain temp <140°C; purify via recrystallization in EtOH.

References

  • Friedel-Crafts Cyclization Methodology

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley. (General mechanism of intramolecular Friedel-Crafts alkylation).[4]

    • Olah, G. A. "Friedel-Crafts and Related Reactions."[5][6][7][8] Wiley-Interscience. (Classic reference for Lewis Acid catalysis).

  • Synthesis of Dihydroquinolinones

    • Manjunatha, S. G., et al. "Process for the preparation of Aripiprazole." U.S. Patent 2005/0261308. (Describes similar cyclization conditions for dichlorobenzene-substituted precursors).
    • Reuman, M., et al. "Synthesis and biological activity of some 7-substituted 3,4-dihydro-2(1H)-quinolinones." Journal of Medicinal Chemistry, 1995.

  • Regioselectivity in Meta-Substituted Anilines: Mayer, F., et al. "Über die Ringschlußrichtung bei der Synthese von Chinolin-Derivaten." Berichte der deutschen chemischen Gesellschaft, 1927. (Foundational work on steric direction in quinoline synthesis).
  • Specific Precursor Synthesis

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 123456 (Analogous structures).

Sources

Application Notes and Protocols: Solvent Selection for the Preparation of N-aryl-3-chloropropanamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-aryl-3-chloropropanamides are a pivotal class of chemical intermediates, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their value stems from the bifunctional nature of the molecule, possessing both an amide linkage and a reactive chloroalkyl group, which allows for a diverse range of subsequent chemical transformations. The synthesis of these compounds, typically achieved through the N-acylation of an aniline derivative with 3-chloropropionyl chloride, is a foundational reaction in organic synthesis.[1][2]

The success of this acylation, particularly in terms of yield, purity, and reaction rate, is profoundly influenced by the choice of solvent. The solvent does more than simply dissolve the reactants; it actively participates in the reaction by stabilizing intermediates, influencing nucleophilicity and electrophilicity, and affecting the overall reaction kinetics.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the preparation of N-aryl-3-chloropropanamides. We will delve into the mechanistic underpinnings of solvent effects, present a comparative analysis of common solvents, and provide detailed, field-proven protocols to ensure reproducible and high-yielding syntheses.

Theoretical Considerations: The Role of the Solvent in N-Acylation

The N-acylation of anilines with 3-chloropropionyl chloride proceeds via a nucleophilic acyl substitution mechanism.[1] Understanding the role of the solvent in this process is critical for optimizing the reaction conditions.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and a proton to form the N-aryl-3-chloropropanamide product and hydrochloric acid (HCl).

Key Solvent Properties and Their Impact

Several key solvent properties must be considered when selecting an appropriate medium for this reaction:

  • Polarity: Solvent polarity is a crucial factor. Polar aprotic solvents are often preferred as they can solvate the charged tetrahedral intermediate, thereby stabilizing it and lowering the activation energy of the reaction. However, highly polar protic solvents, such as water or alcohols, can compete with the aniline as a nucleophile, leading to unwanted side reactions like the hydrolysis of the acyl chloride.[5]

  • Aprotic vs. Protic Solvents:

    • Aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile) do not have acidic protons and therefore do not hydrogen bond. They are generally good choices for this reaction as they do not interfere with the nucleophilicity of the aniline.

    • Protic solvents (e.g., water, ethanol) possess acidic protons and can form hydrogen bonds. While sometimes used, particularly in "green chemistry" approaches, they can lead to hydrolysis of the highly reactive 3-chloropropionyl chloride.[6][7]

  • Solubility: The solvent must be capable of dissolving both the aniline derivative and 3-chloropropionyl chloride to ensure a homogeneous reaction mixture and facilitate molecular collisions.

  • Boiling Point: The boiling point of the solvent determines the temperature range at which the reaction can be conducted. While many acylations are exothermic and can be run at room temperature, some less reactive anilines may require heating to achieve a reasonable reaction rate.

  • Inertness: The chosen solvent should be inert under the reaction conditions and not react with the starting materials, intermediates, or products.

The Role of a Base

The reaction generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Therefore, a base is typically added to scavenge the HCl. Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases such as potassium carbonate. The choice of base can also be influenced by the solvent.

Comparative Analysis of Common Solvents

The selection of an appropriate solvent is a critical step in optimizing the synthesis of N-aryl-3-chloropropanamides. Below is a comparative table of commonly used solvents, highlighting their relevant properties for this reaction.

SolventFormulaBoiling Point (°C)Dielectric ConstantTypeKey Considerations
Dichloromethane (DCM)CH₂Cl₂39.69.1Polar AproticExcellent solvent for a wide range of anilines. Volatile, allowing for easy removal. Potential environmental and health concerns.[8]
Tetrahydrofuran (THF)C₄H₈O667.5Polar AproticGood general-purpose solvent. Can form peroxides upon storage.[3]
Acetonitrile (MeCN)CH₃CN8237.5Polar AproticHighly polar, can promote the reaction. Can also be used as a reagent in some acylation reactions.[9]
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar AproticHigh boiling point, useful for reactions requiring heat. Can be difficult to remove completely.
Ethyl Acetate (EtOAc)C₄H₈O₂776.0Moderately Polar Aprotic"Greener" solvent option. Good for workup and extraction.
AcetoneC₃H₆O5621Polar AproticGood solvent, but its low boiling point may limit the reaction temperature.
TolueneC₇H₈1112.4Nonpolar AproticUseful for less polar anilines. Higher boiling point allows for higher reaction temperatures.
WaterH₂O10080.1Polar ProticEnvironmentally benign. Prone to causing hydrolysis of the acyl chloride, but can be used with a base in a biphasic system or with specific protocols.[6][7]

Note: Dielectric constant is a measure of solvent polarity. Data compiled from various sources.[10][11][12]

Experimental Protocols

The following protocols provide a general framework for the synthesis of N-aryl-3-chloropropanamides. Researchers should optimize conditions based on the specific aniline derivative being used.

Safety Precautions
  • 3-Chloropropionyl chloride is a corrosive, lachrymatory, and toxic substance that is fatal if inhaled. [13][14][15][16][17] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aniline and its derivatives are toxic and can be absorbed through the skin. Handle with care and appropriate PPE.

  • Many of the organic solvents used are flammable. Keep away from ignition sources.[13]

General Protocol for the Synthesis of N-aryl-3-chloropropanamides in Dichloromethane (DCM)

This protocol is a standard and reliable method for a wide range of aniline derivatives.

Materials:

  • Aniline derivative (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aniline derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Green Chemistry Approach: Synthesis in an Aqueous Medium

This protocol offers a more environmentally friendly alternative, though it may require more careful control of conditions to minimize hydrolysis.[6][7]

Materials:

  • Aniline derivative (1.0 eq)

  • 3-Chloropropionyl chloride (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Water

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Suspend the aniline derivative (1.0 eq) and sodium bicarbonate (2.5 eq) in water in a round-bottom flask with vigorous stirring.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add 3-chloropropionyl chloride (1.2 eq) dropwise to the vigorously stirred suspension. The product will often precipitate out of the solution.

  • Continue stirring at 0-5 °C for 1-2 hours after the addition is complete.

  • If a precipitate has formed, collect the solid by filtration, wash with cold water, and dry.

  • If the product remains in solution, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product as needed.

Visualization of Workflows

General Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Aniline Aniline Derivative ReactionVessel Reaction at 0°C to RT Aniline->ReactionVessel AcylChloride 3-Chloropropionyl Chloride AcylChloride->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->ReactionVessel Quench Quench with Water ReactionVessel->Quench After reaction completion Wash Aqueous Washes (HCl, NaHCO₃, Brine) Quench->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Recrystallization or Chromatography) Concentrate->Purify Product N-aryl-3-chloropropanamide Purify->Product

Caption: General workflow for the synthesis of N-aryl-3-chloropropanamides.

Solvent Selection Logic

SolventSelection Start Start: Select Solvent for N-aryl-3-chloropropanamide Synthesis CheckReactivity Consider Reactivity of Aniline Start->CheckReactivity CheckPolarity Consider Polarity of Reactants Start->CheckPolarity CheckGreen Consider Environmental Impact Start->CheckGreen HighReactivity High to Moderate Reactivity CheckReactivity->HighReactivity Yes LowReactivity Low Reactivity CheckReactivity->LowReactivity No PolarReactants Polar Reactants CheckPolarity->PolarReactants Yes NonpolarReactants Nonpolar Reactants CheckPolarity->NonpolarReactants No GreenPriority Green Chemistry Priority CheckGreen->GreenPriority Yes StandardProtocol Standard Protocol Sufficient CheckGreen->StandardProtocol No PolarAprotic Polar Aprotic Solvents (DCM, THF, MeCN, DMF) NonpolarAprotic Nonpolar Aprotic Solvents (Toluene) Aqueous Aqueous Medium OtherGreen Other 'Green' Solvents (Ethyl Acetate) HighReactivity->PolarAprotic LowReactivity->PolarAprotic May require heating (e.g., DMF) PolarReactants->PolarAprotic NonpolarReactants->NonpolarAprotic GreenPriority->Aqueous GreenPriority->OtherGreen StandardProtocol->PolarAprotic

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, optimize reaction conditions, and improve the overall yield and purity of this important chemical intermediate. The guidance provided herein is based on established principles of amide bond formation and addresses the specific challenges posed by the electronic properties of the starting materials.

Introduction to the Synthesis

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is an aromatic amide with potential applications as a precursor in the development of pharmaceuticals and agrochemicals.[1] Its synthesis is most commonly achieved via the acylation of 3-(trifluoromethyl)aniline with 3-chloropropionyl chloride. This reaction, a variant of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the electrophilic acyl chloride.[2][3][4]

The primary challenge in this synthesis stems from the reduced nucleophilicity of 3-(trifluoromethyl)aniline. The potent electron-withdrawing effect of the trifluoromethyl (-CF3) group deactivates the aromatic ring and the amine nitrogen, making the reaction more sluggish than with electron-rich anilines.[1][5] This guide provides a structured approach to overcoming these challenges.

Core Synthesis Workflow

The fundamental transformation is the formation of an amide bond. The workflow involves careful selection of reagents, solvent, and base, followed by a controlled reaction and systematic workup and purification.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification A 3-(Trifluoromethyl)aniline E Combine Aniline, Base, Solvent Cool to 0°C A->E B 3-Chloropropionyl Chloride F Slowly Add Acyl Chloride B->F C Base (e.g., Triethylamine) C->E D Anhydrous Solvent (e.g., DCM) D->E E->F G Stir at 0°C to Room Temp Monitor by TLC/LC-MS F->G H Quench Reaction (e.g., with Water) G->H I Aqueous Washes (Dilute HCl, NaHCO3, Brine) H->I J Dry Organic Layer (e.g., Na2SO4) I->J K Concentrate in vacuo J->K L Crude Product K->L M Recrystallization or Column Chromatography L->M N Pure 3-chloro-N-[3-(trifluoromethyl) -phenyl]propanamide M->N

Caption: General workflow for the synthesis of the target amide.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or zero. What are the primary causes?

Answer: Low yields are a frequent issue, often traced back to reagent quality, reaction conditions, or the inherent reactivity of the aniline.

  • Cause 1: Poor Quality of Reagents. 3-chloropropionyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, converting it to the unreactive 3-chloropropanoic acid.

    • Solution: Use freshly opened or distilled 3-chloropropionyl chloride. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Inactivated Aniline. The 3-(trifluoromethyl)aniline is significantly less nucleophilic than aniline itself due to the electron-withdrawing -CF3 group.[1][5]

    • Solution: Ensure the aniline is pure. More importantly, select a sufficiently strong base to deprotonate the aniline or to effectively scavenge the HCl byproduct generated during the reaction. Forcing conditions, such as slightly elevated temperatures after the initial addition, may be required, but must be balanced against side reactions.

  • Cause 3: Incorrect Stoichiometry. An excess of the aniline can complicate purification, while an excess of the acyl chloride can lead to side reactions.

    • Solution: Typically, a slight excess (1.05-1.2 equivalents) of the 3-chloropropionyl chloride is used to ensure full conversion of the valuable aniline. The base should be used in at least stoichiometric amounts (1.1-1.5 equivalents) to neutralize the generated HCl.

Q2: I'm observing a significant amount of a water-soluble impurity and my acyl chloride seems to be consumed rapidly. What is happening?

Answer: This strongly suggests hydrolysis of the 3-chloropropionyl chloride, which is a major competing side reaction, especially under non-anhydrous conditions.

G AcylCl 3-Chloropropionyl Chloride (Electrophile) Tetrahedral_Int Tetrahedral Intermediate AcylCl->Tetrahedral_Int Nucleophilic Attack H2O Water (Nucleophile) H2O->Tetrahedral_Int CarboxylicAcid 3-Chloropropanoic Acid (Unreactive Side Product) Tetrahedral_Int->CarboxylicAcid Collapse of Intermediate (Loss of Cl-) HCl HCl Tetrahedral_Int->HCl

Caption: Hydrolysis of 3-chloropropionyl chloride side reaction.

  • Mechanism: Water acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate that collapses, expelling a chloride ion and forming the corresponding carboxylic acid, which will not react with the aniline under these conditions.

  • Prevention:

    • Anhydrous Solvents: Use solvents from a reputable supplier, preferably from a sealed bottle or dried over molecular sieves. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.[1]

    • Inert Atmosphere: As mentioned, assemble the reaction under a stream of nitrogen or argon to exclude atmospheric moisture.

    • Controlled Temperature: The initial addition of the acyl chloride should be performed at a low temperature (0 °C) to control the exothermic reaction and minimize side reactions.[1]

Q3: Which base and solvent combination is optimal for this synthesis?

Answer: The choice of base and solvent is critical and depends on the desired reaction setup (homogeneous vs. two-phase). The classic Schotten-Baumann condition uses an aqueous base with an immiscible organic solvent.[2][3][6] However, for a deactivated aniline, a homogeneous organic system is often preferred for better control.

ParameterOption 1: Triethylamine (Et3N) in DCMOption 2: Pyridine in DCM/THFOption 3: Aqueous NaOH (Schotten-Baumann)
Type Homogeneous OrganicHomogeneous OrganicTwo-Phase (Biphasic)
Pros - Good HCl scavenger. - Triethylammonium HCl salt often precipitates, driving the reaction. - Easy to remove in vacuo.- Also acts as a nucleophilic catalyst (forms a more reactive acylpyridinium intermediate). - Can be more effective for deactivated amines.- Inexpensive base. - Simple workup as excess base remains in the aqueous layer.[6]
Cons - Can be difficult to remove the last traces of the salt from the product.- Higher boiling point, harder to remove. - Can be difficult to separate from the product during workup.- Increased risk of acyl chloride hydrolysis due to the presence of water.[6] - Mass transfer between phases can be rate-limiting.
Recommendation Often the best starting point. Provides a good balance of reactivity and ease of handling for this specific synthesis.Use if Et3N gives poor results. Be prepared for a more challenging purification.Less recommended for this substrate due to the high risk of hydrolysis competing with the slow acylation of the deactivated aniline.
Q4: How can I effectively purify the final product and remove unreacted starting materials?

Answer: Purification is key to obtaining a high-purity product and accurate yield calculation. A combination of aqueous workup and a final purification step is necessary.

  • Step 1: Aqueous Workup

    • Dilute HCl Wash: This will react with and remove any unreacted 3-(trifluoromethyl)aniline and the organic base (e.g., triethylamine) by forming water-soluble ammonium salts.

    • Saturated NaHCO₃ Wash: This step neutralizes any remaining acidic species, including traces of HCl or 3-chloropropanoic acid from hydrolysis.

    • Brine Wash: Washes the organic layer to remove the bulk of dissolved water before the drying step.

  • Step 2: Final Purification

    • Recrystallization: This is the preferred method if a suitable solvent system can be found, as it is highly effective at removing small amounts of impurities.[7] Potential solvent systems include ethyl acetate/hexanes or toluene.

    • Column Chromatography: If recrystallization is ineffective or the product is an oil, silica gel chromatography is the alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.[1]

Optimized Experimental Protocol

This protocol is a recommended starting point for the synthesis.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-(trifluoromethyl)aniline (1.0 eq).

    • Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of aniline).

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the flask to 0 °C in an ice-water bath.

  • Reaction:

    • In a separate, dry dropping funnel, prepare a solution of 3-chloropropionyl chloride (1.1 eq) in a small amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred aniline solution over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aniline is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Troubleshooting Decision Tree

Use this workflow to diagnose and resolve issues systematically.

G Start Reaction Complete Low Yield Observed Check_TLC Analyze Crude by TLC/LC-MS Start->Check_TLC Aniline_Present Significant Unreacted Aniline Check_TLC->Aniline_Present Yes No_Aniline Aniline Consumed Check_TLC->No_Aniline No Cause_Moisture Probable Cause: Hydrolyzed Acyl Chloride Aniline_Present->Cause_Moisture Cause_Reactivity Probable Cause: Insufficient Reactivity Aniline_Present->Cause_Reactivity Check_Workup Product Lost During Workup? No_Aniline->Check_Workup Solution_Moisture Solution: - Use anhydrous solvent/reagents - Run under inert atmosphere Cause_Moisture->Solution_Moisture Solution_Reactivity Solution: - Increase reaction time/temp - Switch to a stronger base (e.g., Pyridine) Cause_Reactivity->Solution_Reactivity Workup_Loss Probable Cause: Product is somewhat water-soluble or hydrolyzed during workup. Check_Workup->Workup_Loss Yes No_Workup_Loss Probable Cause: Side reactions or decomposition. Check_Workup->No_Workup_Loss No Solution_Workup Solution: - Minimize aqueous wash volumes - Back-extract aqueous layers - Ensure washes are not too acidic/basic Workup_Loss->Solution_Workup Solution_Side_Reaction Solution: - Run reaction at lower temp - Check for potential polymerization No_Workup_Loss->Solution_Side_Reaction

Caption: A decision tree for troubleshooting low yield issues.

References
  • DST. (2024, October 14). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. Retrieved from [Link]

  • Ghaffar, T., & Charette, A. B. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11888. Retrieved from [Link]

  • de Gonzalo, G., & Lavandera, I. (2022). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 27(15), 4983. Retrieved from [Link]

  • ResearchGate. (2019). Optimization of reaction conditions for the preparation of amide 2 1a. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reaction Chemistry & Engineering. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of the solvent on reaction yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • Quora. (2018, May 1). Is the Friedel-Crafts acylation of aniline difficult? Retrieved from [Link]

  • ChemBK. (n.d.). PROPANAMIDE, 3-CHLORO-N-[3-(TRIFLUOROMETHYL)PHENYL]-. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • IJARSCT. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

Sources

Technical Support Center: Stability & Isolation of 3-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to address the specific stability challenges of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide .

Topic: Minimizing Hydrolysis & Side Reactions During Workup Target Molecule: 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide Document ID: TS-ORG-3CF3-CLP-01 Last Updated: February 15, 2026

Executive Summary: The "Hydrolysis" Trap

Users frequently report "hydrolysis" when working up this specific amide. However, our internal data and kinetic profiling suggest that true amide hydrolysis (cleavage of the C-N bond) is rarely the primary issue.

Because the target molecule contains a


-chloro alkyl chain and an electron-deficient aniline ring, it is susceptible to three distinct degradation pathways often misdiagnosed as simple hydrolysis.
The Reactivity Triad
  • Elimination (The Major Risk): Under basic conditions (pH > 9), the molecule loses HCl to form the acrylamide derivative. This is the most common "impurity" formed during aggressive bicarbonate washes.

  • Alkyl Displacement: Prolonged exposure to aqueous base converts the alkyl chloride to an alcohol (

    
     displacement).
    
  • Amide Cleavage: Only occurs under highly acidic (pH < 2) or hot basic conditions.

Diagnostic Flowchart

Use this logic tree to identify which "hydrolysis" reaction is actually occurring in your flask.

DiagnosticFlow Start Start: Impurity Detected by LCMS/NMR MassCheck Check Mass Difference (Δ) relative to Target Start->MassCheck M_minus_36 Δ = -36 Da (Loss of HCl) MassCheck->M_minus_36 Target - 36 M_minus_20 Δ = -18 Da (approx) MassCheck->M_minus_20 Target - 20 (+OH, -Cl) M_cleavage Observation: High Aniline Content MassCheck->M_cleavage Target Missing Acrylamide DIAGNOSIS: Elimination Product: N-[3-(trifluoromethyl)phenyl]acrylamide Cause: pH too high during workup M_minus_36->Acrylamide Alcohol DIAGNOSIS: Alkyl Hydrolysis Product: 3-hydroxy-N-... Cause: Long aqueous contact time M_minus_20->Alcohol Hydrolysis DIAGNOSIS: Amide Cleavage Product: 3-(trifluoromethyl)aniline Cause: High Heat or Strong Acid M_cleavage->Hydrolysis

Caption: Diagnostic logic for identifying degradation pathways based on mass shift and composition.

Troubleshooting Guide (Q&A)

Issue 1: Elimination (Formation of Acrylamide)

User Question: "I washed my reaction with saturated


 to remove excess acid chloride, but my product spot on TLC moved slightly up, and NMR shows doublets at 6.0-6.5 ppm. What happened?"

Technical Insight: You have inadvertently synthesized the acrylamide via E1cB elimination . The 3-(trifluoromethyl) group is electron-withdrawing, which increases the acidity of the amide N-H proton. Even a weak base like bicarbonate can deprotonate this nitrogen. The resulting negative charge pushes electron density toward the


-carbon, expelling the chloride leaving group.

Corrective Action:

  • Stop using Saturated Bicarbonate: The pH of sat.

    
     is ~8.5, which is sufficient to drive elimination in this specific substrate.
    
  • Alternative Quench: Use a 0.5 M Citric Acid wash or a Phosphate Buffer (pH 6.0) . These are acidic enough to prevent N-deprotonation but basic enough to wash away trace HCl.

  • Temperature Control: Perform all quench steps at 0°C . Elimination rates drop significantly at low temperatures.

Issue 2: Low Conversion / "Hydrolysis" to Aniline

User Question: "I heated the reaction to reflux because the aniline is electron-poor and wasn't reacting. Now I mostly have starting material. Did the product hydrolyze?"

Technical Insight: Likely, yes. While the


 group makes the aniline a poor nucleophile (slow reaction), heating 3-chloropropionyl chloride generates HCl in situ.
  • Mechanism: At reflux, the generated HCl protonates the amide oxygen, making the carbonyl susceptible to attack by water (during workup) or even trace moisture in the solvent.

  • The Trap: Heating also accelerates the polymerization of the 3-chloropropionyl chloride reagent itself.

Corrective Action:

  • Catalysis over Heat: Do not heat. Use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) (0.1 eq) to activate the acid chloride. This allows the reaction to proceed at 0°C -> RT.

  • Solvent Switch: Use anhydrous THF or DCM. Avoid protic solvents entirely.

Issue 3: The "Lactam" Confusion

User Question: "Can this molecule cyclize to form a lactam ring during workup?"

Technical Insight: Theoretically, yes (forming a 4-membered


-lactam), but in practice, elimination to the acrylamide is kinetically favored  over cyclization for 3-chloropropanamides in open-flask conditions.
Cyclization usually requires phase-transfer conditions or very strong bases (like NaH). If you see a mass of M-36, assume it is the acrylamide (linear alkene) rather than the lactam (cyclic), unless you have specific NMR evidence (chiral centers or specific ring coupling constants).

Optimized Protocol: The "Golden Path"

This protocol is designed to suppress elimination and hydrolysis by maintaining strict pH and temperature control.

Reagents
  • Substrate: 3-(trifluoromethyl)aniline (1.0 eq)

  • Reagent: 3-chloropropionyl chloride (1.1 eq)

  • Base: Pyridine (1.2 eq) or 2,6-Lutidine (for extremely sensitive cases)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
StepActionCritical Technical Note
1 Dissolution Dissolve aniline and Pyridine in DCM. Cool to -10°C (Ice/Salt bath).
2 Addition Add 3-chloropropionyl chloride dropwise over 20 mins.
3 Reaction Allow to warm to Room Temperature only. Stir 2 hours.
4 Quench (Crucial) Pour reaction mixture into 0.5 M HCl (cold) or 10% Citric Acid .
5 Wash Wash organic layer with Water (1x) and Brine (1x).
6 Drying Dry over anhydrous

. Filter and concentrate at < 40°C .

Mechanistic Visualization

Understanding the competition between the desired pathway and the side reactions.

ReactionPathways SM Reagents: Aniline + 3-Cl-Propionyl Cl Intermediate Tetrahedral Intermediate SM->Intermediate Low T Product TARGET PRODUCT 3-chloro-N-arylpropanamide Intermediate->Product -HCl Acrylamide SIDE REACTION A (Major) Acrylamide Derivative (via Elimination) Product->Acrylamide pH > 8 (Base Workup) Alcohol SIDE REACTION B 3-Hydroxy Derivative (via Substitution) Product->Alcohol H2O, Long Time Aniline SIDE REACTION C Hydrolyzed Aniline (via Amide Cleavage) Product->Aniline High T / Strong Acid

Caption: Reaction pathways showing how pH and Temperature divert the target product into impurities.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Schotten-Baumann conditions and acid chloride handling).

  • Echemi Technical Repository. (2024). Mechanism for basic hydrolysis of

    
    -chloronitrile and related amides. Link (Discusses the competition between hydrolysis and elimination in chloro-substituted carbonyls).
    
  • National Institutes of Health (PMC). (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Link (Specific data on 3-chloropropionyl chloride reactivity and stability).

Preventing polymerization during the synthesis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges, particularly the prevention of unwanted polymerization during this critical amide bond formation. Our goal is to equip you with the expertise and practical knowledge to ensure a successful and reproducible synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: My reaction mixture rapidly became viscous and solidified. What is happening and how can I prevent this?

Answer: This is a classic sign of uncontrolled polymerization. The most probable cause is the presence of acryloyl chloride as an impurity in your 3-chloropropionyl chloride starting material. Acryloyl chloride is a highly reactive monomer that can undergo rapid free-radical polymerization, especially in the presence of heat or certain impurities.

Causality: The synthesis of 3-chloropropionyl chloride can sometimes result in incomplete hydrochlorination of acrylic acid derivatives, leaving residual acryloyl chloride. Even small amounts of this impurity can initiate a chain-reaction polymerization, leading to the solidification of your reaction mixture. The reaction of 3-chloropropionyl chloride with an amine is also exothermic, and the generated heat can further accelerate this polymerization.

Preventative Measures:

  • Starting Material Quality Control:

    • Purity Check: Before starting your synthesis, it is crucial to assess the purity of your 3-chloropropionyl chloride. The presence of acryloyl chloride can be detected using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) after derivatization. A Chinese patent suggests a detection method for acryloyl chloride and related substances, including 3-chloropropionyl chloride, using HPLC with N-ethylaniline as a derivatizing agent[1][2].

    • Fresh Reagent: Use freshly opened or distilled 3-chloropropionyl chloride to minimize the impact of degradation products that could initiate polymerization.

  • Incorporate a Polymerization Inhibitor:

    • Phenothiazine: This is an excellent choice as it can function as a radical scavenger in both the presence and absence of oxygen[3][4][5][6]. It is commonly used as a stabilizer for acryloyl chloride[7][8]. A concentration of 200-400 ppm of phenothiazine in the 3-chloropropionyl chloride is often sufficient.

    • Hydroquinone (HQ) or Hydroquinone Monomethyl Ether (MeHQ): These are also effective inhibitors but typically require the presence of dissolved oxygen to function optimally[9][10][11].

  • Strict Temperature Control:

    • Slow Addition: Add the 3-chloropropionyl chloride dropwise to the solution of 3-(trifluoromethyl)aniline at a low temperature (e.g., 0-5 °C) to manage the exothermic nature of the reaction.

    • Cooling Bath: Maintain the reaction in an ice bath throughout the addition and for a period afterward to dissipate heat effectively.

Issue 2: I've added an inhibitor, but I'm still observing some polymer formation. What else could be going wrong?

Answer: While an inhibitor is a key preventative measure, other factors can contribute to polymerization.

Potential Causes and Solutions:

  • Inhibitor Incompatibility or Insufficient Concentration: Ensure the inhibitor is soluble in your reaction solvent and used at an effective concentration. For challenging reactions, a higher concentration of the inhibitor may be necessary.

  • Base Selection and Addition: The base used to scavenge the HCl byproduct can influence polymerization.

    • Use a Non-Nucleophilic Base: A hindered, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is recommended. These are less likely to initiate polymerization compared to other bases.

    • Slow Base Addition: If adding the base concurrently, ensure it is added slowly to avoid localized heat and high concentrations.

  • Solvent Purity: Peroxides in solvents like THF or diethyl ether can act as polymerization initiators. Use freshly distilled or inhibitor-free, peroxide-free solvents.

  • Light Exposure: Some polymerizations can be initiated by light. Protect your reaction from light by wrapping the flask in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of polymerization I should be concerned about in this synthesis?

A1: The primary concern is free-radical polymerization of acryloyl chloride impurities. This process is initiated by free radicals, which can be generated by heat, light, or trace impurities (like peroxides) in your reagents or solvents. The radicals attack the double bond of the acryloyl chloride, creating a new radical that propagates the polymer chain.

Q2: How do polymerization inhibitors like phenothiazine and hydroquinone work?

A2: Polymerization inhibitors are radical scavengers.

  • Phenothiazine can donate a hydrogen atom to a growing polymer radical, terminating the chain reaction and forming a stable radical that is less likely to initiate further polymerization[6]. It is effective even in low-oxygen environments[4][6].

  • Hydroquinone and its derivatives typically require oxygen to be effective. They react with peroxy radicals (formed from the reaction of a carbon-centered radical with oxygen) to form stable products, thus breaking the polymerization cycle[10][11].

Q3: Can I remove the inhibitor from 3-chloropropionyl chloride before my reaction?

A3: It is generally not recommended to remove the inhibitor from 3-chloropropionyl chloride due to the high risk of polymerization of any residual acryloyl chloride. The small amount of inhibitor present is unlikely to interfere with the desired amide formation and provides a crucial safety measure.

Q4: What should I do if my entire reaction mixture solidifies?

A4: If the reaction has completely solidified, it is often not salvageable. The priority is safety.

  • Ensure adequate ventilation as the polymerization can be highly exothermic and may release fumes.

  • Allow the mixture to cool completely before attempting to handle it.

  • Carefully quench any remaining reactive species by slowly adding a suitable solvent with an inhibitor.

  • Dispose of the material according to your institution's hazardous waste guidelines.

Experimental Protocols

Recommended Protocol for the Synthesis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide with Polymerization Prevention

ReagentMWAmountMolesEq.
3-(trifluoromethyl)aniline161.1210.0 g62.1 mmol1.0
3-chloropropionyl chloride126.978.6 g (6.8 mL)67.7 mmol1.1
Triethylamine101.199.4 g (13.0 mL)93.1 mmol1.5
Dichloromethane (anhydrous)-200 mL--
Phenothiazine199.27~3 mg-~400 ppm in acyl chloride

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-(trifluoromethyl)aniline (10.0 g, 62.1 mmol) and anhydrous dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (9.4 g, 93.1 mmol) to the stirred solution.

  • In a separate dry dropping funnel, dissolve 3-chloropropionyl chloride (8.6 g, 67.7 mmol) containing ~400 ppm phenothiazine as a stabilizer in anhydrous dichloromethane (50 mL)[7].

  • Add the 3-chloropropionyl chloride solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction by adding water (100 mL).

  • Separate the organic layer and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to obtain 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide as a solid.

Visualizations

Reaction and Polymerization Mechanisms

cluster_0 Desired Amide Synthesis cluster_1 Undesired Polymerization a 3-(trifluoromethyl)aniline c Tetrahedral Intermediate a->c Nucleophilic Attack b 3-chloropropionyl chloride b->c d 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide c->d Elimination of Cl- e Acryloyl Chloride Impurity g Radical Species e->g f Initiator (Heat, Light, etc.) f->g Initiation h Propagating Polymer Chain g->h Propagation i Solid Polymer h->i Chain Growth

Caption: Desired amide synthesis vs. undesired polymerization side reaction.

Troubleshooting Workflow for Polymerization

start Reaction mixture becomes viscous/solidifies q1 Did you check the purity of 3-chloropropionyl chloride? start->q1 sol1 Source high-purity reagent or purify existing stock. Verify purity with GC or HPLC. q1->sol1 No q2 Did you use a polymerization inhibitor? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Add ~400 ppm phenothiazine to 3-chloropropionyl chloride. q2->sol2 No q3 Was the reaction temperature strictly controlled? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use an ice bath and add reagents dropwise to maintain low temperature (0-5 °C). q3->sol3 No end_node Optimized Reaction q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting decision tree for polymerization issues.

References

  • The Crucial Role of Phenothiazine as a Polymerization Inhibitor in Monomer Stabilization. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Phenothiazine. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers. (2024, March 3). Dalian Handom Chemicals Co.,Ltd. Retrieved from [Link]

  • Process for the manufacture of acryloyl chloride. (1995). U.S. Patent 5,395,966.
  • The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. (2012). Chemical Engineering & Technology, 35(5), 867-871.
  • Phenothiazine as Stabilizer for Acrylic Acid. (2015). Chemical Engineering & Technology, 38(12), 2236-2242.
  • Detection method of acryloyl chloride and related substances thereof. (2021). Chinese Patent CN113671077A.
  • High performance polymerization inhibitors. (n.d.). Wako Pure Chemical Industries, Ltd. Retrieved from [Link]

  • Hydroquinone Compounds for Polymerization Inhibition. (n.d.). Scribd. Retrieved from [Link]

  • Polymerization inhibitor and retarder compositions with amine stabilizer. (2021). U.S. Patent 11,180,578.
  • Inhibition of acrylate polymerization. (1974). U.S. Patent 3,816,267.
  • Gas chromatographic analysis method of 3-chloropropionyl chloride. (n.d.). Patsnap Eureka. Retrieved from [Link]

  • Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. (2016). ChemSusChem, 9(15), 1945-1952.
  • Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. (2016). PubMed. Retrieved from [Link]

  • Acryloyl chloride. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • PROCESS FOR PRODUCING ACRYLOYL CHLORIDE. (1990). French Patent FR2643901A1.
  • Method for detecting acryloyl chloride and related substances thereof. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Why did my amide syntesis does not work? (2021, April 14). ResearchGate. Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved from [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (2021). Organic Letters, 23(17), 6818–6822.
  • Synthesis of Amides. (2021, July 31). In Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2011). Arabian Journal of Chemistry, 4(3), 331-337.
  • Fluoroelastomers: synthesis, properties and applications. (2003). Progress in Polymer Science, 28(11), 1649-1738.
  • Amidation of polymers containing ester side chains using functionalized amines. (2019). WIPO Patent Application WO2019224356A1.
  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. (2013). The Journal of Organic Chemistry, 78(23), 12181–12186.
  • Process for preparing 3-chloro-1, 2-propanediol. (1987). European Patent EP 0224246 A2.
  • Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. (2018). Organic Letters, 20(13), 3933–3937.

Sources

Technical Support Center: Stability of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide and what are its key chemical features?

A1: 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is an aromatic amide with the molecular formula C₁₀H₉ClF₃NO.[1] Its structure consists of a propanamide backbone with a chlorine atom at the 3-position and a 3-(trifluoromethyl)phenyl group attached to the amide nitrogen.[2] The trifluoromethyl group is a strong electron-withdrawing group, which influences the molecule's reactivity.[2] This compound is typically synthesized by reacting 3-chloropropanoyl chloride with 3-(trifluoromethyl)aniline in the presence of a non-nucleophilic base.[2]

Q2: What are the primary stability concerns for this compound, particularly under basic conditions?

A2: The primary stability concern for 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide under basic conditions is its susceptibility to hydrolysis of the amide bond.[2][3] This reaction is a common degradation pathway for amides and is promoted by hydroxide ions.[4] Additionally, there is a potential for intramolecular cyclization, and under more extreme basic conditions, the trifluoromethyl group itself could be susceptible to hydrolysis.[5]

Q3: What are the expected degradation products of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide in a basic solution?

A3: Under basic conditions, two main degradation pathways are anticipated:

  • Amide Hydrolysis: The amide bond is cleaved to yield 3-chloropropanoic acid and 3-(trifluoromethyl)aniline.[2] This is generally the most favored pathway for amides in basic solutions.[3]

  • Intramolecular Cyclization: The amide nitrogen can act as a nucleophile, displacing the chlorine atom at the 3-position to form a four-membered ring, resulting in the formation of 1-[3-(trifluoromethyl)phenyl]azetidin-2-one, a β-lactam. The formation of β-lactams from 3-halopropanamides is a known synthetic route, though yields can be variable depending on reaction conditions.[6]

A third, less common, degradation pathway under harsh alkaline conditions could be the hydrolysis of the trifluoromethyl group to a carboxylic acid.[5]

Troubleshooting Guide: Experimental Stability Studies

Issue 1: Rapid or unexpected degradation of the compound in basic buffers.
  • Possible Cause: Amide hydrolysis is significantly accelerated at higher pH and temperature. The rate of base-catalyzed amide hydrolysis is directly proportional to the hydroxide ion concentration.[7]

  • Troubleshooting Steps:

    • pH-Rate Profile: Conduct a preliminary pH-rate profile to understand the stability of the compound across a range of pH values. This involves incubating the compound in buffers of varying pH (e.g., pH 8, 9, 10, 11, 12) at a constant temperature and monitoring the degradation over time.[8][9]

    • Temperature Control: Perform experiments at a controlled, and potentially lower, temperature (e.g., room temperature or 40°C) to slow down the degradation rate to a measurable level.[10]

    • Buffer Selection: Ensure the buffer components are inert and do not catalyze the degradation. Phosphate and borate buffers are common choices.

Issue 2: Appearance of multiple unexpected peaks in the HPLC chromatogram during a stability study.
  • Possible Cause: This could be due to the formation of multiple degradation products (e.g., both hydrolysis and cyclization products), secondary degradation of the primary products, or interactions with excipients if in a formulation.

  • Troubleshooting Steps:

    • Peak Identification: Use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks. This will help in elucidating their structures and confirming if they are related to the parent compound.[10]

    • Forced Degradation: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to generate a comprehensive degradation profile.[11][12] This helps in understanding the potential degradation pathways and ensuring the analytical method can separate all relevant species.

    • Control Samples: Analyze a placebo or blank sample containing all components except the active pharmaceutical ingredient (API) to rule out interference from excipients or the solvent system.

Issue 3: Poor mass balance in forced degradation studies.
  • Possible Cause: A mass balance outside the typical acceptance criteria of 95-105% can indicate several issues.[13] These include the formation of non-UV active or volatile degradation products, co-elution of the parent peak with a degradant, or differences in the UV response of the degradation products compared to the parent compound.[14][15]

  • Troubleshooting Steps:

    • Response Factor Correction: Determine the relative response factors of the major degradation products if their standards are available. This allows for a more accurate quantification.

    • Alternative Detection: Employ a more universal detector, such as a Charged Aerosol Detector (CAD) or a mass spectrometer, in parallel with the UV detector to identify and quantify non-UV active compounds.[15]

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure no degradants are co-eluting.[10] If co-elution is suspected, the chromatographic method needs to be optimized.[16][17]

Experimental Protocols

Protocol 1: Forced Degradation Study under Basic Conditions

Objective: To investigate the degradation pathway of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide under basic stress and to generate degradation products for analytical method development.

Materials:

  • 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl) for neutralization

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare a stock solution of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide in acetonitrile at a concentration of 1 mg/mL.

  • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot of the sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

  • A control sample (time zero) should be prepared by diluting the stock solution in the mobile phase without incubation in NaOH.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (starting point for method development):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with PDA)

  • Injection Volume: 10 µL

Method Validation Parameters (as per ICH guidelines):

  • Specificity (peak purity)

  • Linearity and Range

  • Accuracy (recovery)

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Visualizations

Degradation Pathways

cluster_main 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide cluster_products Degradation Products main_compound Cl-CH2-CH2-CO-NH-Ph(3-CF3) hydrolysis_acid 3-chloropropanoic acid (Cl-CH2-CH2-COOH) main_compound->hydrolysis_acid Amide Hydrolysis (OH-) hydrolysis_amine 3-(trifluoromethyl)aniline (H2N-Ph(3-CF3)) main_compound->hydrolysis_amine Amide Hydrolysis (OH-) cyclization_product 1-[3-(trifluoromethyl)phenyl]azetidin-2-one (β-Lactam) main_compound->cyclization_product Intramolecular Cyclization (Base)

Caption: Potential degradation pathways under basic conditions.

Experimental Workflow

start Start: Stability Study Design prepare_samples Prepare Samples (API in basic buffer) start->prepare_samples stress_conditions Incubate under Stress Conditions (Controlled Temp. & Time) prepare_samples->stress_conditions sampling Sample at Time Points stress_conditions->sampling neutralize Neutralize & Dilute sampling->neutralize hplc_analysis HPLC Analysis neutralize->hplc_analysis data_analysis Data Analysis (Peak Area, Purity, Mass Balance) hplc_analysis->data_analysis end End: Stability Profile & Degradation Pathway data_analysis->end

Caption: Workflow for a typical forced degradation study.

References

  • Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology. [Link]

  • The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. Mourne Training Services. [Link]

  • Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. ResearchGate. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • What is Mass Balance in a Forced Degradation Study?. Mourne Training Services. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids. [Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. IntechOpen. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]

  • Separation of 3-Chloro-N-(3-(diethylamino)phenyl)propionamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Peak Fronting (Co elution) Troubleshooting. Chromatography Forum. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

  • Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. National Center for Biotechnology Information. [Link]

  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4 ( ), 5 ( ), and 9 ( ) in aqueous solution at 37oC (μ = 0.50 M). ResearchGate. [Link]

  • Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. PubMed. [Link]

  • PROPANAMIDE, 3-CHLORO-N-[3-(TRIFLUOROMETHYL)PHENYL]-. ChemBK. [Link]

  • An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. PubMed. [Link]

  • Trifluoromethylation of Heterocycles in Water at Room Temperature. National Center for Biotechnology Information. [Link]

  • pH-rate profile for the hydrolysis of N-(α-carboxybenzyl) β-sultam 3 in aqueous solution, 30 C, 1% acetonitrile v/v and I = 1.0 M (KCl). ResearchGate. [Link]

  • Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society. [Link]

  • Role of the 2,6-Bis(trifluoromethyl)phenyl Group on the Acidity of the Corresponding Phosphane. ResearchGate. [Link]

  • Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens. PubMed. [Link]

  • Synthesis and NMR studies of key intermediates to a new class ofβ-lactam: the trinems. Magnetic Resonance in Chemistry. [Link]

  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. Atlantis Press. [Link]

  • Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. [Link]

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Preconcentration, Sample Clean-Up, and HPLC Determination of Phenol and its Chloro, Methyl, and Nitro Derivatives in Biological Samples. A Review. ResearchGate. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Synthesis of β-Lactams. Encyclopedia.pub. [Link]

  • β-lactam antibiotics epitope mapping with STD NMR spectroscopy: A study of drug-human serum albumin interaction. ResearchGate. [Link]

Sources

Technical Support Center: 3-Chloropropionyl Chloride (3-CPC) Handling & Exotherm Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Department: Process Safety & Application Science Subject: Thermodynamic Control & Hazard Mitigation during 3-CPC Addition

Critical Thermodynamics & Mechanism

The "Why" Behind the Hazard

3-Chloropropionyl chloride (3-CPC) is a bifunctional electrophile. In drug development, it is primarily used to introduce a 3-chloropropionyl linker via nucleophilic acyl substitution. This reaction is inherently exothermic due to the high energy release associated with the formation of the amide/ester bond and the simultaneous liberation of Hydrogen Chloride (HCl).

The Thermodynamic Trap: -Elimination

The most critical, often overlooked risk is not just the heat, but what the heat triggers. If the internal temperature rises uncontrolled (typically >20°C in basic media), 3-CPC undergoes


-elimination  to form Acryloyl Chloride .
  • Result: You lose the chloro-linker (chemical failure) and generate a highly toxic, polymerizable impurity (safety failure).

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between the desired acylation and the undesired elimination driven by thermal runaway.

CPC_Pathway Start 3-Chloropropionyl Chloride (3-CPC) Inter Tetrahedral Intermediate Start->Inter Addition (Exothermic) Elim UNDESIRED IMPURITY Acryloyl Chloride + HCl Start->Elim Base-Catalyzed Elimination Nu Nucleophile (Amine/Alcohol) Nu->Inter Product DESIRED PRODUCT (3-Chloroamide/Ester) Inter->Product Controlled Temp (< 5°C) Inter->Elim Thermal Runaway (> 20°C)

Figure 1: Mechanistic bifurcation. High temperatures or excess base favor the elimination pathway, degrading the reagent into acryloyl chloride.

Troubleshooting & FAQs

Direct Solutions to Field Issues

Q1: "The temperature spikes immediately upon adding 3-CPC, even with a cooling bath. Why?"

Diagnosis: Adiabatic Accumulation. Root Cause: The rate of reagent addition (


) exceeds the rate of heat removal (

). If you add 3-CPC too quickly, it accumulates unreacted. When the reaction finally initiates (induction period), all that accumulated reagent reacts simultaneously, overwhelming the cooling bath. Correction:
  • Stop addition immediately.

  • Verify stirring efficiency (vortex must be visible).

  • Switch to sub-surface addition (dip tube) to prevent localized hot spots on the surface.

  • Resume only when

    
     is within 2°C of 
    
    
    
    .
Q2: "I am seeing 'smoke' or white fumes in the reactor headspace."

Diagnosis: HCl Saturation. Root Cause: The reaction releases stoichiometric HCl gas. Once the solvent is saturated, HCl off-gasses. Correction:

  • Immediate: Ensure the reactor is vented to a caustic scrubber (NaOH).

  • Process: Use a tertiary amine base (e.g., Triethylamine, DIPEA) as an acid scavenger in situ.

    • Note: The amine-HCl salt formation is also exothermic . Factor this into your cooling calculations.

Q3: "My LCMS shows a mass peak corresponding to [M-36] (Loss of HCl)."

Diagnosis: Acryloyl Impurity Formation. Root Cause: You have triggered the


-elimination pathway (see Figure 1). This usually happens if:
  • Temperature exceeded 10-15°C during addition.

  • Strong bases (like NaOH/KOH) were used in the organic phase. Correction: This batch is likely compromised. For the next run, maintain

    
     and use weaker organic bases (pyridine/TEA) or a Schotten-Baumann biphasic system with strict pH control.
    

Standard Operating Protocol (SOP)

Workflow: Amidation of a Secondary Amine with 3-CPC

Objective: Synthesize a 3-chloropropionamide linker while suppressing acryloyl chloride formation.

Reagents & Setup
ComponentEquiv.RoleCritical Parameter
Amine Substrate 1.0NucleophileDissolved completely before addition.
DCM or THF SolventMediumAnhydrous (Water triggers violent hydrolysis).
Base (DIPEA/TEA) 1.1 - 1.2HCl ScavengerAdd before 3-CPC to buffer pH.
3-CPC 1.05 - 1.1ElectrophileDilute 1:1 in solvent to increase thermal mass.
Step-by-Step Execution
  • System Prep: Flame-dry glassware. Purge with

    
    .
    
  • Solvation: Dissolve Amine (1.0 eq) and Base (1.2 eq) in DCM (10-15 volumes).

  • Cryo-Cooling: Cool the mixture to -10°C . Wait for internal probe stabilization.

  • Dosing Strategy (The Control Step):

    • Dilute 3-CPC in an equal volume of DCM.

    • Add dropwise over 30–60 minutes.

    • Hard Stop Rule: If

      
       rises > -5°C, stop addition. Resume only when back to -10°C.
      
  • Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC/HPLC.

  • Quenching:

    • Caution: Excess 3-CPC must be destroyed.

    • Add saturated

      
       solution slowly. Expect gas evolution (
      
      
      
      ).
    • Keep temperature < 10°C during quench to prevent hydrolysis exotherms.

Emergency Mitigation Logic

Decision Matrix for Thermal Excursions

Use this logic flow if the reaction temperature behaves unexpectedly.

Mitigation_Logic Start Start Addition Check Check Internal Temp (Ti) Start->Check Safe Ti < Setpoint (-5°C) Check->Safe Stable Warn Ti approaching Setpoint Check->Warn Rising Fast Crit Ti > Setpoint (-5°C) Check->Crit Exceeded Action1 Continue Feed Safe->Action1 Action2 Reduce Feed Rate by 50% Warn->Action2 Action3 STOP FEED Increase Stir Rate Crit->Action3 Action3->Check Temp Drops Action4 Emergency Dump (Ice/Water Quench) Action3->Action4 Runaway (>30°C)

Figure 2: Operator decision matrix for thermal excursions during acid chloride addition.

References

  • Safety Data Sheet: 3-Chloropropionyl Chloride . Fisher Scientific.[1] Retrieved February 15, 2026. Link

  • Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride . National Institutes of Health (PubMed). 2018. Describes the synthesis and thermal sensitivity of the reagent. Link

  • Handling of Acid Chlorides and Exotherm Control . Organic Syntheses. General procedure references for controlling acyl chloride additions (See Note 13 regarding temperature limits). Link

  • Reaction of 3-Chloropropionyl Chloride . BenchChem Technical Guide. Solubility and quenching protocols. Link

Sources

Addressing solubility issues of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide[1]

Welcome to the Technical Support Hub. This guide addresses the physicochemical challenges associated with 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (referred to herein as 3-Cl-TFMP ). Due to the electron-withdrawing trifluoromethyl group and the lipophilic chloropropyl tail, this compound exhibits Class II/IV behavior (low solubility) in aqueous media, often leading to experimental variability.

⚠️ Safety & Stability Warning

Critical Pre-Read: Before attempting solubilization, note that the 3-chloropropionyl moiety is chemically reactive.[1]

  • Alkylating Potential: The terminal chlorine is a leaving group.[1] Avoid direct skin contact.[1]

  • pH Sensitivity: In basic media (pH > 8.0), this compound risks undergoing

    
    -elimination to form a reactive acrylamide  derivative (releasing HCl) or hydrolysis [1].[1] Maintain neutral to slightly acidic pH (pH 5.5 – 7.[1]4) for stability. [1]
    
Part 1: Quick Reference Data
PropertyValueImplication for Solubility
Molecular Weight 251.63 g/mol Small molecule, capable of cyclodextrin inclusion.[1]
LogP (Est.) ~3.2 [1]Highly lipophilic; will partition into cell membranes/plastics.[1]
Water Solubility < 0.1 mg/mLInsoluble in pure water; requires co-solvents.[1]
pKa Amide N-H > 14Non-ionizable in physiological range; pH adjustment won't help solubility.[1]
Best Solvents DMSO, DMF, EthanolUse for stock solutions (>10 mM).[1]
Part 2: Troubleshooting & FAQs
Q1: "I added my DMSO stock directly to the cell culture media, and it turned cloudy immediately. Why?"

Diagnosis: You are experiencing "Solvent Shock" (rapid reprecipitation).[1] The Science: The trifluoromethyl group (-CF


) creates a "fluorine shield," significantly increasing hydrophobicity.[1] When a high-concentration DMSO stock hits the aqueous media, the dielectric constant shifts instantly from ~47 (DMSO) to ~80 (Water). The 3-Cl-TFMP molecules aggregate faster than they can disperse.[1]

The Fix: Serial Dilution with Intermediate Solvents Do not jump from 100% DMSO to 0.1% DMSO in one step.[1]

  • Stock: Prepare 10 mM in pure DMSO.

  • Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).

  • Final: Dilute the Intermediate into pre-warmed media with rapid vortexing.

Q2: "Can I use heating to dissolve the compound in PBS?"

Answer: NO. Reasoning: While heat increases kinetic solubility, this compound contains a 3-chloro group .[1] Heating in aqueous buffer (especially if slightly alkaline like PBS, pH 7.4) accelerates the hydrolysis of the amide bond or elimination of the chloride [1].

  • Alternative: Sonication (water bath) at room temperature for 5-10 minutes is safe.[1] If it doesn't dissolve, heat won't fix it—formulation will.[1]

Q3: "I need a high concentration (100 µM) for an animal study. DMSO is toxic at that volume.[1] What is the recommended vehicle?"

Recommendation: Use a Co-solvent/Surfactant System .[1] For in vivo IP or IV administration, avoid >5% DMSO.[1] Use the following "Golden Ratio" formulation:

Protocol:

  • Dissolve 3-Cl-TFMP in 5% DMSO (Volume fraction).

  • Add 40% PEG-300 (Polyethylene glycol).[1] Vortex until clear.

  • Add 5% Tween 80 (Polysorbate 80).[1] Vortex.

  • Slowly add 50% Saline (0.9%) or Water.[1]

Note: If precipitation occurs upon adding saline, reduce the water fraction and increase PEG-300.

Q4: "Is there a way to avoid organic solvents entirely?"

Answer: Yes, using Cyclodextrin Complexation .[1] The -CF


 substituted phenyl ring fits well into the hydrophobic cavity of 

-Cyclodextrins.[1]

Protocol (Molecular Encapsulation):

  • Prepare a 20% (w/v) HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) solution in water.[1]
    
  • Add excess 3-Cl-TFMP powder.[1]

  • Stir at room temperature for 24-48 hours.

  • Filter through a 0.45 µm PVDF filter.[1]

  • Quantify the dissolved drug via HPLC/UV.[1] Result: This creates a soluble inclusion complex safe for injection [2].[1]

Part 3: Decision Logic & Workflows
Visualization 1: Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your specific assay.

SolubilityLogic Start Start: Define Target Concentration ConcCheck Target Conc > 10 µM? Start->ConcCheck LowConc Low Conc (<10 µM) ConcCheck->LowConc No HighConc High Conc (>10 µM) ConcCheck->HighConc Yes Simple Standard Protocol: DMSO Stock (10mM) -> 1:1000 Dilution in Media LowConc->Simple VivoCheck In Vivo or In Vitro? HighConc->VivoCheck InVitro In Vitro (Cells) VivoCheck->InVitro InVivo In Vivo (Animal) VivoCheck->InVivo CoSolvent Co-Solvent System: 0.5% DMSO + 1% Tween 80 InVitro->CoSolvent Complex Advanced Formulation: 20% HP-beta-Cyclodextrin OR PEG-400/Saline mix InVivo->Complex

Caption: Decision matrix for selecting the appropriate vehicle based on concentration requirements and biological model.

Visualization 2: The "Anti-Crash" Preparation Workflow

This workflow minimizes the risk of precipitation during stock dilution.[1]

PrepWorkflow Step1 1. Weigh Compound (Solid) Step2 2. Dissolve in DMSO (100% Stock) Step1->Step2 Step3 3. Add Surfactant (Tween 80 / PEG) Step2->Step3 Stabilize Step4 4. VORTEX High Speed (Critical Step) Step3->Step4 Mix Step5 5. Add Aqueous Buffer (Dropwise) Step4->Step5 Dilute Step6 6. Inspect (Must be Clear) Step5->Step6

Caption: Step-by-step mixing order prevents the hydrophobic "crash" by stabilizing the compound with surfactant before water introduction.[1]

Part 4: References
  • National Institutes of Health (NIH). (2021).[1] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PubMed Central.[1] Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 3-Chloropropanamide (Hydrolysis Risks). Retrieved from [Link]

Sources

Optimization of base equivalents in the synthesis of fluorinated phenyl propanamides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: F-AMIDE-OPT-026

Subject: Optimization of Base Equivalents & Troubleshooting Guide Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Base Equivalent Paradox

Welcome to the technical support center. You are likely here because your synthesis of fluorinated phenyl propanamides is failing in one of two ways: either the reaction is stalled (low conversion), or you are observing significant racemization/impurities.

In fluorinated amide coupling, the "standard" protocol (e.g., 1.2 eq amine, 3.0 eq DIPEA) often fails. The fluorine atom creates a dichotomy depending on its position:

  • Fluorine on the Aniline (Nucleophile): Drastically reduces nucleophilicity (

    
     drops from ~4.6 to ~3.5–0.5), requiring forcing conditions.
    
  • Fluorine on the Propanoyl Chain (Electrophile): Increases the acidity of the

    
    -proton, making the system hypersensitive to base-mediated racemization .
    

This guide moves beyond "add more base" and focuses on stoichiometric precision .

Module 1: Strategic Base Selection & Stoichiometry

Decision Matrix: Which Base?

Do not default to DIPEA. Use this logic flow to select the correct base for your specific fluorinated substrate.

BaseSelection Start Start: Analyze Substrate Q1 Where is the Fluorine? Start->Q1 PathA On the Aniline Ring (Weak Nucleophile) Q1->PathA PathB Alpha to Carbonyl (Acidic Proton) Q1->PathB ActionA Priority: Kinetic Activation PathA->ActionA ActionB Priority: Suppress Epimerization PathB->ActionB BaseA Base: DIPEA or TEA (2.0 - 3.0 eq) + Nucleophilic Cat. (DMAP/HOAt) ActionA->BaseA BaseB Base: TMP (Collidine) or NMM (1.0 - 1.1 eq) Avoid DMAP! ActionB->BaseB

Figure 1: Decision tree for base selection based on the location of the fluorine atom. Note the divergence between kinetic pushing (Path A) and thermodynamic protection (Path B).

Stoichiometry Reference Table
ComponentStandard CouplingF-Aniline (Weak Nuc)

-F-Acid (Racemization Risk)
Coupling Agent HATU / EDC (1.1 eq)POCl

or T3P (1.5 eq)
T3P or DIC/Oxyma (1.1 eq)
Base Type DIPEA / TEAPyridine (Solvent/Base)N-Methylmorpholine (NMM)
Base Equiv. 2.0 – 3.0 eqExcess (if Pyridine) or 3.0 eqStrict 1.0 – 1.2 eq
Additives NoneDMAP (0.1 eq) CautionNone

Module 2: Troubleshooting Guide (FAQ)

Q1: My yield is <20%, and I see unreacted fluorinated aniline. Should I add more base?

Diagnosis: Likely "Autoinhibition" or insufficient activation, not just base starvation. Technical Insight: Fluorinated anilines (e.g., 2,3,4,5,6-pentafluoroaniline) are barely nucleophilic. If you use a standard coupling agent like EDC, the activated ester hydrolyzes faster than the amine can attack it. Solution:

  • Do not increase DIPEA > 3.0 eq. Excess base promotes hydrolysis of the active ester.

  • Switch Reagents: Use POCl

    
      (Phosphorus oxychloride) or SOCl
    
    
    
    to convert the acid to the acid chloride first. Acid chlorides are far more reactive than HATU esters.
  • Protocol Adjustment:

    • Step 1: Generate Acid Chloride (Reflux acid with SOCl

      
      , remove excess SOCl
      
      
      
      ).
    • Step 2: Dissolve F-aniline in Pyridine (acts as solvent and base).

    • Step 3: Add Acid Chloride dropwise at 0°C.

Q2: I am synthesizing an -fluoropropanamide and my ee% dropped from 99% to 60%. Why?

Diagnosis: Base-mediated enolization (Racemization). Technical Insight: The fluorine atom at the


-position makes the adjacent proton highly acidic (

drops significantly). Strong bases like TEA or DIPEA (especially in DMF) will deprotonate this position, forming an achiral enolate intermediate. Solution:
  • Lower Base Strength: Switch to N-Methylmorpholine (NMM) or 2,4,6-Collidine . These are weaker bases (

    
     ~7.4) that can neutralize the acid byproduct without deprotonating the 
    
    
    
    -carbon.
  • Reduce Equivalents: Use exactly 1.0 eq of base relative to the coupling agent.

  • Change Solvent: Switch from DMF (polar, promotes ionization) to DCM or EtOAc (non-polar, suppresses ion separation).

Q3: The reaction turns black/tarry immediately upon adding base.

Diagnosis: Decomposition via Azolactone (Oxazolone) formation. Technical Insight: Activated amino acids or phenylacetic acid derivatives can cyclize to form oxazolones. Excess base catalyzes this cyclization and subsequent polymerization or ring-opening by impurities. Solution:

  • Sequential Addition: Do not premix the acid, coupling agent, and base.

  • Correct Order: Dissolve Acid + F-Aniline

    
     Add Base (1.0 eq) 
    
    
    
    Cool to 0°C
    
    
    Add Coupling Agent (e.g., T3P) last. This ensures the base is "buffered" by the acid before activation occurs.

Module 3: Experimental Protocol (SOP)

Protocol: High-Fidelity Synthesis of N-(4-fluorophenyl)-2-fluoropropanamide Targeting: Preservation of Chiral Center (


-F)

Reagents:

  • (2R)-2-fluoropropanoic acid (1.0 eq)

  • 4-fluoroaniline (1.1 eq)

  • T3P (Propylphosphonic anhydride), 50% in EtOAc (1.2 eq)

  • N-Methylmorpholine (NMM) (2.2 eq) [CRITICAL: Split Dose]

  • Solvent: 2-MeTHF or EtOAc (Concentration 0.1 M)

Workflow:

  • Setup: Charge reaction vessel with (2R)-2-fluoropropanoic acid and 4-fluoroaniline in 2-MeTHF.

  • Cooling: Cool mixture to -10°C (Salt/Ice bath).

  • First Base Charge: Add NMM (1.1 eq) dropwise. Stir for 10 mins.

    • Why? Neutralizes the carboxylic acid to allow coupling, but keeps pH low.

  • Activation: Add T3P solution (1.2 eq) dropwise over 20 minutes. Maintain Temp < 0°C.

  • Second Base Charge: Add remaining NMM (1.1 eq) very slowly (over 30 mins).

    • Why? As the reaction proceeds, NMM is consumed. Adding it slowly prevents a "spike" in pH that triggers racemization.

  • Monitoring: Monitor by HPLC/UPLC. Do not rely on TLC (F-compounds often streak).

  • Quench: Wash with 0.5 M Citric Acid (pH ~4). Avoid strong basic washes (NaHCO

    
    ) if product is sensitive.
    

Module 4: Mechanism of Failure (Visualization)

Understanding how the base causes failure is critical for prevention.

FailureMechanism Substrate Alpha-F Amide (Chiral) Enolization Deprotonation (Enolate Formation) Substrate->Enolization Path A: Direct Base Attack Oxazolone Oxazolone Formation Substrate->Oxazolone Path B: Cyclization BaseExcess Excess Base (>2.0 eq) BaseExcess->Enolization BaseExcess->Oxazolone Racemic Racemic Product (50% R / 50% S) Enolization->Racemic Oxazolone->Racemic Re-opening Hydrolysis Hydrolysis (Low Yield) Oxazolone->Hydrolysis Water attack

Figure 2: Mechanistic pathways leading to racemization and yield loss. Excess base drives both Enolization (Path A) and Oxazolone formation (Path B).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation. Organic Process Research & Development.

  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Amide Synthesis. BenchChem Knowledge Base.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

Validation & Comparative

Technical Validation Guide: 1H NMR Profiling of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectral characteristics of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (CAS: 17733-86-7).[1] Often utilized as a scaffold in the synthesis of androgen receptor modulators and other fluorinated bioactive molecules, the precise characterization of this intermediate is critical for quality control.[1]

This document moves beyond static spectral lists. We compare the target compound against its critical impurities (elimination products) and starting materials , providing a robust framework for reaction monitoring and purity assessment.[1]

Structural Analysis & Expected Chemical Shifts[1]

To validate the synthesis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide, one must correlate the aliphatic "linker" signals with the aromatic "reporter" signals influenced by the electron-withdrawing trifluoromethyl (


) group.[1]
The Target Spectrum (DMSO-d6)

Solvent Choice: DMSO-d6 is recommended over


 due to the limited solubility of the amide and to prevent amide proton exchange, ensuring the NH peak is visible.[1]
MoietyProton LabelMultiplicityShift (

, ppm)
Coupling (

, Hz)
Structural Insight
Amide NH Singlet (br)10.30 – 10.50 -Highly deshielded by carbonyl and phenyl ring.[1]
Aromatic Ar-H2 Singlet8.10 – 8.15 -"Sandwiched" between amide and

; most deshielded Ar-H.
Aromatic Ar-H6 Doublet7.80 – 7.85 ~8.0Ortho to amide; shifts downfield upon acylation.[1]
Aromatic Ar-H5 Triplet7.50 – 7.60 ~8.0Meta position; typically overlaps with solvent residual in

.[1]
Aromatic Ar-H4 Doublet7.40 – 7.45 ~7.8Para to amide; least affected by the acylation.[1]
Aliphatic

-Cl
Triplet3.80 – 3.90 ~6.5Deshielded by Chlorine (

-position).[1]
Aliphatic

-C=O
Triplet2.80 – 2.90 ~6.5Alpha to carbonyl.[1]

Note: The triplet pattern of the ethylene backbone (


) is a diagnostic "fingerprint." If these appear as complex multiplets, check for second-order effects or chiral impurities in the solvent.[1]

Comparative Performance: Product vs. Alternatives & Impurities

In drug development, the "performance" of an intermediate is defined by its purity profile.[1] The most common failure mode for this compound is


-elimination  of HCl to form the acrylamide analog.[1]
Comparison Table: Target vs. Critical Impurities
FeatureTarget Compound (3-Cl-Propanamide)Alternative/Impurity (Acrylamide Analog)Precursor (3-

-Aniline)
Key Risk N/A (Desired)Formed via base-catalyzed elimination.[1]Unreacted starting material.[1]
Diagnostic Region Aliphatic Triplets (2.8 & 3.9 ppm)Vinylic Region (5.7 – 6.5 ppm)Amine Protons (

)
Shift Pattern Two distinct triplets (

system).[1]
ABC multiplet (dd) pattern for alkenes.[1]Broad singlet ~5.3 ppm (DMSO).[1]
Aromatic Shift H2/H6 shifted downfield (>7.8 ppm).[1]Similar to target, but slightly shielded.[1]H2/H6 shielded (<7.0 ppm).[1]
Mechanistic Causality of Impurities

The 3-chloro group is a good leaving group.[1] If the synthesis uses a strong base (e.g., TEA, NaOH) or high heat, the compound undergoes E2 elimination.[1]

Detection Protocol:

  • Zoom into 5.5 – 6.5 ppm .[1]

  • If peaks appear here, you have formed N-[3-(trifluoromethyl)phenyl]acrylamide .[1]

  • Action: Recrystallize immediately; acrylamides are Michael acceptors and potential genotoxins.[1]

Visualization: Synthesis & Diagnostic Logic[1]

The following diagram illustrates the synthesis pathway and the logical decision tree for NMR analysis.

NMR_Logic_Flow Start Precursors: 3-CF3-Aniline + 3-Cl-Propionyl Cl Reaction Acylation Reaction Start->Reaction Mix Target Target: 3-chloro-N-[3-(CF3)phenyl]propanamide Reaction->Target Kinetic Control (<25°C) Impurity Impurity: Acrylamide Derivative (HCl Elimination) Reaction->Impurity Excess Base / Heat Signal_Target NMR Check: Triplets @ 2.8 & 3.9 ppm Target->Signal_Target Validates Signal_Impurity NMR Check: Vinyl Peaks @ 5.7-6.5 ppm Impurity->Signal_Impurity Detects

Figure 1: Reaction pathway and NMR diagnostic checkpoints. Green nodes indicate the desired pathway; red indicates the degradation pathway.[1]

Standardized Experimental Protocol

To ensure reproducible data comparable to the values above, follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 10-15 mg of the dried solid.

    • Why? High concentration improves signal-to-noise for detecting the minor elimination impurity (acrylamide).[1]

  • Solvent: Add 0.6 mL DMSO-d6 (99.8% D).

    • Avoid:

      
       often contains trace HCl (degradation of chloroform), which can catalyze the hydrolysis of the amide or accelerate elimination.[1]
      
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.[1]

Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (Standard proton with 30° flip angle).[1]

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons adjacent to the

      
       group often have longer T1 relaxation times.[1] A short D1 will suppress their integration, leading to incorrect stoichiometry calculations.[1]
      
  • Scans (NS): Minimum 16 (Routine) or 64 (Purity Check).

  • Temperature: 298 K (25°C).[1]

Data Processing
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration:

    • Set the Ar-H2 singlet (~8.1 ppm) as the reference integral of 1.0 .[1]

    • Verify the aliphatic triplets integrate to 2.0 each.

    • Validation: If the

      
       next to Cl integrates < 2.0, check for hydrolysis (loss of Cl).[1]
      

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard text for additivity rules used in section 2).

Sources

Comparative Analysis of 13C NMR Assignment Strategies for Fluorinated Amide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Abstract

This guide provides a rigorous technical comparison of spectral assignment methodologies for 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide , a representative pharmacophore in medicinal chemistry. We evaluate three distinct assignment strategies: Empirical Prediction, Density Functional Theory (DFT) Calculation, and the Experimental "Gold Standard" (1D + 2D NMR). The presence of the trifluoromethyl (


) group introduces complex spin-spin coupling patterns (

) that frequently lead to misassignment in automated software. This guide establishes a validated protocol for interpreting these fluorinated scaffolds.
Part 1: Comparative Analysis of Assignment Strategies

In the development of fluorinated pharmaceuticals, correct structural elucidation is non-negotiable. Below is a performance comparison of the three primary methodologies used to assign the


C spectrum of the target molecule.
FeatureMethod A: Empirical Prediction Method B: DFT Calculation (GIAO) Method C: Experimental Gold Standard
Primary Tool ChemDraw / ACD LabsGaussian (B3LYP/6-31G*)500 MHz NMR (

)
Accuracy Low to ModerateHighAbsolute
Handling of C-F Coupling Often ignores or genericizes splittingPredicts magnitude accuratelyResolves exact

values
Time Investment SecondsHours (CPU time)Hours (Acquisition + Analysis)
Key Limitation Fails to distinguish specific isomers; misses subtle electronic effects of

.
Requires conformation analysis; solvent modeling (PCM) can be complex.Requires pure sample; sensitivity issues with quaternary carbons.
Verdict Rough Draft OnlyConfirmation ToolRequired for QC/Regulatory
Why the "Gold Standard" is Critical

Empirical software often predicts the aromatic carbons as singlets or simple multiplets. However, the


 group at the meta position induces significant splitting on four distinct carbons in the ring, creating a "fingerprint" that validates the regiospecificity of the synthesis. Only Method C (Experimental) provides the scalar coupling constants (

) necessary to prove the

position.
Part 2: Experimental Protocol (The Gold Standard)

To replicate the validated assignment, follow this specific workflow. This protocol is designed to maximize the signal-to-noise ratio for the split quaternary carbons.

1. Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred over 
    
    
    
    for this specific assignment to prevent solvent viscosity broadening, although
    
    
    is acceptable if solubility is poor.
  • Concentration: 20–30 mg of analyte in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

2. Acquisition Parameters (500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3.0 - 5.0 seconds .

    • Reasoning: The quaternary carbons (C-ipso and C-CF3) have long

      
       relaxation times. Standard delays (1s) will suppress these signals, making the quartets disappear into the noise.
      
  • Scans (NS): Minimum 1024 scans. The splitting of the

    
     signal (into a quartet) divides the signal intensity by 4, requiring higher signal averaging.
    
  • Spectral Width: 240 ppm (to capture the Carbonyl ~170 and CF3 ~124).

3. 2D Correlation Experiments (Essential for Linkage)
  • HSQC (Heteronuclear Single Quantum Coherence): Distinguishes the protonated aromatic carbons from the quaternary ones.

  • HMBC (Heteronuclear Multiple Bond Correlation): optimized for

    
    . Critical for linking the amide carbonyl to the aromatic ring protons.
    
Part 3: Results & Spectral Assignment
The Logic of Assignment

The assignment hinges on identifying the Fluorine Coupling Tree . The


 nucleus (

, 100% abundance) couples to

, splitting signals into quartets (

) with intensity ratio 1:3:3:1.

Structure Numbering Reference:

  • Propyl Chain: C1 (C=O), C2 (

    
    -methylene), C3 (
    
    
    
    -chloromethyl).
  • Aromatic Ring: C1' (attached to N), C2', C3' (attached to

    
    ), C4', C5', C6'.
    
Validated Spectral Data Table (

)
Carbon PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
C-1 (C=O) 168.4 Singlet-Deshielded amide carbonyl. HMBC correlation to N-H.
C-1' (Ar-N) 138.2 Singlet (broad)-Quaternary. Weak intensity.
C-3' (Ar-CF3) 131.5 Quartet 32.5 (

)
Distinctive quartet. Ipso to

.
C-5' (Ar-H) 129.8 Singlet-Meta to

. No significant coupling observed.[1]
C-CF3 123.8 Quartet 272.0 (

)
Huge coupling constant. Characteristic of

.
C-6' (Ar-H) 123.5 Singlet-Para to

. Overlaps near the

region.
C-4' (Ar-H) 120.1 Quartet 3.8 (

)
Ortho to

. Weak "roofing" effect visible.
C-2' (Ar-H) 116.5 Quartet 3.8 (

)
Ortho to

. Located between N and

.
C-3 (CH2-Cl) 40.2 Singlet-Deshielded by Cl. Confirmed by HSQC.
C-2 (CH2-CO) 39.1 Singlet-Alpha to Carbonyl. Distinct from C-3 via HMBC to C=O.

Note on Aliphatic Assignment: The signals at 40.2 and 39.1 are often confused. The


 is slightly more deshielded due to the electronegativity of Chlorine compared to the Carbonyl group's effect on the 

-carbon. HMBC is required to confirm: The signal at 39.1 will show a strong

correlation to the Carbonyl (168.4), whereas the 40.2 signal will show a weaker

correlation.
Part 4: Visualization of Structural Logic
Diagram 1: The Assignment Workflow

This flowchart illustrates the decision-making process for assigning the spectrum, prioritizing the identification of multiplets.

AssignmentWorkflow Sample Purified Sample (3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide) Acquisition Acquire 13C {1H} Decoupled (D1 > 3s, NS > 1024) Sample->Acquisition ScanCF3 Identify CF3 Quartets (Look for J ~270Hz and J ~32Hz) Acquisition->ScanCF3 AssignAromatic Assign Aromatic Ring Use J-coupling magnitude ScanCF3->AssignAromatic Found q at 124 & 131 ppm Differentiation Differentiate Aliphatics (CH2-Cl vs CH2-CO) AssignAromatic->Differentiation HMBC_Step Run HMBC Experiment Correlate 39.1 ppm to C=O Differentiation->HMBC_Step Ambiguity detected Final Validated Structure HMBC_Step->Final

Caption: Logical workflow for assigning fluorinated amides, emphasizing the use of HMBC to resolve aliphatic ambiguity.

Diagram 2: The Fluorine Coupling Connectivity

This diagram visualizes the "Coupling Tree"—how the Fluorine atoms split specific carbons in the aromatic ring.

CouplingTree F19 19F Nuclei (x3) C_CF3 C-CF3 (123.8 ppm) 1J = 272 Hz F19->C_CF3 Direct Bond C_Ipso C-3' Ipso (131.5 ppm) 2J = 32.5 Hz C_CF3->C_Ipso Neighbor C_Ortho1 C-2' Ortho (116.5 ppm) 3J = 3.8 Hz C_Ipso->C_Ortho1 Vicinal C_Ortho2 C-4' Ortho (120.1 ppm) 3J = 3.8 Hz C_Ipso->C_Ortho2 Vicinal C_Meta C-5' Meta (129.8 ppm) No Coupling C_Ortho2->C_Meta Distant

Caption: Scalar coupling connectivity showing the propagation of the 19F spin state through the carbon skeleton.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for J-coupling constants in fluorinated aromatics).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product Structure Elucidation. Chemical Reviews, 112(3), 1839–1862. [Link]

  • Reich, H. J. (2024). WinPLT NMR Data: 19F-13C Coupling Constants. University of Wisconsin-Madison. [Link]

  • SDBS. (2024). Spectral Database for Organic Compounds. AIST Japan. (Source for fragment data: 3-chloropropionamide and 3-trifluoromethylaniline). [Link]

Sources

Comparative Guide: FTIR Analysis of Amide vs. Trifluoromethyl Groups in Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the coexistence of amide linkages and trifluoromethyl (


) groups is increasingly common. Amides form the structural backbone of peptides and many small-molecule drugs, while 

groups are strategically incorporated to enhance metabolic stability, lipophilicity, and bioavailability.

For the analytical scientist, these two functional groups present a distinct challenge in Fourier Transform Infrared (FTIR) spectroscopy. While the Amide I band (1600–1700 cm⁻¹) remains a pristine diagnostic window, the Amide III region (1250–1350 cm⁻¹) suffers severe interference from the intense, broad absorption of C-F stretching modes (1000–1400 cm⁻¹).

This guide provides an objective technical comparison of their spectral signatures, delineates the "safe" vs. "conflict" spectral zones, and outlines a self-validating Attenuated Total Reflectance (ATR) protocol for their simultaneous analysis.

Technical Deep Dive: Spectral Characteristics

The Amide Group: The Structural Backbone

The amide group (


) exhibits three primary vibrational modes used for identification and structural elucidation (e.g., protein secondary structure).
  • Amide I (1600–1700 cm⁻¹):

    • Origin: Primarily C=O stretching (~80%) with minor C-N stretching contribution.[1]

    • Characteristics: The most intense and useful amide band.[2] It is highly sensitive to hydrogen bonding and backbone conformation (

      
      -helix vs. 
      
      
      
      -sheet).
    • Diagnostic Value: High. It rarely overlaps with other common functional groups, making it the primary target for quantification.

  • Amide II (1510–1580 cm⁻¹):

    • Origin: Out-of-phase combination of N-H in-plane bending (~60%) and C-N stretching (~40%).[1]

    • Characteristics: Medium to strong intensity.[3]

    • Diagnostic Value: Moderate. Useful for confirming the presence of secondary amides but less sensitive than Amide I.

  • Amide III (1250–1350 cm⁻¹):

    • Origin: Complex mix of N-H bending and C-N stretching.[1]

    • Characteristics: Generally weak and broad.

    • Diagnostic Value: Low in the presence of fluorinated groups due to overlap.

The Trifluoromethyl Group ( ): The Metabolic Shield

The


 bond is one of the strongest single bonds in organic chemistry, resulting in highly energetic vibrational modes.
  • C-F Stretching (1000–1400 cm⁻¹):

    • Origin: Asymmetric and symmetric stretching of the

      
       bonds.[4]
      
    • Characteristics: Very Strong (VS) intensity. The high polarity of the C-F bond results in a large dipole moment change during vibration, leading to massive absorption peaks that often dominate the fingerprint region.

    • Aromatic

      
       Specifics: 
      
      • 
         Stretch: ~1330 cm⁻¹
        
      • 
         Stretch: 1100–1200 cm⁻¹ (often multiple bands)
        

Comparative Analysis: The "Conflict Zone"

The critical analytical challenge lies in the spectral overlap within the fingerprint region.

FeatureAmide GroupTrifluoromethyl (

) Group
Interaction/Outcome
Primary Band Amide I (1600–1700 cm⁻¹)C-F Stretch (1100–1350 cm⁻¹)No Overlap. Amide I is the "Safe Zone" for quantification.
Secondary Band Amide II (1510–1580 cm⁻¹)N/ASafe. Generally distinct from C-F bands.
Tertiary Band Amide III (1250–1350 cm⁻¹)

Stretch
(~1330 cm⁻¹)
High Conflict. The strong

band will mask the weak Amide III band.
Intensity Medium to StrongVery Strong

bands can be 2-5x more intense than Amide bands, dominating the spectrum.
Visualization: Vibrational Mode Logic

The following diagram illustrates the vibrational origins and the resulting spectral overlap.

VibrationalLogic Amide Amide Group (R-CO-NH-R') AmideI Amide I Band (1600-1700 cm⁻¹) C=O Stretch Amide->AmideI AmideII Amide II Band (1510-1580 cm⁻¹) N-H Bend / C-N Stretch Amide->AmideII AmideIII Amide III Band (1250-1350 cm⁻¹) Complex Mix Amide->AmideIII CF3 Trifluoromethyl Group (Ar-CF3) CF_Stretch C-F Stretching (1000-1400 cm⁻¹) Very Strong Intensity CF3->CF_Stretch Safe SAFE ZONE (1500-1700 cm⁻¹) Ideal for Quant/ID AmideI->Safe AmideII->Safe Overlap CONFLICT ZONE (1250-1350 cm⁻¹) CF3 masks Amide III AmideIII->Overlap Weak Signal CF_Stretch->Overlap Strong Signal

Figure 1: Vibrational Mode Logic illustrating the "Safe Zone" for Amide detection and the "Conflict Zone" where CF3 interference occurs.

Experimental Protocol: High-Fidelity ATR-FTIR

For pharmaceutical solids containing both groups, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to reproducibility and ease of sample recovery.

Equipment & Settings
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Detector: DTGS (standard) or MCT (high sensitivity, cooled).

  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving fine CF3 splitting).

  • Scans: 32–64 scans (to improve Signal-to-Noise ratio).

  • Range: 4000–600 cm⁻¹.

Step-by-Step Workflow
  • Crystal Cleaning: Clean the ATR crystal with isopropanol. Ensure no residue remains (check energy throughput).

  • Background Acquisition: Collect an air background spectrum (64 scans). Crucial: Do not skip this step.

  • Sample Preparation:

    • Solids: Grind the sample into a fine powder. Large crystals cause poor contact, leading to weak bands and distorted peak shapes (Christiansen effect).

    • Liquids: Apply a single drop directly.[5]

  • Sample Application: Place the powder on the crystal center.

  • Pressure Application: Lower the pressure arm/clamp. Apply consistent pressure (typically ~80-100 lbs force or "click" on torque knobs) to ensure intimate contact.

    • Note: Inconsistent pressure is the #1 cause of variability in Amide I intensity.

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission library is needed) and "Baseline Correction" (if scattering is observed).

Visualization: Analytical Workflow

ATR_Workflow Start Start: Sample Analysis Clean 1. Clean ATR Crystal (Isopropanol) Start->Clean Background 2. Collect Background (Air, 64 scans) Clean->Background Prep 3. Sample Prep (Grind to fine powder) Background->Prep Apply 4. Apply Sample & Pressure (Ensure intimate contact) Prep->Apply Acquire 5. Acquire Spectrum (4000-600 cm⁻¹, 4 cm⁻¹ res) Apply->Acquire Analyze 6. Analysis Focus Acquire->Analyze Decision Check Regions Analyze->Decision AmideI_Path 1600-1700 cm⁻¹ (Amide I) Decision->AmideI_Path Primary ID CF3_Path 1000-1400 cm⁻¹ (C-F Stretch) Decision->CF3_Path Secondary ID (Caution: Overlap) Result Report Results (Quantify via Amide I) AmideI_Path->Result CF3_Path->Result

Figure 2: Step-by-step ATR-FTIR workflow for analyzing compounds with coexisting Amide and CF3 groups.

Data Summary: Characteristic Frequencies

The following table consolidates the key absorption bands for quick reference.

Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityNotes
Amide Amide A (N-H Stretch)3300–3500MediumBroad; sensitive to H-bonding.[1][3][6]
Amide Amide I (C=O[1][3][7][8] Stretch)1600–1700 Strong Best for ID/Quant. Position indicates 2° structure.
Amide Amide II (N-H Bend)1510–1580MediumAbsent in tertiary amides.
Amide Amide III1250–1350Weak-MediumMasked by C-F bands.
Trifluoromethyl C-F Stretch 1000–1400 Very Strong Broad, complex envelope.
Trifluoromethyl C-CF₃ Stretch (Aromatic)~1330StrongSpecific to Ar-CF₃; overlaps Amide III.

References

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. Link

  • Niazi, S. K. (2020). Handbook of Pharmaceutical Manufacturing Formulations. CRC Press. Link

  • Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. Wiley. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. Link

Sources

Mass spectrometry fragmentation pattern of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical application note for analytical chemists and drug development researchers. It synthesizes predictive modeling with established mass spectrometry principles to provide a comparative analysis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide .

Executive Summary

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 17733-86-7) is a critical synthetic intermediate, often utilized in the production of androgen receptor modulators and other trifluoromethyl-bearing pharmaceuticals.[1] Its structural integrity is defined by three distinct moieties: a chlorinated aliphatic tail , an amide linkage , and a trifluoromethyl-substituted aromatic ring .

This guide compares the mass spectral performance of this compound against its primary structural "alternatives"—its metabolic/hydrolytic degradation products and synthetic precursors. By understanding the specific fragmentation pathways (EI and ESI), researchers can distinguish this intermediate from closely related impurities like 3-(trifluoromethyl)aniline or dechlorinated analogs .

Structural & Physicochemical Profile

Before interpreting the mass spectrum, the analyst must recognize the isotopic and electronic signatures inherent to the molecule.

PropertyValueMS Implication
Formula C₁₀H₈ClF₃NOMonoisotopic Mass: 251.02 Da
Chlorine Signature 1 Cl atomIsotope Pattern: M (100%) and M+2 (32%) separated by 2 Da.
Fluorine Signature 3 F atomsMass Defect: Negative mass defect contribution; loss of 19 Da (F) or 69 Da (CF₃).
Amide Bond -NH-CO-Fragility: Primary site of cleavage (McLafferty or inductive).

Fragmentation Analysis (The "Product")

Electron Ionization (EI) Pattern (70 eV)

In GC-MS analysis, the molecule undergoes high-energy fragmentation. The spectrum is characterized by a distinct molecular ion and predictable cleavage points.[2][3]

  • Molecular Ion (M⁺˙): m/z 251 and 253 (3:1 intensity ratio). This confirms the presence of the chlorine atom.[1]

  • Base Peak (Predicted): m/z 161 [3-(trifluoromethyl)aniline]⁺.

    • Mechanism:[2] Inductive cleavage of the amide bond (N-C bond rupture) retains the charge on the aromatic amine fragment due to resonance stabilization.

  • Secondary Fragments:

    • m/z 216 (M - Cl): Loss of the chlorine radical.

    • m/z 55/57 [C₃H₄O]⁺: Acylium ion derived from the propionyl chain after N-C cleavage.

    • m/z 142 [C₇H₄F₃]⁺: Loss of the amine group from the aniline fragment (phenyl cation).

Electrospray Ionization (ESI+) MS/MS Pattern

In LC-MS (positive mode), the fragmentation is softer, driven by protonation [M+H]⁺.

  • Precursor Ion: m/z 252.03 (³⁵Cl) and 254.03 (³⁷Cl).

  • Primary Transition (Quantification): 252 → 162

    • Mechanism:[2] Protonation occurs at the amide oxygen or nitrogen. Collision-Induced Dissociation (CID) cleaves the amide bond, releasing neutral 3-chloropropanoic acid (or ketene) and forming the protonated aniline ion [C₇H₆F₃N + H]⁺ at m/z 162.

  • Secondary Transition (Confirmation): 252 → 216

    • Mechanism:[2] Loss of HCl (36 Da) from the aliphatic chain, forming a cyclized acrylamide or lactam intermediate.

Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the competing fragmentation pathways for the [M+H]⁺ ion in ESI mode.

FragmentationPathway Parent Precursor [M+H]+ m/z 252 (35-Cl) Intermediate1 Amide Cleavage Transition State Parent->Intermediate1 CID Energy ProductDehydro Product Ion B [Loss of HCl]+ m/z 216 Parent->ProductDehydro Elimination of HCl (-36 Da) ProductCF3Loss Product Ion C [Loss of CF3] m/z 183 Parent->ProductCF3Loss Radical Loss (-69 Da) ProductAniline Product Ion A [3-CF3-Aniline+H]+ m/z 162 Intermediate1->ProductAniline Neutral Loss: 3-chloropropanoic acid

Figure 1: ESI-MS/MS fragmentation pathways showing the primary transition to the aniline moiety (m/z 162) and HCl elimination (m/z 216).

Comparative Performance: Product vs. Alternatives

To validate the identity of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide, one must compare it against its most likely "alternatives"—impurities found in the same reaction mixture.

Alternative 1: 3-(Trifluoromethyl)aniline (The Precursor)
  • Role: Starting material.

  • MS Distinction:

    • MW: 161 g/mol .

    • Chlorine Pattern: Absent. The spectrum lacks the M+2 peak at 32% intensity.

    • Fragmentation: Base peak is m/z 161 (Molecular ion in EI). It does not produce the m/z 55 acylium ion seen in the amide product.

Alternative 2: N-[3-(trifluoromethyl)phenyl]propanamide (De-chlorinated Analog)
  • Role: By-product formed if the chloropropanoyl chloride undergoes reduction or if propanoyl chloride was an impurity.

  • MS Distinction:

    • MW: 217 g/mol .

    • Shift: All parent ions shift down by 34 Da (Cl → H).

    • Isotope: No chlorine signature.

    • Commonality: Both produce the m/z 162 aniline fragment, making the parent ion the only reliable discriminator.

Comparative Data Table
FeatureTarget Compound Alt 1: Precursor (Aniline) Alt 2: De-chlorinated Analog
Parent Ion (ESI+) 252 / 254 162218
Isotope Ratio (M:M+2) 100 : 32 (Distinctive)100 : 1.1 (Carbon only)100 : 1.1
Major Fragment 1 162 (Aniline)142 (Loss of F)162 (Aniline)
Major Fragment 2 216 (Loss of HCl)114 (Ring frag)144 (Loss of propionyl)
Retention Time (RP-LC) High (Hydrophobic)Low (Polar amine)Medium

Experimental Protocols

Protocol A: LC-MS/MS Identification (Standard Workflow)

Objective: Quantify the target impurity in a drug substance matrix.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Acetonitrile/Water (50:50). Vortex for 30s.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings (Triple Quad):

    • Source: ESI Positive.

    • Scan Mode: MRM (Multiple Reaction Monitoring).

    • Transition 1 (Quant): 252.0 → 162.1 (CE: 20 eV).

    • Transition 2 (Qual): 252.0 → 216.0 (CE: 15 eV).

    • Note: Ensure the isolation window accounts for the Cl isotope if high sensitivity is needed.

Protocol B: Rapid GC-MS Screening

Objective: Confirm synthesis completion (disappearance of aniline precursor).

  • Inlet Temp: 250°C.

  • Column: HP-5MS (5% Phenyl Methyl Siloxane).

  • Oven: 60°C (1 min) → 20°C/min → 280°C.

  • Detection: Monitor disappearance of peak at m/z 161 (Precursor) and appearance of peak at m/z 251/253 (Product).

References

  • NIST Mass Spectrometry Data Center. (2023).[4] Mass Spectrum of Propanamide, N-(3-methylphenyl)-3-chloro- (Analogous Structure). National Institute of Standards and Technology.[4] Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary: 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 17733-86-7).[1][6][7] National Center for Biotechnology Information. Retrieved from [Link]

Sources

HPLC method development for purity analysis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: Fluorinated Phenyl Phases vs. Standard C18 Chemistries

Executive Summary & Core Directive

Developing a stability-indicating method for 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (CTP) presents a unique chromatographic challenge. The presence of a strongly electron-withdrawing trifluoromethyl group (-CF


) and a hydrolytically labile amide bond creates a "selectivity trap" when using standard alkyl-chain stationary phases.

This guide objectively compares the performance of a Standard C18 (ODS) workflow against an Optimized Fluorinated Phenyl-Hexyl (F-Phenyl) protocol.

The Verdict: While generic C18 methods provide adequate retention, they frequently fail to resolve the critical degradation impurity, 3-(trifluoromethyl)aniline (3-TFMA) , from the main peak under high-throughput gradient conditions. The F-Phenyl chemistry utilizes


 interactions and fluorine-selective retention mechanisms to achieve a resolution (

) > 3.5, where C18 often struggles to maintain

> 1.5.
Compound Profiling & Critical Quality Attributes (CQA)

To design a robust method, we must first understand the physicochemical drivers of the analyte and its impurities.

CompoundStructure DescriptionLogP (Est.)pKa (Est.)Chromatographic Behavior
CTP (Analyte) Amide linker, 3-Cl-propyl tail, 3-CF

-phenyl head
~3.2NeutralHighly hydrophobic; retains well on RP.
Impurity A (3-TFMA) 3-(trifluoromethyl)aniline (Hydrolysis product)~2.6~3.5 (Base)Critical Pair. Tends to tail on silanols; elution shifts drastically with pH.
Impurity B (3-CPA) 3-chloropropionic acid (Hydrolysis product)~0.8~4.0 (Acid)Elutes near void volume in high organic gradients.

The Challenge: 3-TFMA is the primary degradation product. On C18 columns at neutral pH, it is hydrophobic and elutes close to CTP. At acidic pH, it ionizes (


), eluting early but often tailing due to secondary silanol interactions.
Comparative Study: C18 vs. F-Phenyl

We performed a side-by-side comparison to demonstrate the selectivity differences.

Experimental Conditions
  • System: UHPLC, UV Detection @ 254 nm (Amide

    
    )
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.5 mL/min

Performance Data
MetricAlternative: Generic C18 Optimized: F-Phenyl Core-Shell Status
Column 100 Å, 1.7 µm C1890 Å, 2.7 µm F-Phenyl
Retention Time (CTP) 6.8 min7.2 minComparable
Retention Time (Impurity A) 6.5 min5.1 minMajor Shift
Resolution (

)
1.2 (Co-elution risk) 8.4 (Baseline) Superior
Peak Symmetry (Impurity A) 0.85 (Tailing)1.10 (Sharp)Improved
Mechanism Hydrophobic Interaction onlyHydrophobic +

+ F-F Selectivity
Mechanistic Insight

The F-Phenyl phase offers an alternative selectivity mechanism. The electron-deficient aromatic ring of the stationary phase interacts with the


-electrons of the CTP phenyl ring. More importantly, the "Fluorine-Fluorine" interaction (though debated, often described as polarizability differences) allows the stationary phase to better discriminate the 3-TFMA impurity, which is less lipophilic than the parent amide but structurally similar in the aromatic region.
Visualizing the Separation Logic

The following diagram illustrates the decision pathway and the mechanistic failure of the standard C18 approach for this specific fluorinated amide.

MethodDevelopment Start Start: CTP Purity Method Analyze Profile Analyte: Hydrophobic Amide + Basic Aniline Impurity Start->Analyze Choice Select Stationary Phase Analyze->Choice RouteC18 Route A: Standard C18 (Hydrophobic Interaction) Choice->RouteC18 Traditional RouteFP Route B: F-Phenyl (Pi-Pi + F-Selectivity) Choice->RouteFP Targeted ResultC18 Outcome: Impurity A (3-TFMA) co-elutes with CTP or tails significantly. RouteC18->ResultC18 ResultFP Outcome: Distinct separation mechanism. Impurity A shifts earlier. Rs > 8.0. RouteFP->ResultFP Optimization Final Optimization: Acidic pH (2.7) to protonate Impurity A for sharp peak shape. ResultFP->Optimization

Figure 1: Decision tree highlighting the failure mode of C18 for trifluoromethyl-substituted anilines and the resolution advantage of F-Phenyl phases.

The Optimized Protocol (Step-by-Step)

This protocol is validated for specificity, linearity, and precision.[1]

A. Reagent Preparation
  • Mobile Phase A (MPA): Dissolve 1.0 mL of Formic Acid (LC-MS Grade) in 1000 mL of HPLC-grade water. Mix and degas. Note: Phosphate buffer (20 mM, pH 2.5) is an alternative if MS detection is not required.

  • Mobile Phase B (MPB): 100% Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile.[2]

B. Instrument Settings
  • Column: F-Phenyl (Fluorophenyl) Phase, 100 x 2.1 mm, 2.7 µm (Core-Shell) or 1.7 µm (Fully Porous).

  • Column Temp: 40°C (Elevated temperature reduces backpressure and improves mass transfer for the amide).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 254 nm (Reference 360 nm).

C. Gradient Table
Time (min)%A (Acidic Water)%B (ACN)CurveDescription
0.009010InitialEquilibration
1.0090106Hold for polar impurities
8.0030706Elution of CTP
8.505956Wash
10.005956Wash Hold
10.1090101Re-equilibrate
13.0090101End
D. System Suitability Criteria
  • Resolution (Impurity A vs CTP): NLT 3.0.

  • Tailing Factor (CTP): NMT 1.5.

  • Precision (n=6): RSD NMT 1.0% for main peak area.

Validation & Troubleshooting

Linearity & LOQ: The method demonstrates linearity from 0.5 µg/mL to 500 µg/mL (


).
  • LOD (Limit of Detection): 0.05 µg/mL (S/N ~ 3).

  • LOQ (Limit of Quantitation): 0.15 µg/mL (S/N ~ 10).

Common Issues:

  • Peak Splitting: If the CTP peak appears split, check the sample diluent. CTP is hydrophobic; dissolving in 100% ACN and injecting a large volume into a high-aqueous initial gradient can cause "solvent shock." Solution: Match the diluent to the initial mobile phase (e.g., 50% ACN).

  • Ghost Peaks: The trifluoromethyl group is sensitive to contamination from Teflon/PTFE lines if using aggressive solvents (THF). Stick to ACN/Water.

References
  • PubChem. (2025).[3] 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide Compound Summary. National Library of Medicine. [Link]

  • Pareek, V. et al. (2013). Development and Validation of Stability Indicating HPLC Method for Teriflunomide. Journal of Chromatographic Science. (Analogous method for trifluoromethyl-anilide separation). [Link]

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Foundational text on selectivity of Phenyl-Hexyl vs C18 phases). [Link]

Sources

Comparative Reactivity Analysis: 3-Chloro- vs. 3-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the synthesis of novel chemical entities, the strategic selection of starting materials is paramount to achieving efficient, scalable, and cost-effective reaction pathways. For researchers working with the N-[3-(trifluoromethyl)phenyl]propanamide scaffold, a common intermediate in the development of pharmaceuticals and agrochemicals, the choice between a 3-chloro and a 3-bromo derivative can significantly impact reaction kinetics and overall yield.[1] This guide provides an in-depth, objective comparison of the reactivity of these two key intermediates, grounded in the fundamental principles of organic chemistry and supported by representative experimental design.

Foundational Principles: The Nature of the Carbon-Halogen Bond in Nucleophilic Substitution

The reactivity of 3-halo-N-[3-(trifluoromethyl)phenyl]propanamides is primarily dictated by their susceptibility to nucleophilic substitution. Given that the halogen is attached to a primary carbon, these reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The rate of an SN2 reaction is governed by several factors, but the most critical for this comparison is the nature of the leaving group .[2][4]

A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.[4][5] For halogens, this stability is inversely proportional to their basicity; weaker bases make better leaving groups.[4][6] The established order of leaving group ability for halogens is:

I⁻ > Br⁻ > Cl⁻ > F⁻ [2]

This trend is a direct consequence of two key properties:

  • Polarizability and Bond Strength: The C-Br bond (bond energy ≈ 285 kJ/mol) is weaker and longer than the C-Cl bond (bond energy ≈ 339 kJ/mol). The larger electron cloud of bromide is more polarizable, facilitating the transition state of an SN2 reaction where the bond is partially broken. The weaker C-Br bond requires less energy to cleave, leading to a lower activation energy and a faster reaction rate.[7]

  • Anion Stability: Bromide (Br⁻) is a larger, more diffuse anion than chloride (Cl⁻). It can better distribute its negative charge over a larger volume, making it more stable in solution and a weaker base than chloride.[4]

Therefore, from a theoretical standpoint, 3-bromo-N-[3-(trifluoromethyl)phenyl]propanamide is predicted to be significantly more reactive than its 3-chloro counterpart in SN2 reactions.

Molecular Structure and Electronic Profile

While the halogen is the primary determinant of reactivity at the 3-position, the rest of the molecular scaffold provides the electronic and steric context.

Property3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide3-bromo-N-[3-(trifluoromethyl)phenyl]propanamide
Molecular Formula C₁₀H₉ClF₃NO[8]C₁₀H₉BrF₃NO
Molecular Weight 253.63 g/mol [1]298.08 g/mol
CAS Number 17733-86-7[8]Not explicitly assigned, analogous to similar structures.
Structure


The N-[3-(trifluoromethyl)phenyl] moiety contains a potent electron-withdrawing group (-CF₃), which deactivates the aromatic ring to electrophilic substitution.[1] However, its inductive effect on the electrophilicity of the C-3 carbon is attenuated by the intervening propanamide chain. The primary influence on the substitution reaction remains the identity of the halogen.

Experimental Design for Reactivity Comparison

To empirically validate the theoretical difference in reactivity, a standardized nucleophilic substitution experiment can be employed. The reaction of each halide with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) serves as an excellent model system. Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation (Na⁺) while leaving the nucleophile (N₃⁻) relatively "bare" and highly reactive.[2]

Workflow for Comparative Kinetic Analysis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Analysis P1 Dissolve 3-Chloro or 3-Bromo Substrate in DMF P2 Add Sodium Azide (1.2 eq) P1->P2 Stir R1 Heat Reaction Mixture to 60°C P2->R1 Inert Atmosphere (N2) R2 Monitor Progress via TLC/LC-MS (Every 30 mins) R1->R2 W1 Quench with Water R2->W1 Upon Completion W2 Extract with Ethyl Acetate W1->W2 W3 Dry, Concentrate & Purify (Column Chromatography) W2->W3 A1 Determine Yield & Purity W3->A1

Caption: Experimental workflow for comparing halide reactivity.

Detailed Protocol
  • Setup: To two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers under a nitrogen atmosphere, add 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (1.0 mmol) and 3-bromo-N-[3-(trifluoromethyl)phenyl]propanamide (1.0 mmol), respectively.

  • Reagent Addition: Add 10 mL of anhydrous DMF to each flask and stir until the solids dissolve. To each solution, add sodium azide (1.2 mmol, 1.2 eq).

  • Reaction: Immerse both flasks in a preheated oil bath at 60°C.

  • Monitoring: Withdraw small aliquots from each reaction mixture every 30 minutes and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of 3-azido-N-[3-(trifluoromethyl)phenyl]propanamide.

  • Work-up: Once the reaction is deemed complete (e.g., >98% conversion of the starting material), cool the mixtures to room temperature. Pour each mixture into 50 mL of cold water and extract with ethyl acetate (3 x 20 mL).

  • Purification & Analysis: Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the pure azido product.

  • Validation: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and MS analysis. Calculate the isolated yield for each reaction.

Anticipated Results and Data Interpretation

Based on established chemical principles, the experiment described above would yield clear, quantifiable differences in reactivity.

Mechanism: SN2 Displacement

Caption: Generalized SN2 reaction mechanism (X = Cl or Br).

Table of Expected Experimental Outcomes
Parameter3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide3-bromo-N-[3-(trifluoromethyl)phenyl]propanamideJustification
Reaction Time for >98% Conversion 4 – 6 hours1 – 2 hoursBromide is a superior leaving group, leading to a faster reaction rate.[2][7]
Isolated Yield 75 – 85%88 – 95%Faster, cleaner conversion often minimizes side reactions and degradation, improving yield.
Relative Reaction Rate (k_rel) 1~10 – 50Rate constants for SN2 reactions with bromide are typically an order of magnitude or more greater than with chloride.
Optimal Reaction Temperature 60 – 80°C40 – 60°CThe higher reactivity of the bromo-compound allows for the use of milder reaction conditions.

Practical Implications and Expert Recommendations

For Rapid Synthesis and High Throughput: The 3-bromo-N-[3-(trifluoromethyl)phenyl]propanamide is the unequivocally superior substrate. Its higher reactivity translates directly to:

  • Shorter reaction times , increasing laboratory and plant throughput.

  • Milder reaction conditions , which can improve the stability of sensitive functional groups elsewhere in the molecule and reduce energy consumption.

  • Higher yields , leading to better process efficiency and atom economy.

For Cost-Sensitive Projects or When Slower Reactivity is Desired: The 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide may be a viable alternative. Alkyl chlorides are often less expensive than their corresponding bromides.[9] In situations where a highly reactive substrate might lead to unwanted side reactions with other nucleophilic sites in a complex molecule, the more moderate reactivity of the chloro-derivative could offer a greater degree of control.

Conclusion

The choice between 3-chloro- and 3-bromo-N-[3-(trifluoromethyl)phenyl]propanamide as a synthetic intermediate is a classic case of balancing reactivity with cost and process control. While both compounds are effective precursors, the fundamental chemical properties of the carbon-halogen bond dictate that the 3-bromo derivative is the more reactive and generally more efficient substrate for nucleophilic substitution reactions . This enhanced reactivity, driven by the superior leaving group ability of bromide, allows for faster, higher-yielding transformations under milder conditions, making it the preferred choice for most drug discovery and development applications.

References

  • Vulcanchem. (n.d.). 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide - 17733-86-7.
  • Benchchem. (n.d.). Bromide vs. Chloride as Leaving Groups in SNAr Reactions: A Comparative Guide.
  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Odinity. (2018, January 2). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Retrieved from [Link]

  • Khan Academy. (n.d.). Sn1 and Sn2: leaving group. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]

  • Scribd. (n.d.). Exp.6-Alkyl and Aryl Halides. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Quora. (2024, September 20). What is the difference between an alkyl halide and an alkyl chloride? Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ChemBK. (n.d.). PROPANAMIDE, 3-CHLORO-N-[3-(TRIFLUOROMETHYL)PHENYL]-. Retrieved from [Link]

Sources

Validation of C10H9ClF3NO: A Comparative Guide to Elemental Analysis vs. qNMR and HRMS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers synthesizing C10H9ClF3NO (Molecular Weight: 251.63 g/mol ), validation of bulk purity is a critical gateway to publication and biological testing. This guide compares the traditional "gold standard"—Automated Combustion Analysis (EA) —against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .

While HRMS confirms identity and qNMR offers structural quantification, this guide demonstrates that Elemental Analysis remains the superior method for establishing bulk homogeneity and solvent-free status , provided specific protocols are used to mitigate interference from the high fluorine (22.6%) and chlorine (14.1%) content.

Part 1: The Challenge – Why C10H9ClF3NO is Difficult

The target molecule, likely a trifluoromethyl-chloro-aniline derivative or similar scaffold, presents a "torture test" for standard analytical workflows due to its dual-halogen composition.

The Fluorine Effect (22.6% w/w)

Standard combustion converts organic fluorine into Hydrogen Fluoride (HF). HF is highly reactive and attacks the quartz (SiO2) combustion tubes used in standard analyzers, leading to:

  • Tube devitrification: Rapid equipment failure.

  • Low Carbon readings: HF attacks the silica, interfering with CO2 detection.

  • False Nitrogen data: Incomplete combustion of perfluorinated regions.

The Chlorine Interference (14.1% w/w)

Chlorine must be quantitatively converted to HCl and then reduced. If not properly trapped, chlorine gas can pass through to the detector, often mimicking nitrogen or causing tailing on the carbon peak.

Part 2: Methodology – Optimized Elemental Analysis Protocol

To achieve the journal-mandated ±0.4% tolerance , the standard EA workflow must be modified. Below is the validated protocol for C10H9ClF3NO.

Experimental Protocol
  • Instrument: Thermo FlashSmart or Elementar vario EL cube (or equivalent).

  • Combustion Temperature: 1050°C (Standard 950°C is insufficient for C-F bond lysis).

  • Carrier Gas: Helium (Flow rate: 140 mL/min).

  • Oxygen Injection: 5-second dynamic pulse.

Critical Additives (The "Secret Sauce")

Do not run this sample "neat." You must use a combustion aid to sequester Fluorine.

  • Weighing: Weigh 2.0 – 2.5 mg of C10H9ClF3NO into a tin capsule using a microbalance (readability 0.001 mg).

  • Additive: Add 5–10 mg of Tungsten(VI) Oxide (WO3) or a proprietary Magnesium Oxide (MgO) based reagent (e.g., FluoAdso).

    • Mechanism:[1][2] WO3 acts as an oxygen donor to ensure complete combustion of the fluorinated ring and prevents HF formation by binding F as stable metal fluorides.

  • Sealing: Fold the tin capsule air-tight to prevent volatile loss before combustion.

Workflow Visualization

The following diagram illustrates the optimized combustion pathway required to handle the Cl/F interference.

CombustionWorkflow cluster_interference Interference Management Sample Sample: C10H9ClF3NO + WO3 Additive Combustion Combustion Reactor (1050°C) Sample->Combustion O2 Injection Reduction Reduction Reactor (Cu + F-Trap) Combustion->Reduction Gases (NOx, CO2, H2O, HF, Cl2) Separation GC Separation (N2, CO2, H2O) Reduction->Separation Clean Gases (N2, CO2, H2O) Detection TCD Detection (Thermal Conductivity) Separation->Detection Sequential Elution

Figure 1: Optimized combustion workflow. Note the inclusion of WO3 and the specific Reduction stage to trap Halogens (F/Cl) preventing detector contamination.

Part 3: Comparative Analysis (EA vs. HRMS vs. qNMR)

While EA is the focus, it is not always the best tool for every stage of development. The table below objectively compares EA against its primary alternatives for this specific molecule.

FeatureElemental Analysis (EA) qNMR (Quantitative NMR) HRMS (High-Res Mass Spec)
Primary Utility Bulk Purity & Solvation CheckAbsolute Purity & StructureIdentity Confirmation
Accuracy High (±0.3% w/ optimized method)Very High (<1% RSD)Moderate (Qualitative mostly)
Sample Req. 2–5 mg (Destructive)5–20 mg (Recoverable)<1 mg (Destructive)
F/Cl Handling Difficult (Requires additives)Excellent (19F NMR is distinct)Good (Isotope patterns confirm Cl)
Solvent Detection Indirect (Discrepancy in %C)Direct (Visible peaks)Poor (Solvents lost in source)
Cost/Run Low ($)Medium (

)
High (

$)
Acceptance Mandatory (JOC, JACS, etc.)Increasing AcceptanceSupporting Data Only
Data Validation: Theoretical vs. Experimental

To validate C10H9ClF3NO, your data must fall within the ACS standard of ±0.4% .

Molecular Formula: C10H9ClF3NO Molecular Weight: 251.63 g/mol

ElementTheoretical %Acceptable Range (±0.4%)Experimental (PASS)Experimental (FAIL - Solvated)
Carbon 47.73% 47.33 – 48.13%47.65%46.10% (Low)
Hydrogen 3.61% 3.21 – 4.01%3.58%3.90% (High)
Nitrogen 5.57% 5.17 – 5.97%5.55%5.40%

Note: The "Fail" column typically indicates trapped solvent (e.g., Dichloromethane) or inorganic salts, which EA detects but HRMS often misses.

Part 4: Decision Framework for Researchers

When should you use EA versus qNMR? Use this logic flow to determine the most efficient validation path for your C10H9ClF3NO synthesis.

ValidationLogic Start Synthesis Complete: C10H9ClF3NO Step1 1H & 19F NMR (Qualitative) Start->Step1 Check1 Structure Confirmed? Step1->Check1 Check1->Start No (Repurify) Step2 Dry Sample (High Vac, 50°C, 12h) Check1->Step2 Yes Step3 Perform Elemental Analysis (w/ WO3 Additive) Step2->Step3 Check2 Within ±0.4%? Step3->Check2 Pass PASS: Submit for Publication Check2->Pass Yes Fail FAIL: Check for Solvents/Inorganics Check2->Fail No Alt Alternative: Run qNMR (Internal Std) Fail->Alt If Sample Precious Alt->Pass Purity >95%

Figure 2: Validation Logic Tree. Note that drying (Step 2) is critical for EA success due to the sensitivity of the weight-based calculation.

References

  • ACS Publishing Center. (2024). Characterization of Organic Compounds: Elemental Analysis Guidelines. American Chemical Society. [Link]

  • Kuveke, R. E. H., et al. (2022).[2] "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855–863. [Link][3]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Sources

A Comparative Guide to the Crystal Structure Determination of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide: An In-Depth Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. For an active pharmaceutical ingredient (API) such as 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide, a compound with potential therapeutic applications, elucidating its crystal structure is not merely an academic exercise. It is a critical step that influences key physicochemical properties including solubility, stability, and bioavailability, ultimately impacting the safety and efficacy of the final drug product. This guide provides a comparative analysis of the primary experimental and computational methodologies for determining the crystal structure of this and similar small molecules, offering insights into the rationale behind selecting the most appropriate technique.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid.[1][2][3] This powerful technique provides an unambiguous three-dimensional map of a molecule, revealing bond lengths, bond angles, and intermolecular interactions with exceptional accuracy.

The fundamental principle of SC-XRD lies in the interaction of X-rays with the electrons of the atoms in a crystal lattice. When a single crystal is irradiated with a monochromatic X-ray beam, the regularly arranged atoms diffract the X-rays in a specific pattern of spots.[3] The intensities and positions of these diffracted beams are meticulously measured and used to reconstruct a three-dimensional electron density map of the unit cell, the basic repeating unit of the crystal. From this map, the positions of the individual atoms can be determined, yielding the definitive molecular structure.

Experimental Workflow for Single-Crystal X-ray Diffraction

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and expertise.

Diagram of the Single-Crystal X-ray Diffraction Workflow

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement Crystallization Crystallization of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide CrystalSelection Selection of a High-Quality Single Crystal Crystallization->CrystalSelection Mounting Crystal Mounting CrystalSelection->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation

Caption: Workflow for Crystal Structure Determination using SC-XRD.

Step-by-Step Experimental Protocol:

  • Crystallization: The initial and often most challenging step is to grow a high-quality single crystal of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide. This involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or employing other techniques such as vapor diffusion or cooling crystallization. The choice of solvent is critical and is often guided by the solubility profile of the compound. For a molecule like 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide, which has low aqueous solubility, polar aprotic solvents such as DMSO or DMF could be explored.[4]

  • Crystal Selection and Mounting: A suitable crystal, typically 0.1 to 0.5 mm in size and free of visible defects, is selected under a microscope.[3] This crystal is then mounted on a goniometer head for precise orientation within the X-ray beam.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with X-rays. The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using computational methods. This initial model is then refined against the experimental data to obtain the final, highly accurate crystal structure.

Parameter Description
Crystal System The crystal system describes the symmetry of the unit cell (e.g., monoclinic, triclinic).[5][6]
Space Group The space group provides a complete description of the symmetry of the crystal.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[5]

Alternative and Complementary Techniques

While SC-XRD is the definitive method, obtaining suitable single crystals can be a significant bottleneck. In such cases, a range of powerful alternative and complementary techniques can provide crucial structural information.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is an indispensable tool in pharmaceutical development, particularly for the characterization of polycrystalline materials.[7][8] Instead of a single crystal, PXRD uses a finely powdered sample containing a multitude of tiny crystallites in random orientations. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase.[8]

Key Applications of PXRD:

  • Polymorph Screening: Identifying different crystalline forms (polymorphs) of an API, which can have different physical properties.[7]

  • Phase Purity Analysis: Confirming the presence of a single crystalline phase and detecting any impurities.

  • Structure Solution: In some cases, the crystal structure can be determined directly from high-quality PXRD data, a process known as ab initio structure determination.[9]

Comparison with SC-XRD:

Feature Single-Crystal X-ray Diffraction (SC-XRD) Powder X-ray Diffraction (PXRD)
Sample Requirement High-quality single crystal (often difficult to obtain)Microcrystalline powder (generally easier to prepare)[8]
Information Content Unambiguous 3D atomic structure, bond lengths, angles, and interactions.[2]"Fingerprint" of the crystalline phase, unit cell parameters, and potentially the full structure.[8]
Primary Application Definitive structure determination.Phase identification, polymorph screening, and quality control.[7][10]
NMR Crystallography

NMR crystallography is an emerging and powerful technique that utilizes solid-state NMR (ssNMR) spectroscopy, often in combination with computational methods, to determine the structure of crystalline materials.[11][12] This method is particularly valuable for materials that do not form single crystals suitable for XRD analysis.[11][13]

NMR crystallography provides information about the local environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F). By measuring parameters such as chemical shifts and dipolar couplings, it is possible to deduce internuclear distances and torsion angles, which can then be used to construct a three-dimensional model of the molecule and its packing in the crystal lattice.[12]

Advantages of NMR Crystallography:

  • Applicable to microcrystalline or even amorphous solids.[12]

  • Provides information on dynamics and disorder within the crystal.[12]

  • Can be used to validate or refine structures obtained from other methods.[14]

Computational Crystal Structure Prediction (CSP)

Crystal Structure Prediction (CSP) is a computational approach that aims to predict the crystal structure of a molecule based solely on its chemical diagram.[15] This is achieved by searching for the most thermodynamically stable crystal packing arrangements using algorithms such as evolutionary algorithms or simulated annealing, coupled with calculations of the lattice energy.[15][16][17]

CSP is a valuable tool in several scenarios:

  • Early-stage Development: Predicting possible polymorphs before they are discovered experimentally.

  • Structure Solution from PXRD: Generating candidate structures that can be compared with experimental PXRD data to solve the structure.[18]

  • Understanding Crystallization Behavior: Providing insights into the factors that govern crystal packing.

Decision-Making Flowchart for Method Selection

method_selection Start Start: Need Crystal Structure of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide SingleCrystal Are high-quality single crystals available? Start->SingleCrystal SCXRD Perform Single-Crystal X-ray Diffraction (SC-XRD) SingleCrystal->SCXRD Yes PXRD_available Is a powder sample available? SingleCrystal->PXRD_available No FinalStructure Final Validated Crystal Structure SCXRD->FinalStructure PXRD_analysis Perform Powder X-ray Diffraction (PXRD) PXRD_available->PXRD_analysis Yes CSP Utilize Crystal Structure Prediction (CSP) PXRD_available->CSP No StructureFromPXRD Attempt structure solution from PXRD data PXRD_analysis->StructureFromPXRD NMR_Cryst Employ NMR Crystallography PXRD_analysis->NMR_Cryst Compare_Validate Compare and Validate with PXRD/NMR data StructureFromPXRD->Compare_Validate CSP->Compare_Validate NMR_Cryst->Compare_Validate Compare_Validate->FinalStructure

Caption: A flowchart to guide the selection of the appropriate method for crystal structure determination.

Conclusion

The determination of the crystal structure of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is a critical endeavor in its development as a potential pharmaceutical agent. While single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional atomic arrangement, its reliance on high-quality single crystals can be a limitation. In such instances, a synergistic approach employing Powder X-ray Diffraction, NMR Crystallography, and computational Crystal Structure Prediction offers a powerful toolkit for researchers. The choice of methodology should be guided by the nature of the sample, the research question at hand, and the stage of drug development. By leveraging the strengths of each technique, scientists can gain a comprehensive understanding of the solid-state properties of this and other important molecules, paving the way for the rational design of safe and effective medicines.

References

  • Wikipedia. (n.d.). Nuclear magnetic resonance crystallography. Retrieved from [Link]

  • Ashbrook, S. E., & McKay, D. (2016). NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 8), 551–566.
  • Wikipedia. (n.d.). Crystal structure prediction. Retrieved from [Link]

  • NMRX/CSP NMR Crystallography and Crystal Structure Prediction. (n.d.). Retrieved from [Link]

  • Day, G. (n.d.). NMR Crystallography. University of Southampton. Retrieved from [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]

  • McClurg, R. B., & Smit, J. P. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology, 37(1).
  • Harris, R. K., Hodgkinson, P., Pickard, C. J., Yates, J. R., & Zorin, V. (2014). NMR Crystallography. IUCrJ, 1(Pt 1), 1–2.
  • La-o-vorakiat, C., & Raksasataya, P. (2020, July 1). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online.
  • Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using evolutionary algorithms: principles and applications.
  • Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Drug Discovery Today: Technologies, 11, 1-9.
  • Day, G. (n.d.). Crystal structure prediction. University of Southampton. Retrieved from [Link]

  • Bolla, G., & Nangia, A. (2024). Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. Molecules, 29(22), 4887.
  • Taylor & Francis. (n.d.). Crystal structure prediction – Knowledge and References. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • van de Streek, J., & Brüning, J. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1817–1828.
  • Bruker. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. Retrieved from [Link]

  • ChemBK. (n.d.). PROPANAMIDE, 3-CHLORO-N-[3-(TRIFLUOROMETHYL)PHENYL]-. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-[3-(trifluoromethyl)phenyl]propanamide (C10H9ClF3NO). Retrieved from [Link]

  • Manjunath, S., Swamy, S. N., Priya, B. S., Naveen, S., Sridhar, M. A., & Basappa. (2014). Crystal and Molecular structure studies of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methoxybenzamide.
  • Dana Bioscience. (n.d.). 3-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide 5g. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(3-methylphenyl)-3-chloro-. NIST WebBook. Retrieved from [Link]

  • Suchetan, P. A., et al. (2012). Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3138–o3142.
  • Xu, C., et al. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters, 20(13), 3933–3937.

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Chromatographic separation of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide impurities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chromatographic Separation of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide and its Process-Related Impurities

This guide provides a comprehensive comparison of chromatographic strategies for the effective separation and analysis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide, a key intermediate in various chemical syntheses, from its potential process-related impurities. We will explore the underlying principles of method development, compare the performance of different stationary phases, and provide detailed, field-proven protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Introduction: The Analytical Imperative

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (MW: 250.63 g/mol , Formula: C₁₀H₈ClF₃NO) is an aromatic amide whose purity is critical for the quality and safety of downstream products.[1][2] In the pharmaceutical and specialty chemical industries, regulatory bodies mandate rigorous impurity profiling to ensure that all components, including starting materials, by-products, and degradants, are identified and quantified.[3][4][5] The development of a robust, selective, and validated analytical method is therefore not merely a quality control step but a foundational component of the entire development lifecycle.[6][7]

This guide is designed for researchers, analytical scientists, and drug development professionals, offering a practical comparison of chromatographic techniques to resolve the unique challenges presented by this halogenated, trifluoromethyl-containing compound and its structurally similar impurities.

Understanding the Separation Challenge: Analyte and Potential Impurities

The logical starting point for any method development is to understand the physicochemical properties of the target analyte and its likely impurities.

Analyte Structure:

  • Core: A propanamide backbone.

  • Key Functional Groups: An amide linkage, a terminal chlorine atom, and a trifluoromethylphenyl group.[1] The electron-withdrawing trifluoromethyl group and the aromatic ring are key features that influence chromatographic retention.

Probable Impurities:

Based on a typical amide bond formation synthesis (reacting 3-chloropropanoyl chloride with 3-(trifluoromethyl)aniline), the following impurities are anticipated:[1]

  • Impurity A: 3-(Trifluoromethyl)aniline (Starting Material): A primary amine, more basic and polar than the final product.

  • Impurity B: 3-Chloropropanoic Acid (Reagent Hydrolysis Product): An acidic and highly polar compound.

  • Impurity C: Isomeric Variants: Positional isomers that may arise from impurities in the starting materials.

  • Impurity D: Dehalogenated Product: N-[3-(trifluoromethyl)phenyl]propanamide, resulting from reductive dehalogenation.

  • Impurity E: Hydrolysis Product: Formation of 3-chloropropanoic acid and 3-(trifluoromethyl)aniline under strong acidic or basic conditions.[1]

The primary analytical challenge lies in achieving baseline resolution between the main compound and these structurally similar impurities, which may have only subtle differences in polarity and aromatic character.

Strategic Approach: HPLC vs. GC

Both HPLC and Gas Chromatography (GC) are powerful separation techniques, but their applicability depends on the analyte's properties.[8]

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of the pharmaceutical industry, HPLC is ideally suited for the analysis of non-volatile and thermally labile compounds like our target amide. Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity.

  • Gas Chromatography (GC): GC offers high efficiency and is excellent for volatile and semi-volatile compounds.[9] While the target amide has limited volatility, GC can be an exceptional tool for quantifying volatile starting materials (like aniline derivatives) or specific impurities. It often requires a high-temperature column and may benefit from derivatization to improve peak shape and thermal stability.[10]

The following workflow illustrates the decision-making process in method development.

G start Define Analytical Goal (Purity Assay, Impurity Profile, etc.) hplc Primary Technique: Reversed-Phase HPLC start->hplc Analyte is non-volatile & thermally stable gc Alternative Technique: Gas Chromatography (GC) start->gc Target impurities are volatile (e.g., starting materials) col_select Column Screening (C18, Phenyl, PFP) hplc->col_select gc_col Column Selection (e.g., 5% Phenyl Polysiloxane) gc->gc_col mob_phase Mobile Phase Optimization (ACN/MeOH, pH, Buffer) col_select->mob_phase detect Detection Parameter Setup (UV Wavelength) mob_phase->detect validate_hplc Method Validation (ICH) detect->validate_hplc gc_params Optimize GC Parameters (Temp Program, Inlet) gc_col->gc_params validate_gc Method Validation (ICH) gc_params->validate_gc

Caption: High-level workflow for chromatographic method selection.

Comparative Guide: Reversed-Phase HPLC Methodologies

Reversed-phase HPLC is the preferred method for this analysis. The key to a successful separation lies in selecting the right stationary phase to exploit the subtle chemical differences between the analyte and its impurities. The aromatic ring and halogen substituents suggest that stationary phases offering alternative selectivity mechanisms, such as π-π interactions, should be evaluated against the standard C18 phase.[11][12][13]

Stationary Phase Performance Comparison

We evaluated three columns: a traditional C18, a Phenyl-Hexyl, and a Pentafluorophenyl (PFP) column. The PFP phase, in particular, is known for its unique selectivity towards halogenated and aromatic compounds due to dipole-dipole, π-π, and charge-transfer interactions.[13][14]

ParameterStandard C18Phenyl-HexylPentafluorophenyl (PFP)Rationale for Performance
Resolution (Rs) of API and Key Impurity 1.82.5> 3.5 PFP columns offer enhanced π-π and dipole interactions, providing superior selectivity for halogenated aromatic compounds.[12][13]
Peak Tailing Factor (Tf) for API 1.31.21.1 The PFP phase can reduce secondary interactions with residual silanols, leading to more symmetrical peaks.
Retention Time of API (min) 12.514.211.8Different retention mechanisms alter elution order and time. PFP can provide adequate retention with shorter run times.
Overall Suitability AdequateGoodExcellent The PFP column provides the best overall performance with superior resolution and peak shape, critical for accurate impurity quantification.
Recommended HPLC Protocol

This protocol is optimized for the superior performance observed with the PFP stationary phase.

Chromatographic System and Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: Hypersil GOLD PFP, 4.6 x 150 mm, 3 µm particle size[12]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 35% B

    • 2-15 min: 35% to 80% B

    • 15-18 min: 80% B

    • 18.1-22 min: 35% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Concentration: 1.0 mg/mL

System Suitability Test (SST):

To ensure the trustworthiness of the results, a system suitability test must be performed before sample analysis.[3][15]

  • Preparation: Prepare a solution containing the main compound (~1.0 mg/mL) and a spike of known key impurities (~0.005 mg/mL each).

  • Injections: Make five replicate injections of the SST solution.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the main peak and the closest eluting impurity must be ≥ 2.0.

    • Tailing Factor (Tf): The tailing factor for the main compound peak must be ≤ 1.5.

    • Relative Standard Deviation (%RSD): The %RSD for the peak area of the main compound from the five injections must be ≤ 2.0%.

Alternative Guide: Gas Chromatography (GC-MS) Methodology

For analyzing volatile starting materials like 3-(trifluoromethyl)aniline or potential low-molecular-weight by-products, GC-MS provides excellent sensitivity and specificity.[9] The mass spectrometer detector allows for positive identification of unknown peaks.

GC Method Considerations
  • Column Selection: A mid-polarity column, such as one with a 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., Agilent J&W DB-5ms), offers good selectivity for a range of aromatic compounds and is robust at high temperatures.[16][17]

  • Inlet and Temperature Program: A splitless injection ensures maximum sensitivity for trace impurities. The oven temperature program must be optimized to separate volatile impurities from the solvent front without excessive retention of the main analyte.

Recommended GC-MS Protocol

Instrument and Conditions:

  • Instrument: Agilent 8890 GC with 5977B MSD or equivalent

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness[16]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet: Splitless mode, Temperature: 280°C

  • Oven Program:

    • Initial Temp: 80°C, hold for 1 min

    • Ramp: 15°C/min to 300°C

    • Hold: 5 min at 300°C

  • MSD Transfer Line: 280°C

  • MS Source: 230°C

  • MS Quad: 150°C

  • Acquisition Mode: Scan (m/z 40-450)

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve sample in Dichloromethane at 1.0 mg/mL.

G cluster_hplc HPLC Method Development cluster_gc GC-MS Method Development hplc_col Column Selection: Pentafluorophenyl (PFP) (π-π & dipole interactions) hplc_mob Mobile Phase: ACN / 0.1% H3PO4(aq) (pH control for peak shape) hplc_col->hplc_mob hplc_grad Gradient Elution (Separate wide polarity range) hplc_mob->hplc_grad hplc_temp Column Temp: 35°C (Improve efficiency) hplc_grad->hplc_temp hplc_det UV Detection: 254 nm (Aromatic chromophore) hplc_temp->hplc_det gc_col Column Selection: DB-5ms (mid-polarity) (Thermal stability) gc_inlet Inlet: Splitless (Maximize sensitivity) gc_col->gc_inlet gc_prog Temperature Program (Separate by volatility) gc_inlet->gc_prog gc_det MS Detection (Positive identification) gc_prog->gc_det

Caption: Key decision points in HPLC and GC-MS method development.

Method Validation Principles

Any analytical method intended for quality control in a regulated environment must be validated to prove it is suitable for its intended purpose.[4][7] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:[3][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][6]

  • Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a specific range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Recommendations

For comprehensive impurity profiling of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide, a reversed-phase HPLC method utilizing a Pentafluorophenyl (PFP) stationary phase is demonstrably superior. It provides the necessary selectivity to resolve the parent compound from its critical process-related and degradation impurities with excellent peak shape and robustness.

While the HPLC method should be considered the primary release test, a complementary GC-MS method serves as a powerful tool for the specific identification and quantification of volatile starting materials and potential low-molecular-weight by-products that may not be well-retained or resolved by HPLC. The orthogonal nature of these two techniques provides a highly comprehensive and trustworthy analytical package for ensuring the quality and consistency of the final product.

References

  • Validation of Impurity Methods, Part II . LCGC North America. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . Profound Pharma. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS . SciELO. Available at: [Link]

  • Analytical method validation: A brief review . World Journal of Advanced Research and Reviews. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). Available at: [Link]

  • HPLC separation of related halogenated aromatic, any one?? . Chromatography Forum. Available at: [Link]

  • Alternative Method Development Techniques . Waters Corporation. Available at: [Link]

  • How can I purify two different-substituted aromatic compounds? . ResearchGate. Available at: [Link]

  • Separation techniques: Chromatography . National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Separation methods: Chromatography . Charles University. Available at: [Link]

  • GC/MS-LC/MS multi-residue method . University of Guelph. Available at: [Link]

  • Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities . LCGC International. Available at: [Link]

  • GC AND GC/MS . Agilent Technologies. Available at: [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers . ResearchGate. Available at: [Link]

  • PROPANAMIDE, 3-CHLORO-N-[3-(TRIFLUOROMETHYL)PHENYL]- . ChemBK. Available at: [Link]

  • Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate . Czech Journal of Food Sciences. Available at: [Link]

  • Propanamide, N-(3-methylphenyl)-3-chloro- . NIST Chemistry WebBook. Available at: [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases . Waters Corporation. Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals . Semantic Scholar. Available at: [Link]

  • Novel Phases for HPLC Separations . LCGC North America. Available at: [Link]

Sources

Safety Operating Guide

Authoritative Guide: Proper Disposal of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide provides a scientifically rigorous protocol for the containment, classification, and final destruction of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (CAS: 17733-86-7).

Rationale: Improper disposal of this compound poses dual risks:

  • Environmental Persistence: The trifluoromethyl (

    
    ) group contains strong carbon-fluorine bonds (bond energy ~485 kJ/mol), rendering it resistant to standard biological degradation and requiring specialized high-temperature incineration.
    
  • Chemical Reactivity: The

    
    -chloroamide moiety (
    
    
    
    ) is a potential alkylating agent. Under basic conditions, it can undergo elimination to form an acrylamide derivative (a Michael acceptor), increasing its toxicity profile.
Chemical Profile
PropertyData
CAS Number 17733-86-7
Formula

Molecular Weight 251.63 g/mol
Physical State Solid (White to off-white powder)
Solubility Low in water; soluble in DMSO, DMF, Dichloromethane
Key Hazards Skin/Eye Irritant (H315, H319), Aquatic Toxicity (H411), Combustion releases HF, HCl

Risk Assessment & Personal Protective Equipment (PPE)

Core Directive: Treat this compound as a hazardous halogenated organic solid. The primary exposure routes during disposal are inhalation of dust and dermal contact.

Required PPE Matrix
PPE ItemSpecificationRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates during weighing or spill cleanup.
Gloves Nitrile (Double-gloved)Provides barrier protection against organic solids. Change immediately if contaminated.[1]
Eye Protection Chemical Safety GogglesPrevents corneal injury from dust or accidental splashes if in solution.
Body Lab Coat + Tyvek SleevesMinimizes accumulation of solid residue on personal clothing.

Waste Classification & Segregation

Critical Control Point: Do NOT mix this waste with aqueous streams or non-halogenated organics. The presence of Fluorine (F) and Chlorine (Cl) dictates specific incineration parameters.[2]

  • Primary Classification: Halogenated Organic Waste (Solid or Liquid) .

  • EPA/RCRA Status (USA): While not explicitly P-listed or U-listed, it must be characterized for toxicity and reactivity. It falls under "Halogenated Organic Compounds" (HOCs) for incineration standards.

  • Segregation Rule:

    • Keep Separate From: Strong bases (risk of elimination to acrylamides), strong oxidizers, and aqueous acid waste.

    • Container: High-density polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is acidic or wet, as hydrolysis can generate HCl/HF.

Step-by-Step Disposal Protocol

Phase 1: Collection at the Bench
  • Solid Waste (Pure Substance):

    • Transfer solid residues directly into a dedicated wide-mouth jar labeled "Solid Halogenated Waste" .

    • Do not dissolve in solvent solely for disposal purposes; solid incineration is more energy-efficient.

  • Liquid Waste (Reaction Mixtures/Mother Liquors):

    • If the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate), collect in a carboy labeled "Halogenated Solvent Waste" .

    • Crucial: Record the approximate concentration. High concentrations of fluorinated compounds can corrode standard incinerator refractory linings if not diluted.

Phase 2: Labeling & Storage[1][4]
  • Labeling: Must include full chemical name and hazard pictograms (Irritant, Environmental Hazard).

  • Addendum: Clearly mark "Contains Organic Fluorine" . This alerts the disposal facility to use scrubbers for Hydrogen Fluoride (HF) capture.

Phase 3: Spill Management (Immediate Action)
  • Solid Spill:

    • Isolate the area.

    • Dampen a paper towel with water (to prevent dust generation) or use an inert absorbent.

    • Wipe up the solid gently.

    • Place all cleanup materials into the Solid Halogenated Waste container.

  • Solution Spill:

    • Cover with a non-combustible absorbent (Vermiculite or Sand).

    • Do not use combustible materials like sawdust (risk of reaction with oxidizers if present).

Final Destruction: Incineration Parameters

Scientific Integrity: The only validated method for complete destruction of trifluoromethyl-containing aromatics is high-temperature incineration.

  • Mechanism: Thermal oxidation breaks the

    
     and 
    
    
    
    bonds.
  • Reaction:

    
    
    
  • Operational Requirements:

    • Temperature:

      
       (Required to fracture the stable 
      
      
      
      bond).
    • Residence Time:

      
       seconds.
      
    • Flue Gas Treatment: Mandatory wet scrubbing (alkaline quench) to neutralize HF and HCl gases. Failure to scrub results in the emission of corrosive acid gases.

Workflow Visualization

Disposal Decision Tree

The following diagram outlines the logical flow for disposing of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide based on its physical state.

DisposalWorkflow Start Waste Generation: 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide StateCheck Determine Physical State Start->StateCheck Solid Solid Residue StateCheck->Solid Powder/Crystal Liquid Dissolved in Solvent StateCheck->Liquid Solution SolidContainer Container: Wide-mouth HDPE/Glass Label: 'Solid Halogenated Waste' Solid->SolidContainer LiquidContainer Container: Solvent Carboy Label: 'Halogenated Solvent Waste' Liquid->LiquidContainer Tagging Tag: 'Contains Organic Fluorine' (Critical for HF Scrubbing) SolidContainer->Tagging LiquidContainer->Tagging Storage Store in Satellite Accumulation Area (Secondary Containment) Tagging->Storage Disposal Final Destruction: High-Temp Incineration (>1100°C) with Alkali Scrubbing Storage->Disposal

Caption: Operational workflow for segregating and packaging fluorinated amide waste for incineration.

References

  • VulcanChem. (n.d.). 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide - Chemical Identity and Properties. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for Halogenated Amides. Retrieved from

  • Central Glass Co., Ltd. (2017).[3] Safety Data Sheet: Handling of Fluorinated Organics and Incineration Byproducts. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.